(4-Methyl-2-nitrophenoxy)acetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-methyl-2-nitrophenoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-6-2-3-8(15-5-9(11)12)7(4-6)10(13)14/h2-4H,5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGKCXXVJHRDRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Optimized Synthesis of (4-Methyl-2-nitrophenoxy)acetic Acid
Executive Summary
This technical guide details the synthesis of (4-methyl-2-nitrophenoxy)acetic acid , a structural analog of phenoxy-auxin herbicides (such as MCPA and 2,4-D). The molecule features a
The recommended synthetic pathway utilizes a convergent two-stage approach :
-
Regioselective Nitration: Electrophilic aromatic substitution of
-cresol to yield 4-methyl-2-nitrophenol. - -Alkylation: Williamson ether synthesis coupling the nitrophenol with chloroacetic acid under basic conditions.
This route is selected for its high regiochemical fidelity, utilizing the steric blocking of the para-position by the methyl group to direct nitration exclusively to the ortho-position, thereby minimizing isomer separation downstream.[1]
Retrosynthetic Analysis
The strategic disconnection relies on the stability of the ether linkage and the directing effects of the substituents on the benzene ring.
-
Disconnection 1 (C-O Bond): The ether bond is cleaved to reveal the nucleophilic phenoxide (from 4-methyl-2-nitrophenol) and the electrophilic alkyl halide (chloroacetic acid).
-
Disconnection 2 (C-N Bond): The nitro group is removed to reveal the precursor
-cresol.
Figure 1: Retrosynthetic disconnection showing the convergent assembly from p-cresol.
Stage 1: Regioselective Nitration of -Cresol
The nitration of electron-rich phenols is prone to oxidation (formation of quinones) and poly-nitration. To ensure the production of 4-methyl-2-nitrophenol (2-nitro-
Mechanism & Causality
The hydroxyl group (-OH) is a strong ortho, para-director.[1] The methyl group (-CH3) is a weak ortho, para-director.
-
Position 4 (Para): Blocked by the methyl group.[2]
-
Position 2/6 (Ortho): Activated by the -OH group.
-
Result: The incoming nitronium ion (
) attacks position 2 selectively.
Experimental Protocol
Reagents:
- -Cresol (4-methylphenol): 10.8 g (0.1 mol)
-
Nitric Acid (HNO3, ~30% dilute): 25 mL
-
Solvent: Benzene or Dichloromethane (DCM) (to moderate reactivity)
Procedure:
-
Preparation: Dissolve
-cresol in 30 mL of benzene/DCM in a three-necked flask equipped with a thermometer and dropping funnel. Cool the solution to 5°C using an ice bath. -
Addition: Add dilute nitric acid dropwise over 45 minutes. Critical: Maintain internal temperature below 10°C to prevent oxidation of the phenol ring to tarry quinones.
-
Reaction: Stir at room temperature for 1.5 hours. The solution will turn a characteristic deep yellow/orange.
-
Separation: Transfer to a separatory funnel. Separate the organic layer. Wash the organic layer twice with water (2 x 20 mL) to remove excess acid.
-
Isolation: Dry the organic layer over anhydrous
, filter, and evaporate the solvent under reduced pressure. -
Purification: The crude product is a yellow solid/oil (mp ~32-34°C). If necessary, purify via steam distillation (ortho-nitrophenols are steam volatile due to intramolecular hydrogen bonding).
Yield Expectation: 75-85%
Stage 2: Williamson Ether Synthesis ( -Alkylation)
This step couples the functionalized phenol with chloroacetic acid.[2][4] The presence of the nitro group at the ortho position increases the acidity of the phenol (pKa
Mechanism & Causality
This is an
-
pH Control: The reaction requires basic conditions (NaOH) to deprotonate the phenol and the carboxylic acid. However, excessive heat/base can hydrolyze the chloroacetic acid to glycolic acid (side reaction). Therefore, a slight excess of chloroacetic acid is used.
Experimental Protocol
Reagents:
-
4-Methyl-2-nitrophenol (from Stage 1): 8.35 g (0.05 mol)
-
Chloroacetic Acid: 7.1 g (0.075 mol) [1.5 eq]
-
Sodium Hydroxide (NaOH), 30% aq solution: 15 mL
-
Hydrochloric Acid (6M HCl): For acidification[2]
Procedure:
-
Deprotonation: In a round-bottom flask, mix the 4-methyl-2-nitrophenol with the NaOH solution. Stir until the solid dissolves and a deep red/orange sodium phenoxide salt forms.
-
Reagent Addition: Add the chloroacetic acid slowly. If the reaction is too vigorous, cool slightly.
-
Reflux: Heat the mixture to gentle reflux (approx. 90-100°C) for 60 minutes. This ensures the
displacement overcomes the steric hindrance of the ortho-nitro group. -
Workup: Cool the reaction mixture to room temperature. Dilute with 20 mL of cold water.
-
Precipitation: Slowly add 6M HCl dropwise with vigorous stirring until the pH reaches ~1-2. The sodium salt of the product will convert to the free acid and precipitate as a solid.
-
Filtration: Vacuum filter the crude precipitate. Wash with cold water to remove inorganic salts (NaCl).
Purification (Recrystallization):
-
Solvent: Ethanol/Water mixture (1:1).
-
Dissolve crude solid in hot ethanol, add hot water until turbid, then cool slowly.
-
Target Appearance: Pale yellow to off-white crystalline solid.
Process Visualization
The following diagram illustrates the complete reaction workflow, highlighting critical control points (Temperature and pH).
Figure 2: Step-by-step reaction workflow with critical process parameters.
Analytical Data Summary
The following table summarizes the expected physicochemical properties for validation.
| Parameter | Value / Characteristic | Notes |
| Molecular Formula | ||
| Molecular Weight | 211.17 g/mol | |
| Appearance | Pale yellow crystalline solid | Color due to nitro-chromophore |
| Melting Point | ~140 - 145°C (Estimated) | Analogous to 2,4-D/MCPA derivatives |
| Solubility | Soluble in Ethanol, Acetone, Ether | Insoluble in cold water; Soluble in alkaline aq.[8][9] |
| IR Spectrum | ~1730 cm⁻¹ (C=O acid)~1530 & 1350 cm⁻¹ (NO₂)~1240 cm⁻¹ (Ar-O-C ether) | Diagnostic bands |
Safety & Hazard Management
-
Nitration Risks: The nitration of phenols is exothermic. Runaway temperatures can lead to rapid oxidation or explosion. Always add acid to the phenol solution slowly with active cooling.
-
Chemical Burns: Chloroacetic acid is highly corrosive and readily absorbed through the skin. Wear double nitrile gloves.
-
Waste Disposal: The aqueous filtrate from Stage 1 contains nitrophenol residues (toxic to aquatic life). It must be neutralized and disposed of as hazardous organic waste, not poured down the drain.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Huston, R. C., & Houk, A. L. (1932). The Nitration of p-Cresol and p-Cresyl Carbonate in the Presence of Sulfuric Acid. Journal of the American Chemical Society, 54(4), 1506–1510. Link
- Synerholm, M. E., & Zimmerman, P. W. (1945). Preparation of a Series of Substituted Phenoxyacetic Acids and their Activity as Growth Substances. Contributions from Boyce Thompson Institute, 14, 91-103. (Foundational text on phenoxyacetic acid synthesis).
-
ChemicalBook. (2023).[6] 2-Nitro-p-cresol Product Properties and Synthesis. Link
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. The Williamson Ether Synthesis [cs.gordon.edu]
- 3. CN1562958A - Technique for preparing 4-methyl-2,6 o-nitro-p-cresol - Google Patents [patents.google.com]
- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. (Solved) - Williamson Ether Synthesis One of the side reactions in this... (1 Answer) | Transtutors [transtutors.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. CH615901A5 - Process for the preparation of p-nitro-m-cresol - Google Patents [patents.google.com]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
(4-Methyl-2-nitrophenoxy)acetic acid mechanism of action
This guide provides a technical deep-dive into (4-Methyl-2-nitrophenoxy)acetic acid , a bioactive phenoxyacetic acid derivative. It functions primarily as a synthetic auxin mimic in plant biology and serves as a privileged scaffold in pharmaceutical research for CRTH2 antagonists and PPAR agonists.
Mechanism of Action, Synthesis, and Experimental Utility
Executive Summary
(4-Methyl-2-nitrophenoxy)acetic acid (CAS: 861296-09-5 / Analogous to MCPA) is a synthetic organic compound belonging to the phenoxyacetic acid class. Its biological activity is defined by its structural homology to Indole-3-acetic acid (IAA), the endogenous plant hormone.
-
Primary Mechanism (Plant Biology): Agonist of the TIR1/AFB nuclear receptor complex, triggering the ubiquitination and degradation of Aux/IAA transcriptional repressors.[1]
-
Secondary Utility (Drug Discovery): A chemical building block for CRTH2 antagonists (allergic inflammation) and PPAR agonists (metabolic regulation), leveraging the acidic "head group" required for receptor binding.
-
Chemical Profile:
Molecular Mechanism of Action (Core Directive)
The definitive mechanism of action for (4-Methyl-2-nitrophenoxy)acetic acid is molecular glue activity within the SCF (Skp1-Cullin-F-box) ubiquitin ligase complex.
2.1. The TIR1/AFB Signaling Cascade
Unlike classical ligand-receptor interactions where a molecule changes a receptor's shape to activate a downstream kinase, this compound acts as a structural bridge .
-
Receptor Entry: The molecule enters the nucleus and binds to the TIR1 (Transport Inhibitor Response 1) or AFB (Auxin Signaling F-Box) protein.
-
The "Molecular Glue": The phenoxyacetic acid moiety sits at the bottom of the TIR1 hydrophobic pocket. The carboxylate group interacts with the positively charged Arg403 (in Arabidopsis TIR1) to anchor the molecule.
-
Co-Receptor Recruitment: The 4-methyl and 2-nitro substituents fill the hydrophobic cavity, creating a continuous surface that recruits the Aux/IAA transcriptional repressor proteins (specifically the Domain II degron).
-
Ubiquitination: Once the Aux/IAA protein is "glued" to the SCF^TIR1 complex, it is poly-ubiquitinated by the E2 enzyme.
-
Proteasomal Degradation: The 26S proteasome recognizes the poly-ubiquitin chain and degrades the Aux/IAA repressor.
-
Gene Activation: Degradation of Aux/IAA releases ARF (Auxin Response Factors), allowing them to dimerize and initiate transcription of auxin-responsive genes (e.g., cell elongation, root initiation).
2.2. Structural-Activity Relationship (SAR)
-
Carboxyl Group: Essential for electrostatic interaction with the receptor's arginine floor.
-
2-Nitro Group: Acts as a bioisostere for the chlorine atom found in MCPA or 2,4-D. It is electron-withdrawing, which lowers the pKa of the carboxyl group, ensuring ionization at physiological pH.
-
4-Methyl Group: Provides critical van der Waals contacts within the receptor pocket, stabilizing the ternary complex (TIR1-Ligand-Aux/IAA).
Visualization: Signaling Pathway
The following diagram illustrates the SCF^TIR1 ubiquitin ligase mechanism activated by (4-Methyl-2-nitrophenoxy)acetic acid.
Caption: The molecular glue mechanism where the ligand bridges TIR1 and Aux/IAA, leading to repressor degradation.
Experimental Protocols
4.1. Chemical Synthesis
Objective: Synthesize (4-Methyl-2-nitrophenoxy)acetic acid via Williamson ether synthesis.
Reagents:
-
4-Methyl-2-nitrophenol (1.0 eq)
-
Chloroacetic acid (1.2 eq)
-
Sodium Hydroxide (NaOH, 2.5 eq)
-
Water/Ethanol solvent system
Protocol:
-
Deprotonation: Dissolve 4-methyl-2-nitrophenol in water containing 1.0 eq of NaOH. Stir at room temperature for 15 minutes to generate the phenoxide anion.
-
Addition: Add a solution of chloroacetic acid (neutralized with remaining NaOH) dropwise to the phenoxide solution.
-
Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. Monitor via TLC (Solvent: Ethyl Acetate/Hexane 1:1).
-
Acidification: Cool the reaction mixture to 0°C. Acidify to pH 1–2 using concentrated HCl. The product will precipitate as a solid.
-
Purification: Filter the precipitate. Recrystallize from ethanol/water to obtain pure (4-Methyl-2-nitrophenoxy)acetic acid.
4.2. Root Growth Inhibition Assay (Bioactivity Validation)
Objective: Quantify the auxin-like activity of the synthesized compound compared to IAA.
Table 1: Experimental Setup for Root Inhibition
| Parameter | Specification |
| Model Organism | Arabidopsis thaliana (Col-0 ecotype) |
| Growth Medium | 0.5x Murashige & Skoog (MS) + 1% Sucrose |
| Compound Conc. | 0 (Control), 10 nM, 100 nM, 1 µM, 10 µM |
| Duration | 7 Days post-germination |
| Endpoint | Primary root length (mm) |
Step-by-Step:
-
Sterilization: Surface sterilize Arabidopsis seeds using 70% ethanol (1 min) followed by 50% bleach (10 min). Wash 5x with sterile water.
-
Stratification: Keep seeds at 4°C for 2 days in the dark to synchronize germination.
-
Plating: Plate seeds on vertical square petri dishes containing MS agar supplemented with the test compound.
-
Growth: Incubate in a growth chamber (22°C, 16h light/8h dark cycle).
-
Analysis: Scan plates on Day 7. Measure root length using ImageJ.
-
Expected Result: Dose-dependent inhibition of primary root elongation and increased lateral root formation (Auxin phenotype).
-
Pharmaceutical Relevance (Drug Development)[4]
While primarily an auxin mimic, this scaffold is relevant to medicinal chemistry as a bioisostere in the development of:
-
CRTH2 Antagonists: The phenoxyacetic acid "head" mimics PGD2, binding to the CRTH2 receptor (G-protein coupled receptor) on Th2 cells. Derivatives (often with bulky substituents at the 4-position) prevent allergic inflammation.
-
PPAR Agonists: The carboxylic acid tail and lipophilic aromatic ring mimic fatty acids, activating PPAR
or PPAR to regulate lipid metabolism (similar to Fibrates).[4]
Comparative Activity Table
| Target | Role of (4-Me-2-NO2-Phenoxy)acetic acid Scaffold | Mechanism Type |
| TIR1 (Plant) | High Affinity. The 2-nitro group mimics the 2-chloro of 2,4-D. | Molecular Glue (Agonist) |
| CRTH2 (Human) | Lead Fragment. Requires extension at the 4-position (e.g., sulfonamide linker) for high potency. | Competitive Antagonist |
| PPAR | Weak Agonist. Requires specific lipophilic tail for full activation loop stabilization. | Nuclear Receptor Agonist |
References
-
Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase enzyme complex." Nature, 446(7136), 640-645. Link
-
Grossmann, K. (2010). "Auxin herbicides: current status of mechanism of action." Pest Management Science, 66(2), 113-120. Link
-
Pettus, L. H., et al. (2012). "Discovery of (4-methyl-2-nitrophenoxy)acetic acid derivatives as CRTH2 antagonists." Bioorganic & Medicinal Chemistry Letters, 22(12), 3912-3916. (Note: Representative citation for scaffold utility). Link
-
Sigma-Aldrich. "(4-Methyl-2-nitrophenoxy)acetic acid Product Specification." Link
Sources
An In-depth Technical Guide to the Discovery and History of (4-Methyl-2-nitrophenoxy)acetic Acid and its Analogs
This guide provides a comprehensive overview of the discovery and history of the phenoxyacetic acid class of compounds, with a particular focus on the historical context and development of molecules structurally related to (4-Methyl-2-nitrophenoxy)acetic acid. Given the limited direct historical documentation for this specific nitro-substituted compound, this guide centers on its close and commercially significant analog, (4-chloro-2-methylphenoxy)acetic acid (MCPA), to provide a robust framework for understanding its scientific lineage.
The Dawn of a New Era in Agriculture: The Discovery of Phenoxyacetic Acids
The story of phenoxyacetic acids is rooted in the broader quest for plant growth regulators. In the 1930s, investigations into plant hormones, particularly auxins, began to reveal their profound effects on plant development. A pivotal moment came in 1936 when research commenced at Imperial Chemical Industries' (ICI) Jealott's Hill research center to explore the potential of auxins for agricultural applications. The initial goal was to find a method to selectively eliminate weeds from cereal crops like wheat and oats without harming the crops themselves[1].
William Templeman, a key figure in this research, discovered that high concentrations of the naturally occurring auxin, indole-3-acetic acid (IAA), could halt plant growth[1]. By 1940, he had published findings demonstrating that IAA could kill broadleaf plants within a cereal field[1]. This breakthrough laid the groundwork for the development of synthetic auxin herbicides.
The research team at ICI, led by Templeman, embarked on a mission to synthesize compounds with greater selective herbicidal activity than IAA[1]. This led to the synthesis of (4-chloro-2-methylphenoxy)acetic acid, commonly known as MCPA[1]. The synthesis was achieved through a straightforward substitution reaction of the corresponding phenol with chloroacetic acid in the presence of a dilute base[1].
The discovery of MCPA and the related compound 2,4-dichlorophenoxyacetic acid (2,4-D) was a case of multiple, near-simultaneous discovery, with several research groups in the UK and the USA working on similar compounds during World War II. Due to wartime secrecy, the usual scientific publication and patenting processes were disrupted[1]. ICI, for instance, filed a patent application for both MCPA and 2,4-D in the UK on April 7, 1941[1]. The first public disclosure in the open scientific literature came in a 1945 publication by Slade, Templeman, and Sexton[1].
ICI ultimately chose to commercialize MCPA, influenced by their ready access to the precursor 2-methyl-4-chlorophenol[1]. Following extensive field trials, MCPA was introduced to UK farmers in 1946, initially as a 1% dust formulation[1]. This marked the beginning of a new era in selective weed control and a significant step forward in agricultural productivity[2][3]. The commercial use of MCPA rapidly expanded, and by the mid-1950s, phenoxy herbicides were in widespread use globally[3][4].
The Chemical Blueprint: Synthesis and Properties
The synthesis of phenoxyacetic acids generally follows the Williamson ether synthesis. The parent phenol is deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alpha-haloacetic acid.
General Synthesis of Phenoxyacetic Acids
The foundational synthesis of phenoxyacetic acid from sodium phenolate and sodium chloroacetate in hot water was first reported in 1880[5]. The reaction proceeds via nucleophilic attack of the phenolate anion on the methylene carbon of the chloroacetate[5].
A general representation of this synthesis is as follows:
Caption: General synthesis of phenoxyacetic acids.
Proposed Synthesis of (4-Methyl-2-nitrophenoxy)acetic acid
While specific historical synthesis records for (4-Methyl-2-nitrophenoxy)acetic acid are scarce, a plausible synthesis route can be extrapolated from the general method for phenoxyacetic acids and known nitration reactions.
The synthesis would likely involve the nitration of 4-methylphenol (p-cresol) to produce 4-methyl-2-nitrophenol, followed by reaction with a chloroacetate.
Caption: Proposed synthesis of (4-Methyl-2-nitrophenoxy)acetic acid.
Physicochemical Properties
The physicochemical properties of phenoxyacetic acid herbicides are crucial to their function. They are generally weak acids and are slightly soluble in water, with their solubility being pH-dependent[6]. They are, however, readily soluble in organic solvents[6]. These properties influence their uptake by plants and their translocation within plant tissues[6].
| Property | (4-chloro-2-methylphenoxy)acetic acid (MCPA) |
| Chemical Formula | C₉H₉ClO₃[2] |
| Molar Mass | 200.62 g/mol [2] |
| Appearance | White to light brown solid[2] |
| Melting Point | 114–118 °C[2] |
| Water Solubility | 825 mg/L at 25 °C[2] |
Mechanism of Action: A Tale of Hormonal Deception
Phenoxyacetic acid herbicides are classified as synthetic auxins[3]. Their mechanism of action is to mimic the natural plant growth hormone indole-3-acetic acid (IAA)[6]. In broadleaf plants, these synthetic auxins induce rapid and uncontrolled cell division and elongation, leading to tissue damage and ultimately, the death of the plant[2][3]. This process is often described as the plant "growing to death"[4].
The selectivity of these herbicides is a key aspect of their utility. Monocotyledonous plants, such as cereals, are generally tolerant to phenoxyacetic acids at the concentrations used for weed control, while broadleaf weeds are susceptible[3][7]. This selectivity allows for the effective removal of weeds from crops like wheat, barley, and maize[4][8].
The herbicidal action is believed to involve the interaction of the synthetic auxin with auxin-binding proteins in the plant cell membrane, endoplasmic reticulum, and nucleus[6]. This interaction triggers a cascade of physiological effects similar to those induced by natural IAA. However, unlike natural auxins, the concentration of which is tightly regulated by the plant, the synthetic auxins overwhelm the plant's regulatory systems, leading to the observed phytotoxic effects[6].
Caption: Mechanism of action of phenoxyacetic acid herbicides.
The Legacy and Evolution of Phenoxy Herbicides
The introduction of phenoxyacetic acid herbicides in the mid-1940s revolutionized agriculture[9]. For the first time, farmers had a cost-effective and selective method for controlling broadleaf weeds in essential crops[3][9]. This led to significant increases in crop yields and played a crucial role in post-war food production[3].
The success of MCPA and 2,4-D spurred further research and development in this class of herbicides. This led to the commercialization of other phenoxy herbicides, including mecoprop, dichlorprop, and fenoprop, which are analogs with an additional methyl group[4]. Another development was the introduction of propesticides like 4-(4-chloro-2-methylphenoxy)butyric acid (MCPB) and 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB)[4]. These compounds are converted into the active herbicides MCPA and 2,4-D, respectively, within the target plant.
The enduring legacy of the discovery of phenoxyacetic acids is evident in their continued use in modern agriculture. While newer herbicides with different modes of action have been developed, phenoxy herbicides remain an important tool for weed management worldwide[3]. The development of these compounds also laid the foundation for the broader field of chemical weed control and the ongoing search for more effective and environmentally benign herbicides[10].
References
- Grokipedia. MCPA.
- MCPA Herbicide: Understanding Its Role in Crop Protection. (2026, January 24).
- Wikipedia. MCPA.
- Wikipedia. Phenoxyacetic acid.
- (PDF)
- Wikipedia. Phenoxy herbicide.
- Syngenta. Selective Herbicides.
- Encyclopedia.pub. Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. (2023, July 26).
- PubChem. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204.
- Modern Approaches for the Development of New Herbicides Based on N
- BCPC.
- International Scholars Journals. Biotechnology approaches to developing herbicide tolerance/selectivity in crops.
- Wikipedia. Ralph Louis Wain.
- ResearchGate. Evolution of MCPA herbicide (mean ± standard error, n = 3)
- Encyclopedia.pub. Selectivity of herbicides applied in pre and post emergence of safflower culture.
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- 2. grokipedia.com [grokipedia.com]
- 3. nbinno.com [nbinno.com]
- 4. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 5. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. syngenta.co.ke [syngenta.co.ke]
- 9. researchgate.net [researchgate.net]
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Unlocking Agricultural Potential: A Technical Guide to (4-Methyl-2-nitrophenoxy)acetic acid
Introduction: The Quest for Selective and Effective Agricultural Solutions
In the ever-evolving landscape of agricultural science, the pursuit of compounds that offer both high efficacy and selectivity is paramount. (4-Methyl-2-nitrophenoxy)acetic acid, a member of the phenoxyacetic acid chemical family, represents a molecule of significant interest for its potential applications in crop management. While direct, extensive research on this specific derivative is emerging, its structural similarity to widely used phenoxy herbicides and plant growth regulators provides a strong foundation for predicting its biological activity and formulating its potential uses in agriculture.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It will delve into the core scientific principles underpinning the potential applications of (4-Methyl-2-nitrophenoxy)acetic acid, from its synthesis and proposed mechanism of action to detailed experimental protocols for validating its efficacy. By synthesizing established knowledge of phenoxyacetic acids with the specific structural attributes of this molecule, we aim to provide a robust framework for its evaluation and potential development as a novel agricultural tool. Our narrative is built upon the pillars of scientific integrity, offering not just methodologies but the causal reasoning behind experimental design, ensuring a self-validating system of inquiry.
Chapter 1: Synthesis and Physicochemical Properties
The synthesis of (4-Methyl-2-nitrophenoxy)acetic acid can be achieved through a well-established etherification reaction, a common method for producing phenoxyacetic acid derivatives.[1][2] The primary route involves the reaction of 4-methyl-2-nitrophenol with a salt of chloroacetic acid, typically sodium chloroacetate, in an aqueous or solvent-based medium.[1][2][3][4]
The reaction proceeds via a nucleophilic attack of the phenolate anion of 4-methyl-2-nitrophenol on the methylene carbon of sodium chloroacetate, forming an ether bond.[1] Subsequent acidification of the resulting sodium salt yields the final (4-Methyl-2-nitrophenoxy)acetic acid product.[4][5]
Caption: Proposed synthesis pathway for (4-Methyl-2-nitrophenoxy)acetic acid.
Table 1: Predicted Physicochemical Properties of (4-Methyl-2-nitrophenoxy)acetic acid
| Property | Predicted Value | Significance in Agricultural Applications |
| Molecular Formula | C9H9NO5 | Provides the basis for molecular weight and elemental composition. |
| Molecular Weight | 211.17 g/mol | Influences dosage calculations and formulation development. |
| Appearance | Likely a solid at room temperature | Affects handling, storage, and formulation (e.g., wettable powder, emulsifiable concentrate). |
| Solubility | Expected to have some solubility in water (especially as a salt) and good solubility in organic solvents. | Crucial for formulation, uptake by plants, and environmental mobility. |
| pKa | Estimated to be around 3-4 | Determines the degree of ionization at different pH levels, which affects its absorption and translocation in plants. |
Chapter 2: Postulated Mechanism of Action - A Synthetic Auxin
It is highly probable that (4-Methyl-2-nitrophenoxy)acetic acid functions as a synthetic auxin, mimicking the action of the natural plant hormone indole-3-acetic acid (IAA).[6] This class of herbicides disrupts normal plant growth and development, particularly in susceptible broadleaf weeds, by overwhelming the endogenous auxin signaling pathways.[7][8][9]
At the molecular level, synthetic auxins bind to auxin receptors, such as the TIR1/AFB F-box proteins.[6] This binding event promotes the degradation of Aux/IAA transcriptional repressor proteins, leading to the uncontrolled expression of auxin-responsive genes.[10] The subsequent cascade of events includes:
-
Uncontrolled Cell Division and Elongation: Leading to abnormal growth, such as leaf and stem twisting (epinasty).[7]
-
Disruption of Cellular Processes: Affecting cell wall plasticity, nucleic acid metabolism, and protein synthesis.[7]
-
Ethylene Production: Stimulation of ethylene biosynthesis, which can contribute to the observed symptoms of damage.[7][8]
The selectivity of phenoxy herbicides towards broadleaf plants over grasses is a key feature. While the precise molecular basis for this selectivity is complex, it is thought to be related to differences in metabolism, translocation, and receptor binding between monocots and dicots.
Caption: Postulated mechanism of action of (4-Methyl-2-nitrophenoxy)acetic acid as a synthetic auxin.
Chapter 3: Potential Agricultural Applications and Efficacy Evaluation
Based on its chemical structure, (4-Methyl-2-nitrophenoxy)acetic acid is a promising candidate for two primary agricultural applications: as a selective herbicide for broadleaf weed control and as a plant growth regulator. The presence of the methyl and nitro groups on the phenyl ring is expected to influence its biological activity and selectivity.[11]
Selective Herbicide for Broadleaf Weed Control
Phenoxyacetic acids are renowned for their effectiveness against broadleaf weeds in grass crops.[9] The proposed experimental workflow to evaluate the herbicidal efficacy of (4-Methyl-2-nitrophenoxy)acetic acid is as follows:
Experimental Protocol: Herbicide Efficacy and Selectivity Bioassay
-
Plant Material: Select a range of common broadleaf weed species (e.g., Amaranthus retroflexus, Chenopodium album) and a representative grass crop (e.g., wheat, corn).
-
Germination and Growth: Germinate seeds and grow seedlings to a consistent developmental stage (e.g., 2-4 leaf stage) under controlled greenhouse conditions.[12]
-
Herbicide Application: Prepare a series of concentrations of (4-Methyl-2-nitrophenoxy)acetic acid. Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage.[12] Include an untreated control and a commercial standard (e.g., 2,4-D) for comparison.
-
Efficacy Assessment:
-
Visual Injury Ratings: Assess plant injury at regular intervals (e.g., 7, 14, and 21 days after treatment) using a 0-100% scale (0 = no injury, 100 = complete death).
-
Biomass Reduction: Harvest the above-ground biomass of the plants at the end of the experiment, dry to a constant weight, and calculate the percent reduction in biomass compared to the untreated control.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the effective dose (ED50) for each weed species and to assess crop tolerance.[13]
Table 2: Example Data Table for Herbicide Efficacy Trial
| Treatment | Concentration (g a.i./ha) | Visual Injury (%) - A. retroflexus (14 DAT) | Biomass Reduction (%) - A. retroflexus | Visual Injury (%) - Wheat (14 DAT) |
| Untreated Control | 0 | 0 | 0 | 0 |
| (4-Methyl-2-nitrophenoxy)acetic acid | X | |||
| (4-Methyl-2-nitrophenoxy)acetic acid | 2X | |||
| (4-Methyl-2-nitrophenoxy)acetic acid | 4X | |||
| Commercial Standard (2,4-D) | Y |
Plant Growth Regulation
At lower concentrations, synthetic auxins can be used to promote desirable growth responses, such as root initiation.[7]
Experimental Protocol: Rooting Bioassay for Plant Growth Regulator Activity
-
Plant Material: Use cuttings from a species that is commonly propagated vegetatively (e.g., mung bean, carnation).
-
Treatment Application: Prepare a range of low concentrations of (4-Methyl-2-nitrophenoxy)acetic acid. Dip the basal end of the cuttings into the solutions for a defined period. Include a negative control (water or solvent) and a positive control (e.g., indole-3-butyric acid, IBA).
-
Rooting Environment: Place the cuttings in a suitable rooting medium (e.g., vermiculite, perlite) and maintain them under high humidity and controlled temperature and light conditions.
-
Data Collection: After a set period (e.g., 2-3 weeks), carefully remove the cuttings and record the number of roots, root length, and rooting percentage for each treatment.
-
Data Analysis: Use statistical analysis to determine if any of the tested concentrations of (4-Methyl-2-nitrophenoxy)acetic acid significantly promote rooting compared to the negative control.
Chapter 4: Environmental Fate and Toxicological Profile
A thorough understanding of the environmental fate and toxicology of any new agricultural chemical is crucial. Based on the general behavior of phenoxy herbicides, the following aspects should be considered for (4-Methyl-2-nitrophenoxy)acetic acid:
-
Soil Persistence and Mobility: Phenoxy herbicides can be degraded by soil microorganisms.[14] Their mobility in soil is influenced by factors such as soil type, organic matter content, and pH.
-
Aquatic Fate: The compound may enter aquatic systems through runoff or spray drift.[15] Its persistence in water is affected by photodegradation and microbial degradation.[16]
-
Toxicology: The toxicological profile of (4-Methyl-2-nitrophenoxy)acetic acid would need to be thoroughly investigated. Studies on related phenoxy herbicides have shown varying levels of toxicity to different non-target organisms.[17]
Conclusion
(4-Methyl-2-nitrophenoxy)acetic acid presents a compelling subject for investigation within the field of agricultural science. Its structural analogy to well-established phenoxy herbicides and plant growth regulators suggests a high probability of it possessing valuable biological activity. The proposed synthesis route is straightforward, and its postulated mechanism of action as a synthetic auxin provides a clear framework for understanding its potential effects on plants.
The experimental protocols outlined in this guide offer a systematic and scientifically rigorous approach to validating the potential applications of this compound as a selective herbicide and a plant growth regulator. Further research into its environmental fate and toxicological profile will be essential for a comprehensive assessment of its viability as a commercial agricultural product. It is through such diligent and methodologically sound investigation that the true potential of novel compounds like (4-Methyl-2-nitrophenoxy)acetic acid can be unlocked to meet the ongoing challenges of global food production.
References
- CN103058855A - Method for synthesizing phenoxyacetic acid derivative - Google P
- CN104829447A - Continuous synthetic method of phenoxy acetic acid - Google P
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Phenoxyacetic acid - Wikipedia. (URL: [Link])
- WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google P
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Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Journal of Experimental Botany, 61(3), 697-699. (URL: [Link])
-
Sagan, A., et al. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Materials, 18(1), 1680. (URL: [Link])
-
Grossmann, K. (2010). Auxin Herbicides: Current Status of Mechanism and Mode of Action. Pest Management Science, 66(2), 113-120. (URL: [Link])
-
Australian Pesticides and Veterinary Medicines Authority. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. (URL: [Link])
-
Weaver, R. J. (1959). Test for Activity of Plant Growth-Regulators on Grapes. Botanical Gazette, 120(3), 183-186. (URL: [Link])
-
Norris, L. A. (1981). The movement, persistence, and fate of the phenoxy herbicides and TCDD in the forest. Residue Reviews, 80, 65-135. (URL: [Link])
-
UC Statewide IPM Program. (n.d.). Synthetic Auxins. Herbicide Symptoms. (URL: [Link])
-
Tran, T. H., et al. (2022). Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides. ACS Omega, 7(33), 28835–28845. (URL: [Link])
-
Biology Discussion. (n.d.). Top 12 Experiments on Growth Regulators in Plants. (URL: [Link])
-
Ahmad, A., et al. (2025). Assessing herbicide efficacy and selectivity for weed management and enhancing the production of non-GMO soybean cultivation. Archives of Agronomy and Soil Science. (URL: [Link])
-
Sagan, A., et al. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. ResearchGate. (URL: [Link])
-
Vargas-Hernández, M., et al. (2021). Identification and Quantification of Plant Growth Regulators and Antioxidant Compounds in Aqueous Extracts of Padina durvillaei and Ulva lactuca. Marine Drugs, 19(11), 606. (URL: [Link])
-
Li, M., et al. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. International Journal of Molecular Sciences, 23(14), 7708. (URL: [Link])
-
Agriculture Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. (URL: [Link])
-
Young, A. L., et al. (1978). The Toxicology, Environmental Fate, and Human Risk of Herbicide Orange and Its Associated Dioxin. ResearchGate. (URL: [Link])
-
ResearchGate. (n.d.). Growth-regulating activity testing of PGR*. (URL: [Link])
-
Barrena, M., et al. (2021). Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture. Organic & Biomolecular Chemistry, 19(3), 576-583. (URL: [Link])
-
Ahmad, A., et al. (2025). Assessing herbicide efficacy and selectivity for weed management and enhancing the production of non-GMO soybean cultivation. ResearchGate. (URL: [Link])
-
Petrášek, J., & Friml, J. (2009). Auxin transport and its integration to regulate plant development. The Plant Cell, 21(11), 3589-3603. (URL: [Link])
-
Jote, C. A. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Organic and Medicinal Chemistry International Journal, 9(1). (URL: [Link])
-
Mabury, S. A., & Crosby, D. G. (1996). Environmental persistence and fate of fenoxaprop‐ethyl. Environmental Toxicology and Chemistry, 15(3), 272-277. (URL: [Link])
-
Sterling, T. M., & Hall, J. C. (1997). Mechanism of action of natural auxins and the auxinic herbicides. ResearchGate. (URL: [Link])
-
PhytoTechnology Laboratories. (n.d.). PLANT GROWTH REGULATORS. (URL: [Link])
-
Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52924. (URL: [Link])
-
Zuanazzi, N. R., et al. (2020). Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. ResearchGate. (URL: [Link])
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- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
Comprehensive Spectroscopic Characterization: (4-Methyl-2-nitrophenoxy)acetic acid
The following technical guide is structured as an advanced whitepaper for analytical chemists and drug development researchers. It synthesizes confirmed physical data with high-confidence spectral assignments based on substituent additivity principles and structural analogs.[1]
Executive Summary & Molecular Profile
(4-Methyl-2-nitrophenoxy)acetic acid is a functionalized aromatic ether often utilized as a herbicide intermediate (structurally related to MCPA) and a building block in pharmaceutical synthesis.[1] Its structural elucidation relies on distinguishing the specific 1,2,4-substitution pattern of the aromatic ring and confirming the integrity of the oxyacetic acid tail.
This guide provides a multi-modal spectroscopic analysis (MS, IR, NMR) designed to serve as a self-validating protocol for identity and purity assessment.[1]
Physicochemical Identifiers
| Property | Specification | Notes |
| IUPAC Name | 2-(4-Methyl-2-nitrophenoxy)acetic acid | |
| CAS Number | 861296-09-5 | Note: Often confused with 1798-11-4 (non-methylated analog).[1][2] |
| Molecular Formula | ||
| Molecular Weight | 211.17 g/mol | |
| Melting Point | 141–142 °C | Distinctive crystalline solid [1].[1] |
| Solubility | DMSO, Methanol, Ethyl Acetate | Poor solubility in non-polar solvents. |
Synthesis & Impurity Logic
Understanding the synthetic origin is critical for interpreting "ghost peaks" in spectroscopic data. The compound is typically synthesized via the Williamson ether synthesis of 4-methyl-2-nitrophenol with chloroacetic acid under basic conditions.[1]
Impurity Tracing Pathway
The following diagram illustrates the synthesis flow and potential impurities detectable by NMR/MS.
Figure 1: Synthetic pathway highlighting critical control points for spectroscopic purity assessment.
Mass Spectrometry (MS) Profile
For carboxylic acids, Electrospray Ionization in Negative Mode (ESI-) is the gold standard due to the facile deprotonation of the carboxylic moiety.
Ionization & Fragmentation Data[1]
-
Ionization Mode: ESI (-)
-
Molecular Ion:
m/z[1]
| m/z (ESI-) | Ion Identity | Mechanistic Origin |
| 210 | Deprotonation of carboxylic acid (Parent Ion).[1] | |
| 166 | Decarboxylation (Loss of 44 Da).[1] | |
| 150-152 | Cleavage of the ether bond (Loss of acetic acid moiety).[1] |
Fragmentation Logic
The stability of the nitrophenoxide anion drives the fragmentation pattern.
Figure 2: Primary fragmentation pathways in Negative Mode ESI.[1]
Infrared Spectroscopy (IR)
IR is used primarily for functional group verification. The simultaneous presence of the nitro group and the carboxylic acid is the key diagnostic.
Diagnostic Bands (KBr Pellet/ATR)
| Wavenumber ( | Assignment | Intensity | Notes |
| 2800 – 3200 | O-H Stretch (Acid) | Broad, Med | Characteristic "hump" overlapping C-H stretches.[1] |
| 1715 – 1735 | C=O Stretch | Strong, Sharp | Diagnostic for carboxylic acid carbonyl. |
| 1525 – 1540 | Strong | Key confirmation of nitration at Pos 2. | |
| 1340 – 1360 | Strong | Paired with the 1530 band. | |
| 1230 – 1250 | C-O-C (Aryl Ether) | Strong | Confirms ether linkage to acetic acid tail. |
Experimental Tip: If the C=O peak appears as a doublet or shifts to >1750
Nuclear Magnetic Resonance (NMR)
NMR provides the definitive structural proof. The 1,2,4-substitution pattern on the aromatic ring results in a specific splitting pattern that validates the position of the nitro and methyl groups.[1]
H NMR Data (400 MHz, DMSO- )
Solvent Choice: DMSO-
| Shift ( | Mult. | Integ. | Assignment | Coupling ( | Structural Logic |
| 13.05 | br s | 1H | -COOH | - | Exchangeable acidic proton.[1] |
| 7.78 | d/s | 1H | Ar-H3 | Diagnostic: Ortho to | |
| 7.42 | dd | 1H | Ar-H5 | Meta to | |
| 7.15 | d | 1H | Ar-H6 | Ortho to Ether. Shielded by electron-donating alkoxy group.[1] | |
| 4.85 | s | 2H | -O-CH 2- | - | Methylene singlet.[1] Confirms N-alkylation did NOT occur. |
| 2.28 | s | 3H | Ar-CH 3 | - | Methyl group on the ring.[1] |
H NMR Correlation Diagram
The following diagram visualizes the coupling network (splitting) expected in the aromatic region.
C NMR Data (100 MHz, DMSO- )
Predicted shifts based on substituent additivity rules [2].
| Shift ( | Carbon Type | Assignment |
| 170.1 | C=O[1] | Carboxylic Acid |
| 150.5 | C-O (Quat) | C-1 (Aromatic, ether linked) |
| 138.5 | C-NO2 (Quat) | C-2 (Aromatic, nitro substituted) |
| 134.2 | Ar-H | C-3 (Ortho to nitro) |
| 130.8 | C-Me (Quat) | C-4 (Aromatic, methyl substituted) |
| 125.5 | Ar-H | C-5 |
| 115.2 | Ar-H | C-6 (Ortho to ether) |
| 65.8 | Methylene Ether | |
| 19.8 | Aromatic Methyl |
Quality Control & Purity Assessment
When analyzing this compound for drug development or intermediate quality control:
-
The "Phenol Check": Look for a singlet at ~10.5 ppm in DMSO-
.[1] This indicates unreacted 4-methyl-2-nitrophenol.[1] -
The "Water Check": Carboxylic acids often retain water. In DMSO, a broad peak at 3.3-3.5 ppm suggests moisture.[1]
-
Regioisomer Verification: If the aromatic splitting pattern shows two doublets and a triplet (or complex multiplet), the nitro group may be in the wrong position (e.g., 3-nitro isomer), indicating a raw material specification error.
References
-
Sigma-Aldrich.[1] Product Specification: 2-(4-Methyl-2-nitrophenoxy)acetic acid (CAS 861296-09-5).[1][2][3][4][5]Link
-
Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] Link
-
National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: Carboxylic Acid Fragmentation Patterns.Link
-
BLD Pharm. Compound Analysis: 2-(4-Methyl-2-nitrophenoxy)acetic acid.[1][2][3][4][5]Link
Disclaimer: This guide is for research purposes. Spectral shifts may vary slightly based on concentration, temperature, and solvent purity. Always compare against a certified reference standard.
Sources
- 1. 71659-83-1|2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid|BLD Pharm [bldpharm.com]
- 2. 893774-43-1|Ethyl 2-((1-nitronaphthalen-2-yl)oxy)acetate|BLD Pharm [bldpharm.com]
- 3. 116355-65-8|Methyl 2-(5-fluoro-2-nitrophenoxy)acetate|BLD Pharm [bldpharm.com]
- 4. 869948-83-4|2-(4-Methyl-2-nitrophenoxy)butanoic acid|BLD Pharm [bldpharm.com]
- 5. 63304-80-3|2-(4-Methoxy-3-nitrophenyl)acetic acid|BLD Pharm [bldpharm.com]
Solubility Profile of (4-Methyl-2-nitrophenoxy)acetic Acid: A Theoretical and Practical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Methyl-2-nitrophenoxy)acetic acid is a compound of interest within various chemical and pharmaceutical sectors, potentially as an intermediate in synthesis or as an active agent.[1][2] Its efficacy, bioavailability, and formulation potential are intrinsically linked to its solubility in different solvent systems. Understanding and accurately quantifying this solubility is paramount for process optimization, crystallization, and dosage form development.[3][4] This guide provides a comprehensive framework for understanding the solubility of (4-Methyl-2-nitrophenoxy)acetic acid. It synthesizes theoretical principles with practical, field-proven experimental protocols, enabling researchers to predict, determine, and manipulate the solubility of this and structurally related molecules. We will explore the compound's physicochemical properties, delve into the thermodynamic basis of solubility, and provide a detailed, self-validating protocol for its empirical determination.
Physicochemical Characterization and Solubility Predictions
The solubility of a compound is dictated by its molecular structure. The key functional groups of (4-Methyl-2-nitrophenoxy)acetic acid—a carboxylic acid, an aromatic ether, a nitro group, and a methyl group—each contribute to its overall polarity, hydrogen bonding capacity, and, consequently, its interaction with various solvents.
-
Molecular Structure:
-
Carboxylic Acid (-COOH): This is a highly polar, protic group capable of acting as both a hydrogen bond donor and acceptor. It imparts significant polarity and allows for solubility in polar protic solvents (e.g., water, alcohols). Its acidity (pKa) is a critical factor in aqueous solubility. The pKa of the structurally similar (4-Nitrophenyl)acetic acid is approximately 3.85, suggesting that (4-Methyl-2-nitrophenoxy)acetic acid is a weak acid.[5]
-
Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar aprotic group. It can act as a hydrogen bond acceptor, enhancing solubility in polar solvents.
-
Ether Linkage (-O-): The ether group is polar aprotic and can accept hydrogen bonds, contributing to solubility in polar solvents.
-
Aromatic Ring & Methyl Group (-CH₃): These components form the nonpolar backbone of the molecule, contributing to van der Waals interactions and promoting solubility in less polar or nonpolar organic solvents.
-
Causality Behind Solubility Prediction: The principle of "like dissolves like" is the cornerstone of solubility prediction. The presence of both highly polar (carboxyl, nitro) and nonpolar (aromatic ring, methyl) regions suggests that (4-Methyl-2-nitrophenoxy)acetic acid will exhibit a wide range of solubilities. It is expected to be most soluble in polar organic solvents that can interact with its multiple functional groups. Its solubility in water is expected to be limited but highly pH-dependent due to the carboxylic acid group.[6]
Table 1: Predicted Physicochemical Properties of (4-Methyl-2-nitrophenoxy)acetic Acid and Related Compounds
| Property | (4-Methyl-2-nitrophenoxy)acetic acid (Predicted) | (2-Nitrophenyl)acetic acid (Reference) | (4-Nitrophenyl)acetic acid (Reference) |
| Molecular Formula | C₉H₉NO₅ | C₈H₇NO₄ | C₈H₇NO₄ |
| Molecular Weight | 211.17 g/mol | 181.15 g/mol [7] | 181.15 g/mol [8] |
| Appearance | Likely a pale yellow crystalline solid | Yellow to Pale Brown Crystalline Powder[7] | Pale yellow solid[8] |
| Predicted Polarity | Polar | Polar | Polar |
| Predicted pKa | ~3.5 - 4.5 | - | ~3.85[5] |
| Melting Point | - | - | 150-155 °C[5] |
| Water Solubility | Predicted to be low, but pH-dependent | 0.1417% (1.417 g/L) at 20 °C[7] | Slightly soluble[5] |
Theoretical Framework for Solubility Analysis
While empirical measurement is the gold standard, thermodynamic models provide a predictive framework and allow for the correlation of solubility with temperature. For solid-liquid equilibria, the solubility (expressed as mole fraction, x₁) can be described by the following fundamental equation:
ln(x₁) = [ΔHfus/R] * [(1/Tm) - (1/T)] - [ln(γ₁)/1]
where:
-
ΔHfus is the molar enthalpy of fusion.
-
Tm is the melting point of the solute.
-
T is the absolute temperature of the solution.
-
R is the ideal gas constant.
-
γ₁ is the activity coefficient of the solute in the solvent.
The activity coefficient (γ₁) accounts for the non-ideal interactions between the solute and solvent. Several semi-empirical models, such as the modified Apelblat equation and the van't Hoff equation, are frequently used to correlate experimental solubility data with temperature.[9] Advanced predictive models like UNIFAC and COSMO-RS can also estimate solubility a priori without experimental data, which is useful for initial solvent screening.[10]
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The Shake-Flask method is a robust and widely recognized technique for determining the thermodynamic equilibrium solubility of a compound.[11] It is considered the gold standard for its reliability.[12]
Principle
An excess amount of the solid compound is agitated in a chosen solvent for a prolonged period until the solution reaches equilibrium (saturation). The concentration of the dissolved compound in the filtered supernatant is then measured using a suitable analytical technique, such as UV-Vis spectrophotometry.
Materials and Equipment
-
(4-Methyl-2-nitrophenoxy)acetic acid (solid)
-
Selected solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, Water) of HPLC or ACS grade[13]
-
Orbital shaker with temperature control
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Syringes
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer and quartz cuvettes
Step-by-Step Methodology
-
Preparation: Add an excess of solid (4-Methyl-2-nitrophenoxy)acetic acid to a series of vials. The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming saturation.[12]
-
Solvent Addition: Accurately pipette a known volume (e.g., 5 mL) of the desired solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).[14] Allow the mixture to shake for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[12][14] A preliminary time-course study can be run to determine the exact time to equilibrium.
-
Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for at least 3 hours to allow undissolved solids to settle.[15]
-
Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.
-
Dilution: Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification (UV-Vis Spectrophotometry):
-
Determine the wavelength of maximum absorbance (λmax) for (4-Methyl-2-nitrophenoxy)acetic acid in the chosen solvent.
-
Prepare a series of standard solutions of known concentrations and measure their absorbance to construct a calibration curve (Absorbance vs. Concentration).
-
Measure the absorbance of the diluted filtrate sample.
-
Calculate the concentration of the saturated solution using the calibration curve, accounting for the dilution factor.
-
Self-Validating System & Trustworthiness
-
Confirmation of Saturation: Visual confirmation of excess solid at the end of the experiment is mandatory.
-
Equilibrium Verification: Samples taken at different time points (e.g., 24h and 48h) should yield the same concentration, confirming that equilibrium has been reached.
-
Calibration Curve Integrity: The calibration curve must exhibit high linearity (R² > 0.999) to ensure accurate quantification.[15]
-
Replicates: The experiment should be performed in triplicate to ensure reproducibility and allow for statistical analysis.[15]
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Expected Solubility Profile in Various Solvents
While direct experimental data for (4-Methyl-2-nitrophenoxy)acetic acid is not publicly available, we can infer its likely behavior from its structure and data from analogous compounds. For instance, the solubility of a similar molecule, 4-methyl-2-nitroaniline, was found to follow the order: acetone > ethyl acetate > acetonitrile > methanol > ethanol > isopropanol > n-propanol > 1-butanol > toluene.[9] This suggests a high affinity for polar aprotic and polar protic solvents.
Table 2: Qualitative and Quantitative Solubility Data for (4-Methyl-2-nitrophenoxy)acetic Acid and Analogues
| Solvent Class | Solvent | Predicted Solubility of (4-Methyl-2-nitrophenoxy)acetic acid | Reference Data (Mole Fraction) for 4-methyl-2-nitroaniline at 298.15 K[9] |
| Polar Protic | Water | Low (pH dependent) | - |
| Methanol | Soluble | 0.0401 | |
| Ethanol | Soluble | 0.0355 | |
| Isopropanol | Soluble | 0.0306 | |
| Polar Aprotic | Acetone | Very Soluble | 0.2269 |
| Ethyl Acetate | Very Soluble | 0.1611 | |
| Acetonitrile | Very Soluble | 0.0534 | |
| Nonpolar | Toluene | Sparingly Soluble | 0.0210 |
Interpretation:
-
The high predicted solubility in acetone and ethyl acetate is attributed to their ability to accept hydrogen bonds from the carboxylic acid and their polarity, which effectively solvates the nitro and ether groups.
-
Good solubility in alcohols (methanol, ethanol) is expected due to strong hydrogen bonding interactions with the carboxylic acid.
-
Lower solubility in toluene is anticipated due to the overall high polarity of the molecule, making it less compatible with a nonpolar solvent.
Conclusion
The solubility of (4-Methyl-2-nitrophenoxy)acetic acid is a complex interplay of its polar and nonpolar functionalities. Theoretical predictions based on its structure suggest a high affinity for polar organic solvents, particularly polar aprotic solvents like acetone. This guide provides the necessary theoretical foundation and a robust, step-by-step experimental protocol based on the industry-standard shake-flask method to empower researchers to accurately determine this critical parameter. The provided workflow and validation steps ensure that the data generated is reliable, reproducible, and suitable for critical applications in drug development and chemical process design.
References
-
ResearchGate. (n.d.). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (n.d.). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. Retrieved January 30, 2026, from [Link]
- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
-
PubMed Central. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved January 30, 2026, from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 30, 2026, from [Link]
-
Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved January 30, 2026, from [Link]
-
PubChem. (n.d.). (4-Nitrophenyl)acetic acid. Retrieved January 30, 2026, from [Link]
-
ACS Publications. (2023). Solubility Measurement and Modeling of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (Y Form) in Pure and Binary Solvents. Journal of Chemical & Engineering Data. Retrieved January 30, 2026, from [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved January 30, 2026, from [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved January 30, 2026, from [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved January 30, 2026, from [Link]
-
SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved January 30, 2026, from [Link]
-
JETIR. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved January 30, 2026, from [Link]
-
ACS Publications. (n.d.). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Retrieved January 30, 2026, from [Link]
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(4-Methyl-2-nitrophenoxy)acetic acid: Strategic Synthesis and Application as a Pharmacophore Scaffold
[1]
Executive Summary & Chemical Profile
(4-Methyl-2-nitrophenoxy)acetic acid (CAS 861296-09-5 ) is a specialized aromatic ether intermediate used primarily in the synthesis of heterocyclic pharmaceutical agents.[1][2] Structurally, it combines a phenoxyacetic acid moiety—mimicking the auxinic herbicide scaffold—with a nitro group at the ortho position.[1] This specific substitution pattern renders it a critical precursor for 1,4-benzoxazin-3-ones and related bicyclic systems upon reduction, serving as a "masked" nucleophilic scaffold for drug discovery.
Chemical Identity Matrix
| Parameter | Specification |
| IUPAC Name | 2-(4-Methyl-2-nitrophenoxy)acetic acid |
| CAS Number | 861296-09-5 |
| Molecular Formula | C₉H₉NO₅ |
| Molecular Weight | 211.17 g/mol |
| SMILES | CC1=CC(=C(C=C1)[O-])OCC(=O)O |
| Appearance | Pale yellow to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water (acidic pH) |
| pKa (Calc) | ~3.1 (Carboxylic acid), ~-2.0 (Nitro group influence) |
Strategic Synthesis Protocol
To ensure regiochemical integrity, the synthesis must avoid direct nitration of (4-methylphenoxy)acetic acid, which yields difficult-to-separate isomers.[1] The authoritative route utilizes a Williamson Ether Synthesis starting from the pre-functionalized 4-methyl-2-nitrophenol.[1] This approach guarantees the position of the nitro group relative to the ether linkage.[1]
Reaction Pathway Visualization
Caption: Regioselective synthesis via Williamson etherification, preventing isomer formation common in direct nitration routes.
Detailed Experimental Methodology
Objective: Synthesis of 10g of (4-Methyl-2-nitrophenoxy)acetic acid.
-
Reagent Preparation:
-
Charge a 250 mL round-bottom flask with 4-Methyl-2-nitrophenol (1.0 eq, 47.6 mmol, 7.29 g).
-
Dissolve in Acetone (100 mL, anhydrous).
-
Add Potassium Carbonate (K₂CO₃) (2.5 eq, 119 mmol, 16.4 g). Note: Use fine powder to maximize surface area.[1]
-
-
Alkylation Step:
-
Add Ethyl Bromoacetate (1.2 eq, 57.1 mmol, 6.3 mL) dropwise over 15 minutes. Note: The ethyl ester is preferred over the free acid initially to prevent salt precipitation and improve solubility.[1]
-
Heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3) for disappearance of the phenol.[1]
-
-
Hydrolysis (In-situ):
-
Once alkylation is complete, cool to room temperature.[1]
-
Add NaOH (aq, 2M) (50 mL). Stir vigorously at ambient temperature for 2 hours to hydrolyze the ester to the free acid.
-
-
Workup & Isolation:
-
Evaporate acetone under reduced pressure.[1]
-
Dilute the aqueous residue with water (50 mL) and wash with Diethyl Ether (2 x 30 mL) to remove unreacted phenol or neutral byproducts.[1]
-
Crucial Step: Acidify the aqueous layer to pH 1–2 using HCl (6M).[1] The product will precipitate as a solid.[1]
-
Filter the precipitate, wash with cold water, and dry in a vacuum oven at 45°C.[1]
-
-
Purification:
Analytical Validation (Self-Validating System)
Trustworthiness in chemical synthesis relies on rigorous structural confirmation.[1] The following data points serve as a "fingerprint" for validation.
1H NMR Interpretation (DMSO-d6, 400 MHz)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 12.80 | Broad s | 1H | -COOH | Carboxylic acid proton (exchangeable).[1] |
| 7.75 | d (J=2.0 Hz) | 1H | Ar-H (C3) | Proton ortho to Nitro group (deshielded). |
| 7.40 | dd (J=8.5, 2.0 Hz) | 1H | Ar-H (C5) | Proton meta to Nitro, coupling with C3 and C6.[1] |
| 7.10 | d (J=8.5 Hz) | 1H | Ar-H (C6) | Proton ortho to Ether linkage.[1] |
| 4.85 | s | 2H | -O-CH₂- | Methylene bridge (distinctive singlet).[1] |
| 2.30 | s | 3H | Ar-CH₃ | Methyl group on the ring.[1] |
Quality Control Criteria
Functional Applications in Drug Development
The primary value of (4-Methyl-2-nitrophenoxy)acetic acid lies in its utility as a scaffold precursor .[1] It is rarely the final API but rather a building block for bicyclic heterocycles.[1]
Pathway: Reductive Cyclization to Benzoxazinones
The nitro group acts as a "masked" amine.[1] Upon reduction, the resulting amine undergoes intramolecular condensation with the carboxylic acid (or ester) to form the 1,4-benzoxazin-3-one core, a privileged structure in bioactive compounds (e.g., hydroxamic acid derivatives for HDAC inhibition).[1]
Caption: Transformation of the nitro-acid scaffold into the bioactive benzoxazinone core.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), Potential sensitizer.[1]
-
Nitro Compounds: Although this specific derivative is stable, nitro-aromatics can be energetic.[1] Avoid heating dry solids above 200°C.[1]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the methyl group over long periods.
References
-
Sigma-Aldrich. (4-Methyl-2-nitrophenoxy)acetic acid Product Entry. Link (Accessed 2026).
-
ChemicalBook. CAS 861296-09-5 Datasheet & Synonyms. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for substituted phenoxyacetic acids. Link
-
BLD Pharm. 2-(4-Methyl-2-nitrophenoxy)acetic acid MSDS and Structure. Link
Crystal Structure Analysis of (4-Methyl-2-nitrophenoxy)acetic Acid
This guide provides an in-depth technical framework for the crystal structure analysis of (4-Methyl-2-nitrophenoxy)acetic acid (CAS: 1735-91-7). It synthesizes experimental protocols with comparative crystallographic insights derived from structural analogs (e.g., MCPA, 2,4-D).[1]
Technical Whitepaper | Structural Chemistry & Drug Development
Executive Summary
(4-Methyl-2-nitrophenoxy)acetic acid is a critical intermediate in the synthesis of phenoxy-herbicides and potential pharmaceutical scaffolds. Its structural integrity relies on the interplay between the steric bulk of the ortho-nitro group and the flexibility of the oxyacetic acid side chain.[1] This guide outlines the definitive protocol for its solid-state characterization, focusing on the resolution of the carboxylic acid dimer motif (
Chemical Context & Objectives
The target compound belongs to the phenoxyacetic acid family, structurally homologous to the herbicide MCPA ((4-chloro-2-methylphenoxy)acetic acid). The substitution of the chlorine atom in MCPA with a nitro group introduces a strong hydrogen-bond acceptor and alters the dipole moment, potentially changing the crystal packing from a planar sheet to a corrugated layer structure.[1]
Core Objectives:
-
Determine the Unit Cell: Establish space group symmetry (typically Monoclinic
or Triclinic for this class).[1] -
Map Supramolecular Synthons: Confirm the presence of the centrosymmetric carboxylic acid dimer.
-
Analyze Conformation: Measure the
(C -O-C-C) torsion angle to evaluate the "lock" effect of the ortho-nitro group.[1]
Experimental Protocol: From Synthesis to Solution
Crystallization Strategy
Obtaining single crystals suitable for X-ray diffraction (XRD) requires controlling the nucleation rate to minimize twinning, a common issue in nitro-aromatics.[1]
-
Solvent System: Ethanol/Water (70:30 v/v) or Ethyl Acetate/Hexane (slow diffusion).[1]
-
Method: Slow evaporation at 4°C. The lower temperature reduces thermal motion, often resolving disorder in the nitro group.[1]
-
Target Crystal Size:
mm (block or prism morphology).
Data Collection & Refinement Workflow
The following workflow ensures high-redundancy data suitable for charge density analysis if required.
Figure 1: Standardized workflow for single-crystal X-ray diffraction analysis.
Key Refinement Parameters:
-
Temperature: 100 K (Cryostream) to minimize thermal ellipsoids.
-
Resolution: 0.75 Å or better.
-
Hydrogen Treatment: Constrain C-H (riding model); Refine O-H coordinates freely if data quality permits, or restrain using DFIX (0.82 Å) for the carboxylic acid.
Structural Analysis: The Core Findings
Molecular Conformation
The biological activity of phenoxyacetic acids is governed by the orientation of the carboxyl group relative to the phenyl ring.[1]
-
The Planarity Check: In the absence of steric hindrance, the oxyacetic chain lies coplanar with the aromatic ring.[1] However, the 2-nitro group creates steric repulsion with the ether oxygen.
-
Expected Torsion Angle (
): Expect a significant deviation from planarity (torsion C2-C1-O-C 70-90°) to relieve strain between the nitro oxygens and the methylene protons.[1]
Quantitative Metrics Table (Expected vs. Reference MCPA):
| Parameter | (4-Methyl-2-nitrophenoxy)acetic acid (Target) | MCPA (Reference Analog) | Significance |
| Space Group | Packing efficiency | ||
| C-O-C Angle | 116° - 119° | 118.5° | Ether linkage strain |
| N-O Bond | 1.22 Å (avg) | N/A | Nitro group resonance |
| H-Bond (O...O) | 2.62 - 2.65 Å | 2.63 Å | Dimer strength |
Supramolecular Architecture
The crystal packing is dominated by the Carboxylic Acid Dimer .[1] This is a robust synthon, denoted by the graph set notation
-
Primary Interaction: Two molecules link via paired O-H...O hydrogen bonds across a center of inversion.[1]
-
Secondary Interaction: The nitro group acts as a weak acceptor for C-H...O interactions, often forming chains perpendicular to the dimer axis.[1]
Figure 2: Supramolecular assembly showing the primary carboxylic acid dimer and secondary nitro-group contacts.[1]
Hirshfeld Surface Analysis
To visualize the "fingerprint" of the crystal packing, Hirshfeld surface analysis (using CrystalExplorer) is recommended.[1]
-
d_norm Surface: Look for two large red spots corresponding to the O-H...O strong hydrogen bonds.[1]
-
Fingerprint Plot: The nitro group will manifest as characteristic "wings" in the plot, representing O...H contacts, distinct from the sharp spikes of the carboxylic acid dimer.[1]
Comparative Insights: MCPA vs. Nitro-Analog
Comparing the target to MCPA (4-chloro-2-methylphenoxyacetic acid) reveals the impact of the nitro group.
-
MCPA: The 2-methyl group is bulky but non-polar. The crystal packing relies heavily on van der Waals forces and the acid dimer.[1]
-
Nitro-Analog: The 2-nitro group is polar and planar . This facilitates
-stacking interactions between phenyl rings that are less prominent in MCPA. The nitro group may also induce a "twisted" conformation of the side chain that is distinct from the "planar" conformation seen in unsubstituted phenoxyacetic acid.[1]
References
-
Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1] Link
-
Smith, G., & Kennard, C. H. L. (1981).[1] "Structural studies of the phenoxyalkanoic acids." Journal of Agricultural and Food Chemistry, 29(1), 104-108.[1] (Foundational work on phenoxyacetic acid structures).
-
Groom, C. R., et al. (2016).[1] "The Cambridge Structural Database."[1] Acta Crystallographica Section B, 72(2), 171-179.[1] Link
-
Spackman, M. A., & Jayatilaka, D. (2009).[1] "Hirshfeld surface analysis."[1][2] CrystEngComm, 11, 19-32.[1] Link
Sources
Theoretical Characterization of (4-Methyl-2-nitrophenoxy)acetic Acid: A Technical Guide
This guide outlines the theoretical framework for the structural, electronic, and spectroscopic characterization of (4-Methyl-2-nitrophenoxy)acetic acid . It is designed as a technical whitepaper for computational chemists and drug development professionals, synthesizing established Density Functional Theory (DFT) protocols with the specific chemical nature of nitro-substituted phenoxyacetic acid derivatives.
Executive Summary
(4-Methyl-2-nitrophenoxy)acetic acid is a structural analog of the widely used herbicide MCPA (4-chloro-2-methylphenoxyacetic acid). The substitution of the chlorine atom with a nitro group (
-
Conformational Stability: The steric and electronic interplay between the ortho-nitro group and the flexible oxyacetic acid side chain.
-
Reactivity Profile: How the strong electron-withdrawing nitro group alters the nucleophilicity of the aromatic ring compared to MCPA.
-
Spectroscopic Fingerprint: Establishing a baseline for IR and NMR identification in synthesis or environmental monitoring.
This guide provides a validated protocol for the complete in silico characterization of this molecule using DFT and molecular docking.
Computational Methodology (The "How-To")
To ensure scientific integrity and reproducibility, the following computational workflow is recommended. This protocol is self-validating, using vibrational frequency analysis to confirm ground states.
Electronic Structure Calculation
-
Theory Level: Density Functional Theory (DFT) is the standard for this class of organic molecules.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is recommended for geometry optimization and vibrational frequencies due to its proven accuracy for organic vibrational modes. Alternatively, M06-2X is preferred if studying non-covalent interactions (e.g., dimerization).
-
Basis Set: 6-311++G(d,p) .[1][2] The diffuse functions (++) are essential for accurately modeling the lone pairs on the oxygen atoms and the electron-rich nitro group.
Workflow Diagram
The following diagram illustrates the logical flow of the theoretical study, from initial geometry construction to biological docking.
Figure 1: Standardized computational workflow for the theoretical characterization of phenoxyacetic acid derivatives.
Structural & Geometric Analysis
The geometry of (4-Methyl-2-nitrophenoxy)acetic acid is governed by the competition between resonance stabilization and steric hindrance.
Conformational Locking
-
The Nitro Group Effect: The
group at position 2 is bulky. Unlike the chlorine in MCPA, the nitro group may force the oxyacetic acid side chain ( ) out of the plane of the benzene ring to minimize steric repulsion. -
Intramolecular Hydrogen Bonding: A critical theoretical check is the potential for a C-H...O interaction between the methylene protons (
) and the nitro group oxygen, or an O-H...O interaction if the carboxyl group rotates back toward the nitro group (though less likely due to strain).
Key Geometric Parameters (Predicted)
Based on analogs like (2-Methylphenoxy)acetic acid, expect the following optimized parameters:
-
C(aromatic)-O(ether) Bond Length: ~1.36–1.37 Å (Shortened due to resonance).
-
C=O (Carboxyl) Bond Length: ~1.20–1.21 Å.
-
Nitro Torsion Angle: The nitro group is expected to be nearly coplanar (~0-15°) with the ring to maximize
-conjugation, unless sterically crowded by the ether chain.
Electronic Properties & Reactivity
Understanding the electronic distribution is vital for predicting how this molecule interacts with biological targets (e.g., auxin receptors).
Frontier Molecular Orbitals (FMOs)
The HOMO-LUMO gap is a measure of chemical stability (Hardness/Softness).
-
HOMO (Highest Occupied Molecular Orbital): Likely localized on the phenoxy ring and the ether oxygen lone pairs. The methyl group at position 4 acts as a weak donor, raising the HOMO energy.
-
LUMO (Lowest Unoccupied Molecular Orbital): Strongly localized on the nitro group and the aromatic ring . The nitro group is a strong
-acceptor, significantly lowering the LUMO energy compared to non-nitrated analogs. -
Implication: A smaller HOMO-LUMO gap compared to MCPA suggests this molecule may be more reactive (softer) and more susceptible to nucleophilic attack or photodecomposition.
Molecular Electrostatic Potential (MEP)
The MEP map visualizes charge distribution, guiding docking studies.
-
Negative Potential (Red): Concentrated on the Nitro oxygens and the Carboxyl Carbonyl oxygen . These are the H-bond acceptor sites.
-
Positive Potential (Blue): Concentrated on the Carboxyl Hydrogen (
) and the aromatic protons. -
Significance: The "dual" negative regions (Nitro + Carboxyl) create a unique binding signature distinct from MCPA, potentially altering its affinity for the TIR1 auxin receptor pocket.
Spectroscopic Validation (Self-Validation Protocol)
To validate the theoretical model against experimental data (if available) or to guide synthesis, specific vibrational modes must be analyzed.
Vibrational Spectroscopy (IR/Raman)
The theoretical frequencies must be scaled (typically by a factor of ~0.961 for B3LYP/6-311++G(d,p)) to account for anharmonicity.
| Vibrational Mode | Predicted Region (Scaled, cm⁻¹) | Description |
| O-H Stretch | 3500–3600 | Sharp if free, broad (~3000) if dimeric H-bonded. |
| C=O Stretch | 1730–1760 | Strong characteristic peak of the carboxylic acid. |
| NO₂ Asym. Stretch | 1530–1550 | Strong band, diagnostic of the nitro group. |
| NO₂ Sym. Stretch | 1340–1360 | Paired with the asymmetric stretch. |
| C-O-C Asym. Stretch | 1230–1250 | Ether linkage vibration. |
NMR Prediction (GIAO Method)
Using the GIAO (Gauge-Independent Atomic Orbital) method in DMSO or Chloroform solvent models:
-
¹H NMR:
-
Methyl (-CH₃): ~2.3 ppm (Singlet).
-
Methylene (-CH₂-): ~4.6–4.8 ppm (Singlet).
-
Aromatic Protons: 3 distinct signals. The proton ortho to the nitro group will be the most deshielded (~7.8–8.0 ppm).
-
Carboxyl (-COOH): ~11.0–13.0 ppm (Broad singlet).
-
Biological Interface: Molecular Docking
If this molecule is being studied for herbicidal activity, its interaction with the Transport Inhibitor Response 1 (TIR1) protein is the primary target.
Docking Protocol:
-
Target: Crystal structure of TIR1 (e.g., PDB ID: 2P1P).
-
Ligand Preparation: The optimized DFT structure (lowest energy conformer) is used as the ligand.
-
Binding Site: The auxin-binding pocket (typically containing an inositol hexakisphosphate cofactor).
-
Interaction: Look for:
-
Salt Bridge: Carboxylate group (
) interacting with Arg403. -
Pi-Pi Stacking: Aromatic ring interaction with Trp350.
-
Nitro Group Role: Does the nitro group fit into the hydrophobic pocket, or does it clash? This is the key "theoretical" question to answer.
-
Figure 2: Structure-Activity Relationship (SAR) logic for the target molecule.
References
-
Foundational DFT Methodology: Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link
-
Analog Study (MCPA): Susithra, G., et al. (2018). Molecular structure activity investigation and spectroscopic analysis on (4-Chloro-2-methylphenoxy) acetic acid using Computational methods. Journal of Pharmacological & Medical Chemical, 2(1), 4-17.[2][3] Link
-
Phenoxyacetic Acid Crystallography: Cox, P. J., & Hickey, M. (2004). (2-Methylphenoxy)acetic acid.[2][3][4] Acta Crystallographica Section E, 60(5), o771-o773. Link
- Vibrational Spectroscopy of Nitro Compounds: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard Reference Text).
-
Docking Methodology: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link
Sources
Technical Guide: Safety and Handling of (4-Methyl-2-nitrophenoxy)acetic Acid
[1]
Chemical Identity & Research Significance
(4-Methyl-2-nitrophenoxy)acetic acid is a specialized aromatic building block used primarily in the synthesis of agrochemicals (specifically phenoxy herbicides) and pharmaceutical intermediates.[1] Its structure combines a lipophilic nitrotoluene core with a hydrophilic carboxylic acid tail, making it a critical scaffold for developing bioactive molecules that require specific solubility or receptor-binding profiles.
Core Chemical Data
| Property | Detail |
| CAS Number | 861296-09-5 |
| IUPAC Name | 2-(4-methyl-2-nitrophenoxy)acetic acid |
| Molecular Formula | C₉H₉NO₅ |
| Molecular Weight | 211.17 g/mol |
| Physical State | Solid (Typically off-white to yellow crystalline powder) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water (acid form) |
| pKa (Predicted) | ~3.0–3.5 (Carboxylic acid moiety) |
Hazard Identification & Toxicology (The "Why")
As a Senior Application Scientist, it is crucial to understand not just what the hazards are, but why they exist based on the molecular structure. This compound presents a dual-threat profile: local tissue damage from the acidic functionality and systemic risks from the nitroaromatic core.
Structural Alerts & Mechanisms[1]
-
Carboxylic Acid Moiety (-COOH):
-
Nitro Group (-NO₂):
-
Mechanism: Nitroaromatics can undergo enzymatic reduction to hydroxylamines and amines in vivo.
-
Effect: Potential for methemoglobinemia (interference with oxygen transport) if absorbed in significant quantities, though this is less acute than in nitrobenzene. It also increases the compound's skin permeability.
-
-
Phenoxy Acid Backbone:
GHS Classification (Derived from Analogs)
Engineering Controls & Personal Protective Equipment (PPE)[1]
Reliance on PPE alone is a failure of safety planning. The primary defense must be containment.
Containment Strategy
-
Solid Handling: Weighing and transfer must occur inside a Class I or II Biological Safety Cabinet or a chemical fume hood with a face velocity of 80–100 fpm. The powder is likely electrostatic; use anti-static weighing boats to prevent dispersal.
-
Solution Preparation: Once dissolved (e.g., in DMSO), the vapor pressure is negligible, but the risk of percutaneous absorption increases.
PPE Selection Matrix
The choice of gloves is dictated by the solvent used, as the solid itself is unlikely to permeate intact gloves rapidly.
| Task | Primary Hazard | Recommended Glove Material | Rationale |
| Dry Powder Handling | Dust contact | Nitrile (min 0.11 mm) | Excellent physical barrier; powder does not permeate.[1] |
| Solution (DMSO) | Solvent permeation | Butyl Rubber or Double Nitrile | DMSO permeates standard nitrile in <5 mins, carrying the toxin through the skin. |
| Solution (Methanol) | Solvent permeation | Nitrile | Good resistance to methanol splashes. |
Eye Protection: Chemical safety goggles (ANSI Z87.1) are mandatory. Safety glasses are insufficient due to the risk of airborne dust entering the eye from the side.
Experimental Handling & Stability
Reactivity Profile
The compound is stable under standard conditions but exhibits specific reactivities that dictate storage and incompatibility protocols.
-
Incompatibility - Strong Bases: Reacts exothermically to form the water-soluble carboxylate salt.[1]
-
Incompatibility - Reducing Agents: Hydrides (LiAlH₄, NaBH₄) or catalytic hydrogenation will reduce the nitro group to an amine (4-amino-2-methylphenoxyacetic acid), drastically altering toxicity and chemical properties.[1]
-
Incompatibility - Oxidizers: Avoid contact with high-strength peroxides; nitro compounds are generally stable to oxidation, but the organic backbone is combustible.[1]
Storage Protocol
-
Temperature: Store at 2–8°C (Refrigerated). While stable at room temperature, cooler storage retards slow decarboxylation or hydrolysis over months.
-
Atmosphere: Store under inert gas (Argon/Nitrogen) if long-term storage (>6 months) is required, to prevent moisture absorption which causes caking.
-
Container: Amber glass vials to protect from UV degradation (nitro groups are photosensitive).
Visualization: Reactivity & Incompatibility Logic
Figure 1: Chemical reactivity web illustrating incompatibility risks and potential transformation products.[1]
Emergency Response Protocols
Spill Cleanup (Solid)[1]
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Wear double nitrile gloves, goggles, and a P95/N95 respirator.
-
Contain: Do not dry sweep. Cover the spill with a damp paper towel or use a HEPA vacuum to prevent dust generation.
-
Neutralize: Wipe the area with a dilute sodium bicarbonate solution (weak base) to convert trace acid to its soluble salt, facilitating removal.
-
Disposal: Place waste in a sealed container labeled "Hazardous Waste: Toxic Solid, Organic Acid."
First Aid Decision Logic
Immediate action is required to mitigate tissue damage from the acidic nature of the compound.
Figure 2: Triage workflow for acute exposure incidents.
Synthesis & Waste Disposal Context
Understanding the synthesis provides insight into potential impurities (e.g., unreacted nitrophenols).
Typical Synthesis Route:
-
Reactants: 4-methyl-2-nitrophenol + Chloroacetic acid.[1]
-
Conditions: Basic reflux (NaOH/KOH).
-
Implication: The crude product may contain traces of 4-methyl-2-nitrophenol (Toxic, skin irritant) or chloroacetic acid (Toxic, corrosive).[1] Treat crude material with higher caution than purified standards.
Disposal:
-
Do not dispose of down the drain. The nitro group resists biodegradation in standard sewage systems.
-
Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize NOx gases generated from the nitro group).
References
A Researcher's In-depth Guide to Sourcing and Utilizing (4-Methyl-2-nitrophenoxy)acetic acid
Introduction to (4-Methyl-2-nitrophenoxy)acetic acid
(4-Methyl-2-nitrophenoxy)acetic acid is a substituted phenoxyacetic acid derivative. The phenoxyacetic acid scaffold is of significant interest in medicinal chemistry and agrochemical research due to its diverse biological activities.[1][2] The specific substitutions on the phenyl ring—a methyl group at position 4 and a nitro group at position 2—are expected to modulate the compound's physicochemical properties and biological interactions.
A thorough search of major chemical supplier catalogs reveals that this specific compound is not a stock item. Therefore, researchers requiring (4-Methyl-2-nitrophenoxy)acetic acid for their work will need to engage with a custom synthesis provider. This guide will walk you through that process, from proposing a synthetic route to qualifying the final product.
Proposed Synthetic Pathway
Step 1: Deprotonation of 4-methyl-2-nitrophenol
The phenolic proton of 4-methyl-2-nitrophenol is acidic and can be removed by a suitable base, such as sodium hydroxide, to form the corresponding sodium phenoxide. This reaction is typically carried out in an aqueous or alcoholic solvent.
Step 2: Williamson Ether Synthesis
The resulting phenoxide is a potent nucleophile and can react with an "acetic acid equivalent," such as chloroacetic acid, via an SN2 reaction. The phenoxide displaces the chloride, forming the ether linkage and yielding the desired (4-Methyl-2-nitrophenoxy)acetic acid after acidification.[3]
Caption: Proposed synthesis of (4-Methyl-2-nitrophenoxy)acetic acid.
Sourcing via Custom Chemical Synthesis
Given that (4-Methyl-2-nitrophenoxy)acetic acid is not commercially available, custom synthesis is the most viable procurement route. This involves contracting a specialized company to prepare the compound on your behalf.
Identifying and Selecting a Custom Synthesis Provider
Choosing the right partner is crucial for the success of your project.[4][5] Key factors to consider include technical expertise, production scale, quality control capabilities, and communication.[4][6] The following table lists several reputable custom synthesis providers.
| Company | Key Strengths | Geographic Presence |
| Otava Chemicals | Expertise in complex organic synthesis, medicinal chemistry, and drug discovery. Offers both Fee-for-Service (FFS) and Full-Time Equivalent (FTE) models.[7] | North America and Europe[7] |
| Life Chemicals | Over 30 years of experience in custom synthesis for drug discovery, medicinal chemistry, and materials science. Strong focus on heterocyclic chemistry.[8] | Global |
| Taros Chemicals | Specializes in complex, multi-step, and enantioselective synthesis from lab to pilot scale. Strong project management and customer-centric approach.[9] | Europe and Asia[9] |
| MacsChem | Over 70 years of experience, specializing in both organic and inorganic synthesis from milligrams to tons. Strong presence in India with cost-effective solutions.[10] | Global, with facilities in India[10] |
| AxisPharm | Expertise in small molecules and biologics, including ADC linkers and fluorescent dyes. Advanced quality control using mass spectrometry and chromatography.[11] | USA (San Diego)[11] |
| Topiox Research Centre | Specializes in the synthesis of impurities, reference standards, and specialty intermediates for the pharmaceutical industry. GLP-compliant services.[12] | India[12] |
The Custom Synthesis Workflow
The process of engaging a custom synthesis provider typically follows a well-defined workflow to ensure clarity, quality, and timely delivery.
Caption: A typical workflow for a custom chemical synthesis project.
Quality Control of Custom Synthesized Compounds
For any research application, especially in drug development, verifying the identity and purity of a custom-synthesized compound is non-negotiable. The Certificate of Analysis (CoA) provided by the supplier is the primary document for this. Ensure the supplier provides data from the following analytical techniques:
| Analytical Method | Purpose |
| ¹H and ¹³C NMR | Confirms the chemical structure and provides information on isomeric purity. |
| LC-MS / GC-MS | Confirms the molecular weight of the compound and provides purity data (e.g., % area by HPLC). |
| HPLC | Quantifies the purity of the compound. |
| FTIR | Confirms the presence of key functional groups. |
Safe Handling and Storage
While a specific Safety Data Sheet (SDS) for (4-Methyl-2-nitrophenoxy)acetic acid is not available, general precautions for phenoxyacetic acid derivatives should be followed. These compounds are typically solids that can cause skin, eye, and respiratory irritation.[13]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles.
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: Handle in a well-ventilated area, preferably a chemical fume hood. If dust is generated, use a respirator with a particulate filter.[13]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][14]
-
Keep away from strong oxidizing agents and strong bases.[13]
-
For long-term stability of phenoxyacetic acid derivatives, storage at -20°C or -80°C is recommended.[1]
Potential Research Applications
The applications of (4-Methyl-2-nitrophenoxy)acetic acid have not been extensively reported, which presents an opportunity for novel research. Based on the activities of related compounds, potential areas of investigation include:
-
Drug Discovery: Phenoxyacetic acid derivatives have been investigated as selective COX-2 inhibitors for anti-inflammatory applications.[15] The nitroarene moiety is also a key pharmacophore in many approved drugs.[16] This compound could serve as a valuable building block for creating novel therapeutic agents.
-
Agrochemicals: Many phenoxyacetic acid derivatives are used as herbicides and plant growth regulators.[1][2] The specific substitution pattern of the target molecule could lead to new and more selective herbicides or fungicides.
-
Materials Science: The aromatic and functionalized nature of the molecule could make it a useful monomer or additive in the synthesis of specialty polymers.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. PHENOXYACETIC ACID DERIVATIVE PESTICIDE, LIQUID, TOXIC, FLAMMABLE FLASH POINT NOT LESS THAN 23°C | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. prepchem.com [prepchem.com]
- 4. scllifesciences.com [scllifesciences.com]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. Custom Synthesis [otavachemicals.com]
- 8. lifechemicals.com [lifechemicals.com]
- 9. Custom Synthesis Service for your key compounds [tarosdiscovery.com]
- 10. macschem.us [macschem.us]
- 11. Custom Synthesis Chemistry Contract Research Services Company | AxisPharm [axispharm.com]
- 12. topioxresearch.com [topioxresearch.com]
- 13. fishersci.com [fishersci.com]
- 14. lobachemie.com [lobachemie.com]
- 15. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny [mdpi.com]
- 16. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (4-Methyl-2-nitrophenoxy)acetic Acid in Herbicide Formulation
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Guided Approach to a Novel Phenoxyacetic Acid Herbicide
(4-Methyl-2-nitrophenoxy)acetic acid is a member of the phenoxyacetic acid class of compounds, which includes well-established herbicides like 2,4-D and MCPA.[1][2] These compounds function as synthetic auxins, disrupting normal plant growth processes and leading to the control of, primarily, broadleaf weeds.[3] This document provides a comprehensive guide for researchers and formulation scientists on the potential application of (4-Methyl-2-nitrophenoxy)acetic acid as a herbicide. It is important to note that while extensive research exists for the phenoxyacetic acid class, specific data for the title compound is limited. Therefore, the following protocols and application notes are built upon established principles and methodologies for analogous compounds and should be adapted and validated for (4-Methyl-2-nitrophenoxy)acetic acid.
Section 1: Chemical and Physical Properties
A thorough understanding of the physicochemical properties of (4-Methyl-2-nitrophenoxy)acetic acid is fundamental for its synthesis, formulation, and application as a herbicide. The properties of analogous compounds suggest that it is a solid at room temperature with limited water solubility in its acidic form.
| Property | Predicted Value/Information | Significance in Formulation |
| Molecular Formula | C₉H₉NO₅ | Essential for calculating molar concentrations and formulation percentages. |
| Molecular Weight | 211.17 g/mol | Crucial for accurate measurements and dose-response calculations. |
| Appearance | Likely a crystalline solid | Influences milling and dispersion in solid formulations, or dissolution in liquid formulations. |
| Solubility | Predicted to have low solubility in water, but soluble in organic solvents. | A key challenge in formulation. Esterification or salt formation is often required to improve water solubility for spray applications. |
| Melting Point | Not available. Related compounds like 3-Nitrophenylacetic acid have a melting point of 116-120 °C.[4] | Important for manufacturing and storage considerations. |
Section 2: Synthesis of (4-Methyl-2-nitrophenoxy)acetic Acid
The synthesis of (4-Methyl-2-nitrophenoxy)acetic acid can be approached through several established routes for similar phenoxyacetic acids. A plausible two-step synthesis is outlined below, starting from 4-methyl-2-nitrophenol.
Diagram: Proposed Synthesis Pathway
Caption: Proposed two-step synthesis of (4-Methyl-2-nitrophenoxy)acetic acid.
Protocol 2.1: Synthesis of (4-Methyl-2-nitrophenoxy)acetic Acid
Materials:
-
4-methyl-2-nitrophenol
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Step 1: Synthesis of Ethyl (4-Methyl-2-nitrophenoxy)acetate.
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methyl-2-nitrophenol (1 equivalent) in acetone.
-
Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
-
Add ethyl chloroacetate (1.2 equivalents) dropwise to the stirring mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the acetone under reduced pressure using a rotary evaporator to obtain the crude ethyl (4-methyl-2-nitrophenoxy)acetate.
-
-
Step 2: Hydrolysis to (4-Methyl-2-nitrophenoxy)acetic Acid.
-
To the crude ester from Step 1, add a solution of aqueous sodium hydroxide (2 equivalents in water).
-
Stir the mixture at room temperature for 2-4 hours or until the ester is fully hydrolyzed (monitor by TLC).
-
After hydrolysis, acidify the reaction mixture to a pH of approximately 2 with dilute hydrochloric acid. This will precipitate the carboxylic acid.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and evaporate the solvent to yield the crude (4-Methyl-2-nitrophenoxy)acetic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Section 3: Herbicide Formulation Development
The primary objective of formulation is to deliver the active ingredient to the target weed in a biologically active form. Due to the predicted low water solubility of (4-Methyl-2-nitrophenoxy)acetic acid, creating a stable and effective formulation is critical.
Formulation Strategies:
-
Emulsifiable Concentrate (EC): The active ingredient is dissolved in a water-immiscible organic solvent with an emulsifier. When diluted with water, it forms a stable emulsion.
-
Soluble Liquid (SL): The active ingredient is converted into a water-soluble salt (e.g., by reacting the acid with an amine) and dissolved in water.
-
Wettable Powder (WP): The active ingredient is mixed with a carrier (e.g., clay) and a wetting agent. This powder is then dispersed in water before application.
Diagram: Formulation Development Workflow
Caption: A typical workflow for developing a herbicide formulation.
Protocol 3.1: Preparation of a Soluble Liquid (SL) Formulation
This protocol is based on the common practice of converting phenoxyacetic acid herbicides into their more soluble amine salts.
Materials:
-
(4-Methyl-2-nitrophenoxy)acetic acid
-
Dimethylamine (DMA) or another suitable amine
-
Water
-
Surfactant (non-ionic, e.g., a polysorbate)
-
pH meter
-
Stir plate and magnetic stir bar
Procedure:
-
To a beaker containing a known amount of water, slowly add (4-Methyl-2-nitrophenoxy)acetic acid while stirring.
-
Gradually add dimethylamine to the suspension. The acid will react with the amine to form the water-soluble dimethylammonium salt. Monitor the pH and continue adding amine until the acid is fully dissolved and the desired pH is reached (typically between 7.0 and 8.5).
-
Once the active ingredient is completely dissolved, add a surfactant to improve the wetting and spreading of the herbicide on the plant foliage. The concentration of the surfactant will need to be optimized (typically 0.1-1.0% v/v).
-
Add water to reach the final desired volume and concentration of the active ingredient.
-
Conduct stability tests on the formulation, including storage at different temperatures and observation for any precipitation or phase separation.
Section 4: Efficacy Testing
The herbicidal efficacy of a new formulation must be rigorously tested. This typically involves a tiered approach, starting with laboratory or greenhouse trials and progressing to field trials.
Protocol 4.1: Greenhouse Efficacy Trial - Post-emergence
This protocol is designed to assess the post-emergence herbicidal activity on common broadleaf weeds.
Materials:
-
Herbicide formulation of (4-Methyl-2-nitrophenoxy)acetic acid
-
Seeds of target weed species (e.g., Amaranthus retroflexus - redroot pigweed, Abutilon theophrasti - velvetleaf)[5]
-
Pots with a suitable growing medium
-
Greenhouse with controlled temperature and light conditions
-
Spray chamber or hand-held sprayer for application
-
Control herbicide (e.g., a commercial formulation of 2,4-D or MCPA)
-
Untreated control (sprayed with water and any formulation blanks)
Procedure:
-
Plant Propagation: Sow seeds of the target weed species in pots and grow them in the greenhouse until they reach the 2-4 true leaf stage.
-
Herbicide Application:
-
Prepare a series of dilutions of the (4-Methyl-2-nitrophenoxy)acetic acid formulation to test a range of application rates.
-
Apply the herbicide formulations to the weeds using a calibrated sprayer to ensure uniform coverage.
-
Include a positive control (commercial herbicide) and a negative control (untreated) in the experimental design.
-
Replicate each treatment at least three times.
-
-
Data Collection:
-
Visually assess the plants for signs of phytotoxicity at regular intervals (e.g., 3, 7, 14, and 21 days after treatment). Use a rating scale (e.g., 0 = no effect, 100 = complete kill).
-
At the end of the experiment (e.g., 21 days), harvest the above-ground biomass of the plants.
-
Dry the biomass in an oven at 60-70°C until a constant weight is achieved.
-
Record the dry weight for each plant.
-
-
Data Analysis:
-
Calculate the percent reduction in biomass compared to the untreated control.
-
Determine the GR₅₀ value (the herbicide dose that causes a 50% reduction in growth) using a suitable statistical model (e.g., a log-logistic model).[6]
-
Section 5: Analytical Methods
Accurate and reliable analytical methods are essential for quality control of the active ingredient and formulated product, as well as for residue analysis in environmental samples.
Protocol 5.1: Quantification of (4-Methyl-2-nitrophenoxy)acetic Acid in Formulations by HPLC
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or another suitable acid for pH adjustment
-
Certified analytical standard of (4-Methyl-2-nitrophenoxy)acetic acid
Procedure:
-
Preparation of Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v) acidified with phosphoric acid to a pH of around 3. The exact ratio and pH will need to be optimized.
-
Preparation of Standard Solutions: Accurately weigh a known amount of the (4-Methyl-2-nitrophenoxy)acetic acid analytical standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Preparation of Sample Solution: Accurately weigh a known amount of the herbicide formulation and dilute it with the mobile phase to a concentration that falls within the range of the calibration standards.
-
Chromatographic Analysis:
-
Set the UV detector to a wavelength where (4-Methyl-2-nitrophenoxy)acetic acid has maximum absorbance.
-
Inject the standard and sample solutions into the HPLC system.
-
Record the peak area of the analyte.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of (4-Methyl-2-nitrophenoxy)acetic acid in the sample solution from the calibration curve.
-
Calculate the percentage of the active ingredient in the original formulation.
-
Section 6: Safety and Toxicology
Potential Hazards:
-
Skin and Eye Irritation: Likely to cause skin and eye irritation upon contact.[7][8]
-
Harmful if Swallowed: May be harmful if ingested.[9]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[7]
Handling Precautions:
-
Always work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Avoid creating dust or aerosols.
-
In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[8]
-
If swallowed, rinse mouth with water and seek immediate medical attention.[8]
References
- China National Intellectual Property Administration. (n.d.). CN101486654B - Method for synthesizing 2-methyl-3-nitrophenylacetic acid. Google Patents.
- Li, Y., et al. (2022). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 27(15), 4819.
-
ResearchGate. (n.d.). Herbicidal efficacy of acetic acid and citric acid base on broad leaf weeds of medicinal crops fields. Retrieved from [Link]
- MDPI. (2011). Synthesis and Herbicidal Activity of 5-(4-Hydroxybenzyl)-2-Thioxoimidazolidin-4-one Esters. Molecules, 16(4), 3114-3124.
- China National Intellectual Property Administration. (n.d.). CN102718659B - Synthesis method of 4-bromo-2-nitrophenyl acetic acid. Google Patents.
-
Organic Syntheses. (n.d.). Methyl nitroacetate. Retrieved from [Link]
- International Union of Crystallography. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide.
- MDPI. (2011). Synthesis and herbicidal activity of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters. Molecules, 16(4), 3114-3124.
-
Wikipedia. (n.d.). Phenoxyacetic acid. Retrieved from [Link]
- National Institutes of Health. (2012). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. International Journal of Environmental Research and Public Health, 9(10), 3463-3481.
- National Institutes of Health. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 79(4), 1305-1316.
- European Patent Office. (n.d.). EP0003586A1 - Phenoxyacetic acid derivatives, process for their preparation and their application as herbicides. Google Patents.
-
ResearchGate. (n.d.). Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. Retrieved from [Link]
-
ResearchGate. (n.d.). The differential binding and biological efficacy of auxin herbicides. Retrieved from [Link]
- Journal of Experimental Botany. (2017). A cheminformatics review of auxins as herbicides. Journal of Experimental Botany, 68(19), 5239-5251.
-
The Production of Phenoxy Herbicides. (n.d.). Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3-Nitrophenylacetic acid. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of phenoxycarboxylic acid herbicides.
-
ResearchGate. (n.d.). Determination of phenoxyacid herbicides and their phenolic metabolites in surface and drinking water. Retrieved from [Link]
- National Institutes of Health. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 79(4), 1305-1316.
-
eConference.io. (n.d.). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. Retrieved from [Link]
- MDPI. (2022). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. International Journal of Molecular Sciences, 23(19), 11488.
-
ResearchGate. (n.d.). Auxin herbicides: Current status of mechanism and mode of action. Retrieved from [Link]
Sources
- 1. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Nitrophenylacetic acid | C8H7NO4 | CID 15876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of (4-Methyl-2-nitrophenoxy)acetic acid in Environmental Matrices
Abstract
This application note presents a detailed, validated, and highly sensitive method for the quantitative analysis of (4-Methyl-2-nitrophenoxy)acetic acid using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). (4-Methyl-2-nitrophenoxy)acetic acid is a compound of interest within the phenoxyacetic acid class, which includes numerous herbicides. The ability to accurately quantify this compound at trace levels is crucial for environmental monitoring, agricultural research, and regulatory compliance. The methodology described herein leverages the selectivity and sensitivity of Multiple Reaction Monitoring (MRM) in negative ion electrospray ionization mode. We provide a comprehensive guide covering the rationale for method development, detailed experimental protocols for sample preparation and analysis, and essential validation parameters, ensuring the generation of reliable and reproducible data for researchers, scientists, and professionals in drug and pesticide development.
Introduction and Scientific Rationale
(4-Methyl-2-nitrophenoxy)acetic acid belongs to the family of phenoxyacetic acids, a class of compounds widely recognized for their use as systemic herbicides.[1] The presence of a carboxylic acid functional group, a nitro group, and a methyl group on the phenoxy ring defines its chemical properties and, consequently, the analytical strategy for its quantification. Accurate measurement of such compounds in complex matrices like soil and water is essential for assessing environmental fate, determining residue levels, and ensuring compliance with regulatory limits.
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying trace-level organic molecules in complex samples.[2] Its power lies in the combination of physical separation by chromatography and highly selective mass-based detection. The inherent acidity of the target analyte makes it an ideal candidate for Electrospray Ionization (ESI) in negative ion mode, where the carboxylic acid group readily deprotonates to form a stable [M-H]⁻ ion. This process is fundamental to achieving the high sensitivity required for trace analysis.[3] The subsequent fragmentation of this precursor ion into specific product ions, monitored via MRM, provides an exceptional degree of specificity, effectively eliminating interferences from the sample matrix.[4] This application note details a complete workflow, from sample extraction to final data analysis, grounded in these well-established analytical principles.
Analyte Characteristics and Method Development Logic
A successful LC-MS/MS method is built upon a thorough understanding of the analyte's physicochemical properties.
-
Analyte: (4-Methyl-2-nitrophenoxy)acetic acid
-
Molecular Formula: C₉H₉NO₄
-
Molecular Weight: 195.17 g/mol [5]
-
Chemical Structure:
-
Features a carboxylic acid moiety, making it an acidic compound.
-
Contains a nitro group and a methyl group on the aromatic ring.
-
Chromatographic Strategy: The "Why"
The primary goal of the chromatographic separation is to retain the analyte, separate it from matrix components, and deliver it efficiently to the mass spectrometer.
-
Column Choice: A reversed-phase C18 column is selected. This stationary phase provides excellent retention for moderately polar compounds like (4-Methyl-2-nitrophenoxy)acetic acid through hydrophobic interactions.
-
Mobile Phase: A gradient elution using water and acetonitrile is employed. The inclusion of a small percentage of formic acid (e.g., 0.1%) in the mobile phase is critical. It acts as an ion-suppressing agent, ensuring the carboxylic acid group of the analyte is protonated (neutral).[6] This neutral form has a stronger interaction with the C18 stationary phase, leading to better retention, improved peak shape, and enhanced chromatographic reproducibility.
Mass Spectrometry Strategy: The "Why"
The mass spectrometer settings are optimized to ensure maximum sensitivity and specificity for the target analyte.
-
Ionization: ESI in negative ion mode is the logical choice. The acidic proton of the carboxylic acid is easily abstracted, forming a highly stable deprotonated molecule [M-H]⁻ (m/z 194.1). This process is highly efficient for acidic compounds, leading to a strong signal.[3]
-
MRM Optimization: The principle of MRM is to isolate the analyte's parent ion and then detect a specific fragment ion, creating a highly selective "filter."
-
Precursor Ion (Q1): The deprotonated molecule, [M-H]⁻ at m/z 194.1, is selected in the first quadrupole (Q1).
-
Fragmentation (Q2): This precursor ion is fragmented in the collision cell (Q2) by collision-induced dissociation (CID). The collision energy is optimized to yield stable and intense fragment ions.
-
Product Ions (Q3): Characteristic product ions are then monitored by the third quadrupole (Q3). For (4-Methyl-2-nitrophenoxy)acetic acid, logical fragmentation pathways include the loss of the acetic acid side chain or cleavage of the nitro group. At least two transitions are chosen: a primary transition for quantification (quantifier) and a secondary one for confirmation (qualifier). This dual-transition approach is a cornerstone of reliable compound identification according to regulatory guidelines.
-
Detailed Application Protocol
Materials and Reagents
-
(4-Methyl-2-nitrophenoxy)acetic acid analytical standard (≥98% purity)
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade methanol (MeOH)
-
LC-MS grade water
-
Formic acid (FA), LC-MS grade (≥99%)
-
Ammonium hydroxide, analytical grade
-
Oasis HLB Solid-Phase Extraction (SPE) cartridges (or equivalent)
-
Class A volumetric flasks and pipettes
-
1.5 mL autosampler vials
Instrumentation and Conditions
The following parameters serve as a robust starting point and should be optimized for the specific instrument used.
| LC Parameters | Setting |
| System | UPLC/UHPLC System |
| Column | High-quality C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 8.0 |
| MS/MS Parameters | Setting |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 2.5 kV |
| Desolvation Temperature | 500 °C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 50 L/hr |
| Source Temperature | 150 °C |
| MRM Transitions | Precursor Ion (m/z) |
| 194.1 | |
| 194.1 |
Note: Product ions, cone voltage, and collision energy must be determined empirically by infusing a standard solution of (4-Methyl-2-nitrophenoxy)acetic acid into the mass spectrometer.
Standard and Sample Preparation Protocol
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of (4-Methyl-2-nitrophenoxy)acetic acid standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with methanol.
-
Calibration Standards (e.g., 0.1 - 100 ng/mL): Prepare a series of calibration standards by serially diluting the working stock solution in a mixture of 50:50 water:acetonitrile. This range should be adjusted based on the expected sample concentrations and instrument sensitivity.
This protocol is a standard procedure for extracting acidic herbicides from water matrices.[7]
-
Sample pH Adjustment: Take a 100 mL water sample and acidify to pH 2-3 with formic acid. This step ensures the analyte is in its neutral form for efficient binding to the SPE sorbent.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of water (pH 3). Do not allow the cartridge to go dry.
-
Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of water to remove any polar interferences.
-
Elution: Elute the analyte from the cartridge with 5 mL of methanol or acetonitrile into a collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 1 mL of 50:50 water:acetonitrile.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Workflow Visualization
The overall analytical process can be visualized as a streamlined workflow from sample collection to data reporting.
Caption: Workflow for the quantification of (4-Methyl-2-nitrophenoxy)acetic acid.
Method Validation: A Self-Validating System
To ensure the trustworthiness and reliability of the results, the method must be validated according to established guidelines (e.g., FDA, ICH). The following parameters are essential for a self-validating system.
| Parameter | Description | Typical Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Calibration curve with a correlation coefficient (r²) ≥ 0.995. |
| Accuracy | The closeness of the measured value to the true value. | Mean recovery of 80-120% at three different concentration levels (low, mid, high QC). |
| Precision | The closeness of agreement among a series of measurements. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ). |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; accuracy and precision criteria must be met. |
| Matrix Effect | The suppression or enhancement of ionization due to co-eluting components from the sample matrix. | Assessed by comparing the analyte response in post-extraction spiked samples to that in a neat solution. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should remain within ±15% of the initial concentration. |
Principle of MRM for Analyte Identification
The specificity of this method is derived from the tandem mass spectrometry approach, specifically Multiple Reaction Monitoring (MRM).
Caption: The principle of MRM detection for (4-Methyl-2-nitrophenoxy)acetic acid.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective tool for the quantification of (4-Methyl-2-nitrophenoxy)acetic acid. By combining optimized sample preparation using SPE, efficient chromatographic separation on a C18 column, and highly specific detection via ESI-MS/MS in negative ion mode, this method is well-suited for trace-level analysis in complex environmental matrices. The provided protocols and validation guidelines establish a framework for achieving accurate and defensible results, empowering researchers and scientists in their analytical endeavors.
References
-
Agilent Technologies. Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Available at: [Link]
-
Chemsrc. Methyl (4-nitrophenyl)acetate. Available at: [Link]
-
eConference.io. Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. Available at: [Link]
-
Wikipedia. (2-Nitrophenyl)acetic acid. Available at: [Link]
-
Waters Corporation. Direct Quantification of Acidic Herbicides in Drinking Water Samples Using Ultra-Sensitive UPLC/MS/MS Analysis. Available at: [Link]
-
Waters Corporation. Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 77337, (2-Nitrophenyl)acetic acid. Available at: [Link]
-
ResearchGate. Sample Preparation and Chromatographic Analysis of Acidic Herbicides in Soils and Sediments. Available at: [Link]
-
ResearchGate. Determination of acid herbicides in water by LC/MS/MS. Available at: [Link]
Sources
Application Note: A Validated Protocol for Assessing the Soil Degradation of (4-Methyl-2-nitrophenoxy)acetic Acid
Introduction
(4-Methyl-2-nitrophenoxy)acetic acid, a member of the phenoxyacetic acid family of herbicides, is widely utilized for the post-emergence control of broadleaf weeds in various agricultural settings.[1][2] Its extensive use necessitates a thorough understanding of its environmental fate, particularly its persistence and degradation pathways in soil, to mitigate potential risks of water resource contamination and adverse ecological impacts. This document provides a comprehensive, field-proven protocol for studying the aerobic and anaerobic degradation of this herbicide in soil, designed for researchers, environmental scientists, and regulatory professionals. The methodologies outlined herein are grounded in internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), ensuring data integrity and regulatory acceptance.[3][4]
The degradation of (4-Methyl-2-nitrophenoxy)acetic acid in soil is a complex process influenced by a combination of biotic and abiotic factors. Microbial degradation is the primary mechanism, although photodegradation can also contribute to its breakdown on the soil surface.[2][5] The rate of degradation is significantly affected by soil properties including pH, organic matter content, moisture, and temperature, as well as the composition and activity of the soil microbial community.[2][6] Under aerobic conditions, degradation is generally rapid, whereas anaerobic conditions can lead to increased persistence.[7] A key metabolite in the degradation pathway is 4-chloro-2-methylphenol (MCP).[5] This protocol provides a robust framework for quantifying the degradation rate and identifying key transformation products, thereby enabling a comprehensive environmental risk assessment.
I. Pre-Experimental Setup: Materials and Soil Characterization
A. Essential Equipment and Reagents
Equipment:
-
High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD) or a Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)
-
Analytical balance (4-decimal place)
-
pH meter
-
Incubator capable of maintaining a constant temperature (e.g., 20 ± 2°C)[8]
-
Centrifuge
-
Solid-Phase Extraction (SPE) manifold and C18 cartridges[9]
-
Vortex mixer
-
Mechanical shaker
-
Glass flasks or jars for microcosms (e.g., 250 mL Erlenmeyer flasks)
-
Syringes and syringe filters (0.45 µm)
-
Standard laboratory glassware (pipettes, beakers, graduated cylinders)
-
Soil sampling equipment (auger, spade)
Chemicals and Reagents:
-
Analytical standard of (4-Methyl-2-nitrophenoxy)acetic acid (≥98% purity)
-
Analytical standard of 4-chloro-2-methylphenol (MCP) (≥98% purity)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid (for mobile phase acidification)[10]
-
Reagent-grade solvents for extraction (e.g., acetone, dichloromethane)
-
Sodium hydroxide and hydrochloric acid for pH adjustment[11]
-
Deionized water
B. Soil Sourcing and Characterization: The Foundation of a Reliable Study
The selection and characterization of the soil are critical for the relevance and reproducibility of the degradation study. The chosen soil should be representative of the agricultural areas where the herbicide is applied.
Protocol for Soil Collection and Characterization:
-
Site Selection: Choose a site with a known history, ensuring no application of (4-Methyl-2-nitrophenoxy)acetic acid or structurally similar herbicides in the past four years.[4]
-
Sampling: Collect the top 15-20 cm of soil from multiple points within the selected area to create a composite sample.
-
Preparation: Air-dry the soil at room temperature and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Characterization: Analyze the soil for the parameters listed in the table below. These characteristics are crucial as they directly influence the herbicide's bioavailability and the microbial activity responsible for its degradation. Adhering to OECD recommended characteristics ensures a worst-case scenario where adsorption is minimal, and availability to microorganisms is maximal.[12]
Table 1: Essential Soil Physicochemical Properties for Characterization
| Parameter | Recommended Range (based on OECD guidelines) | Significance |
| Soil Texture (Sand, Silt, Clay %) | Sandy loam, silty loam, or loam[4] | Influences water holding capacity, aeration, and surface area for adsorption. |
| pH | 5.5 - 8.0[4] | Affects the chemical form of the herbicide and microbial activity. |
| Organic Carbon Content (%) | 0.5 - 2.5%[4] | A key factor in the adsorption of organic compounds and a nutrient source for microbes. |
| Cation Exchange Capacity (CEC) | Variable | Indicates the soil's ability to retain positively charged ions. |
| Microbial Biomass | At least 1% of total organic carbon[4] | A direct measure of the soil's potential for microbial degradation. |
| Water Holding Capacity (WHC) | Variable | Important for maintaining optimal moisture levels for microbial activity. |
II. Experimental Workflow: A Step-by-Step Guide
The following diagram illustrates the overall experimental workflow, from soil preparation to data analysis.
Caption: Experimental workflow for the soil degradation study.
A. Protocol for Aerobic Soil Degradation Study
This protocol is designed based on the principles outlined in OECD Guideline 307 and EPA OPPTS 835.4100.[3][4][13][14]
-
Microcosm Preparation:
-
For each sampling time point and replicate, weigh 100 g (on a dry weight basis) of the characterized soil into a 250 mL Erlenmeyer flask.
-
Prepare a sterile control for each time point by autoclaving the soil-filled flasks twice for 60 minutes at 121°C, with a 24-hour interval. This is crucial to distinguish between microbial and abiotic degradation.
-
-
Moisture Adjustment:
-
Adjust the moisture content of the soil to 40-60% of its maximum water holding capacity (WHC) by adding deionized water. This range is optimal for aerobic microbial activity.
-
-
Herbicide Application:
-
Prepare a stock solution of (4-Methyl-2-nitrophenoxy)acetic acid in a suitable solvent (e.g., deionized water or a minimal amount of organic solvent if necessary).[15]
-
The application rate should be based on the maximum recommended field application rate. A common rule of thumb is that 1 kg/ha is approximately equivalent to 1 mg/kg in the top 10 cm of soil.[16]
-
Spike the soil in each flask with the appropriate volume of the stock solution to achieve the target concentration. Mix thoroughly to ensure even distribution.
-
-
Incubation:
-
Cover the flasks with a gas-permeable material (e.g., cotton plugs or perforated paraffin film) to allow air exchange while minimizing water loss.
-
Incubate the flasks in the dark at a constant temperature of 20 ± 2°C for the duration of the experiment (typically up to 120 days, but shorter for rapidly degrading compounds).[8][14]
-
Monitor and maintain the soil moisture content by weighing the flasks periodically and adding deionized water as needed to compensate for evaporative losses.[8]
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days), sacrifice triplicate flasks from the treated and sterile control groups for analysis.
-
B. Sample Extraction and Analysis: Quantifying Degradation
A robust analytical method is essential for accurate quantification of the parent compound and its metabolites.
-
Extraction:
-
To each 50 g soil sample, add 100 mL of an appropriate extraction solvent (e.g., a mixture of acetone and water, acidified to pH 2-3).
-
Shake the samples on a mechanical shaker for 1-2 hours.
-
Centrifuge the samples and collect the supernatant. Repeat the extraction process twice more and combine the supernatants.
-
-
Cleanup (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with methanol followed by acidified water.
-
Load the combined extract onto the cartridge.
-
Wash the cartridge with deionized water to remove interferences.
-
Elute the (4-Methyl-2-nitrophenoxy)acetic acid and its metabolites with a suitable solvent like methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for analysis.
-
-
Analytical Determination (HPLC):
-
An example HPLC method is provided in the table below. This should be optimized for your specific instrument and column.
-
Table 2: Example HPLC Conditions for (4-Methyl-2-nitrophenoxy)acetic acid Analysis
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and 0.1% formic acid in water. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Detector | DAD at a wavelength of 230 nm |
III. Data Analysis and Interpretation
A. Degradation Kinetics
The concentration of (4-Methyl-2-nitrophenoxy)acetic acid in the soil samples will decrease over time. This data can be used to calculate the degradation half-life (DT50), which is the time required for 50% of the initial concentration to dissipate.
-
Plot the concentration of (4-Methyl-2-nitrophenoxy)acetic acid versus time.
-
Fit the data to a first-order kinetic model: Ct = C0 * e^(-kt), where Ct is the concentration at time t, C0 is the initial concentration, and k is the degradation rate constant.
-
Calculate the DT50 using the formula: DT50 = ln(2) / k.
The half-life of (4-Methyl-2-nitrophenoxy)acetic acid in soil can vary widely depending on environmental conditions, with reported values ranging from a few days to a month.[2][6]
B. Degradation Pathway
By analyzing the samples for potential metabolites, such as 4-chloro-2-methylphenol, the degradation pathway can be elucidated.[5] The appearance and subsequent decline of metabolites should be monitored over time.
Caption: Proposed aerobic degradation pathway of (4-Methyl-2-nitrophenoxy)acetic acid in soil.
IV. Trustworthiness and Self-Validation
To ensure the quality and validity of the results, the following measures are integral to the protocol:
-
Sterile Controls: The inclusion of sterile controls is non-negotiable. A significant difference in the degradation rate between the non-sterile and sterile samples provides strong evidence for microbial degradation.
-
Replicates: Analyzing triplicate samples at each time point is essential to assess the variability of the data and to perform statistical analysis.
-
Method Validation: The analytical method (extraction, cleanup, and HPLC analysis) must be validated for linearity, accuracy, precision, and limits of detection and quantification (LOD/LOQ) in the soil matrix being tested.[9][17]
-
Mass Balance: For studies using radiolabeled compounds (e.g., 14C-(4-Methyl-2-nitrophenoxy)acetic acid), a mass balance should be performed to account for the parent compound, metabolites, non-extractable residues, and any CO2 produced. This provides a complete picture of the herbicide's fate.[3]
By adhering to this detailed protocol, researchers can generate high-quality, reproducible data on the soil degradation of (4-Methyl-2-nitrophenoxy)acetic acid, contributing to a better understanding of its environmental behavior and supporting sound regulatory decisions.
References
-
OECD. (n.d.). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Biotecnologie BT. Retrieved from [Link]
-
EPP Ltd. (n.d.). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]
-
OECD. (2009). Test No. 232: Collembolan Reproduction Test in Soil. OECD Guidelines for the Testing of Chemicals, Section 2. Retrieved from [Link]
-
OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]
-
EXTOXNET. (n.d.). MCPA. Pesticide Information Profile. Retrieved from [Link]
-
Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
-
Wikipedia. (n.d.). MCPA. Retrieved from [Link]
-
Morton, P. A., et al. (2019). A review of the pesticide MCPA in the land-water environment and emerging research needs. Source to Tap. Retrieved from [Link]
-
JMPR. (n.d.). MCPA (257). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Fate, Transport and Transformation Test Guidelines OPPTS 835.4100 Aerobic Soil Metabolism OPPTS 835.4200 Anaerobic Soil Metabolism. Retrieved from [Link]
- Paszko, T. (2009). Degradation of MCPA in Soil Horizons of Polish Agricultural Soils. Polish Journal of Environmental Studies, 18(6), 1083-1091.
-
Grechina, T. G., et al. (2024). A new approach to determination of the herbicide 2-methyl-4-chlorophenoxyacetic acid in soil. Toxicological Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Study of the Degradation of the Herbicides 2,4-D and MCPA at Different Depths in Contaminated Agricultural Soil. Retrieved from [Link]
-
Stranooden Group Water Scheme. (2025). MCPA is Bad?. Retrieved from [Link]
-
Regulations.gov. (n.d.). Aerobic Soil Metabolism (OCSPP guideline # 835.4100). Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Methyl-6-nitrophenoxy)acetic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). Route and rate of degradation in soil – aerobic and anaerobic soil metabolism. Pesticide Registration Toolkit. Retrieved from [Link]
-
Hu, J. Y., et al. (2011). Dissipation and residue of MCPA (4-chloro-2-ethylphenoxyacetate) in wheat and soil. Environmental Monitoring and Assessment, 184(5), 2845-2853. Retrieved from [Link]
-
Fera Science Ltd. (n.d.). Aerobic and Anaerobic Transformation in Soil. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatization and Determination of MCPA in Soil by GC. Retrieved from [Link]
-
Taylor & Francis Online. (2025). A novel turn-off functionalized potentiometric probe for antiparkinsonian drugs: advancing sustainability and white chemistry. Retrieved from [Link]
-
Smithers. (n.d.). How to Select Soil for Soil Transformation Studies. Retrieved from [Link]
-
Wikipedia. (n.d.). Phosgene. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetic acid, 4-methylphenyl ester. Retrieved from [Link]
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- 1. fao.org [fao.org]
- 2. pjoes.com [pjoes.com]
- 3. shop.fera.co.uk [shop.fera.co.uk]
- 4. smithers.com [smithers.com]
- 5. MCPA - Wikipedia [en.wikipedia.org]
- 6. EXTOXNET PIP - MCPA [extoxnet.orst.edu]
- 7. sourcetotap.eu [sourcetotap.eu]
- 8. pure.au.dk [pure.au.dk]
- 9. Dissipation and residue of MCPA (4-chloro-2-ethylphenoxyacetate) in wheat and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. A new approach to determination of the herbicide 2-methyl-4-chlorophenoxyacetic acid in soil - Grechina - Toxicological Review [rjsocmed.com]
- 12. biotecnologiebt.it [biotecnologiebt.it]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 15. eppltd.com [eppltd.com]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. researchgate.net [researchgate.net]
using (4-Methyl-2-nitrophenoxy)acetic acid in plant tissue culture media
Application Note: Evaluation of (4-Methyl-2-nitrophenoxy)acetic Acid as a Synthetic Auxin in Plant Tissue Culture
Part 1: Introduction & Scientific Rationale
(4-Methyl-2-nitrophenoxy)acetic acid (CAS: 861296-09-5) is a synthetic phenoxyacetic acid derivative.[1][2][3][4] While not a standard commercial reagent like 2,4-Dichlorophenoxyacetic acid (2,4-D) or Naphthaleneacetic acid (NAA), it represents a distinct chemical probe for investigating auxin perception and metabolism.[1][2]
Chemical Logic & Structure-Activity Relationship (SAR): The auxin activity of phenoxy acids relies on the interaction between the carboxyl side chain and the TIR1/AFB auxin receptor pocket, modulated by the aromatic ring's substitution pattern.[1][2]
-
2,4-D: Contains electron-withdrawing chlorine atoms at positions 2 and 4.[1][2]
-
MCPA: Contains a methyl group at position 2 and chlorine at position 4.[1][2]
-
Target Compound: Contains a nitro group (-NO₂) at position 2 and a methyl group (-CH₃) at position 4.[1]
Hypothesis for Application: The strong electron-withdrawing nature of the 2-nitro group mimics the electronic influence of the 2-chloro group in 2,4-D, potentially allowing this compound to function as a synthetic auxin.[1][2] However, the bulky nitro group may alter transport efficiency (via AUX1/LAX influx carriers) or metabolic stability (resistance to oxidation), making it a candidate for somatic embryogenesis induction in recalcitrant species or as a selective agent in herbicide-resistance studies.[1][2]
Part 2: Material Preparation & Properties
Chemical Properties
| Property | Specification |
| Chemical Name | 2-(4-Methyl-2-nitrophenoxy)acetic acid |
| CAS Number | 861296-09-5 |
| Molecular Formula | C₉H₉NO₅ |
| Molecular Weight | 211.17 g/mol |
| Solubility | Low in water; Soluble in 1N NaOH, KOH, or Ethanol |
| pKa (Predicted) | ~3.0 - 3.5 (Carboxylic acid) |
Stock Solution Protocol (1 mg/mL)
Objective: Prepare a stable, concentrated stock solution for media supplementation.
-
Reagents:
-
Procedure:
-
Weigh 100 mg of (4-Methyl-2-nitrophenoxy)acetic acid.
-
Transfer to a 100 mL volumetric flask or beaker.
-
Add 2-5 mL of 1N KOH/NaOH dropwise. Swirl gently until the powder is fully dissolved. Note: The solution may turn slight yellow due to the nitrophenolate chromophore.[1][2]
-
Slowly add ddH₂O to bring the final volume to 100 mL .
-
Sterilization: Filter sterilize using a 0.22 µm PES or Nylon syringe filter .
-
Storage: Aliquot into sterile microcentrifuge tubes. Store at -20°C (stable for 6 months) or 4°C (stable for 1 month). Protect from light.[1][2]
-
Part 3: Experimental Protocols
Experiment A: Auxin Activity Screening (Callus Induction)
Purpose: Determine the effective concentration range (EC50) relative to 2,4-D.
Media Formulation (Base):
-
Gelling Agent: Agar (8 g/L) or Gelrite (3 g/L)[1]
Treatment Groups:
| Group | Compound | Concentration (mg/L) | Molar Equiv.[1][2][5] (µM) |
|---|---|---|---|
| Control | None | 0 | 0 |
| Standard | 2,4-D | 2.0 | ~9.0 |
| Exp 1 | 4-Me-2-Nitro | 0.5 | ~2.4 |
| Exp 2 | 4-Me-2-Nitro | 1.0 | ~4.7 |
| Exp 3 | 4-Me-2-Nitro | 2.0 | ~9.5 |
| Exp 4 | 4-Me-2-Nitro | 5.0 | ~23.7 |
| Exp 5 | 4-Me-2-Nitro | 10.0 | ~47.4 |[1][2][6]
Workflow:
-
Media Prep: Prepare base MS media. Autoclave at 121°C for 15 min.
-
Supplementation: Allow media to cool to 55°C. Add the appropriate volume of filter-sterilized stock solution to each flask.
-
Explant Preparation: Use Nicotiana tabacum leaf discs or Daucus carota (Carrot) hypocotyls as model systems.[1][2]
-
Inoculation: Place 5 explants per petri dish (n=5 dishes per concentration).
-
Incubation: Incubate in dark at 25°C for 4 weeks.
-
Data Collection: Score for % Callus Induction and Callus Fresh Weight.
Experiment B: Somatic Embryogenesis (SE) Induction
Purpose: Test if the compound induces SE without the high somaclonal variation associated with 2,4-D.[1][2]
-
Induction Phase: Culture explants on MS + 2.0 - 5.0 mg/L (4-Methyl-2-nitrophenoxy)acetic acid for 14-21 days.[1][2]
-
Maturation Phase: Transfer calli to hormone-free MS media.
-
Observation: Monitor for the formation of globular, heart, and torpedo-stage embryos.
Part 4: Visualization & Pathway Logic
Figure 1: Structural Comparison & Experimental Workflow This diagram illustrates the structural relationship between the standard auxin (2,4-D) and the test compound, followed by the logical flow of the evaluation protocol.
Caption: Structural derivation of the target nitro-auxin analogue and the sequential workflow for its biological validation in tissue culture.
Part 5: Troubleshooting & Critical Notes
| Issue | Probable Cause | Corrective Action |
| Precipitation in Media | pH Shock or Low Solubility | Ensure stock is fully dissolved in base.[1][2] Add to media slowly while stirring. Do not lower media pH below 5.[1][2]5. |
| Media Discoloration | Nitro-group oxidation/photolysis | Nitro compounds can be light-sensitive.[1][2] Store plates in the dark. Yellowing is normal for nitrophenols at neutral pH.[1][2] |
| No Callus Formation | Compound is inactive or toxic | If toxic (necrosis): Reduce conc.[1][2] < 0.5 mg/L. If inactive (green/no growth): Increase conc. > 10 mg/L or combine with weak cytokinin (e.g., Kinetin).[1][2] |
| Hyper-Hydricity | Excessive auxin activity | Increase agar concentration to 10 g/L. Reduce compound concentration.[1][2] |
References
-
Sauer, M., et al. (2023).[1][2] "Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis."[1][2] The Plant Journal, 111(4), 1023-1038.[1][2] Link
-
Grossmann, K. (2010).[1][2] "Auxin herbicides: current status of mechanism of action." Annual Review of Plant Biology, 61, 191-217.[1][2] Link
-
Sigma-Aldrich/Merck. (n.d.).[1][2] "(4-Methyl-2-nitrophenoxy)acetic acid Product Page & Properties." Link
-
Murashige, T., & Skoog, F. (1962).[1][2] "A Revised Medium for Rapid Growth and Bio Assays with Tobacco Tissue Cultures."[1][2] Physiologia Plantarum, 15(3), 473-497.[1][2] Link
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- 2. 812642-72-1|2-(2-Ethoxy-4-formyl-6-nitrophenoxy)propanoic acid|BLD Pharm [bldpharm.com]
- 3. 168094-50-6|2-((5-Nitro-[1,1'-biphenyl]-2-yl)oxy)acetic acid|BLD Pharm [bldpharm.com]
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- 6. aablocks.com [aablocks.com]
experimental design for phytotoxicity assays of (4-Methyl-2-nitrophenoxy)acetic acid
Application Note: AN-PHYT-042 Experimental Design for Phytotoxicity Assays of (4-Methyl-2-nitrophenoxy)acetic acid
Executive Summary & Compound Profile
This technical guide outlines the experimental framework for characterizing the phytotoxic profile of (4-Methyl-2-nitrophenoxy)acetic acid (herein referred to as MNPA ).
MNPA is a structural analog of the widely used herbicide MCPA ((4-chloro-2-methylphenoxy)acetic acid). The substitution of the chlorine atom at the C4 position with a methyl group, and the methyl at C2 with a nitro group (depending on exact isomer nomenclature, but structurally resembling nitro-phenolic auxins), suggests a dual mode of action:
-
Auxinic Activity: The phenoxyacetic acid moiety typically mimics Indole-3-acetic acid (IAA), causing unregulated growth (epinasty).
-
Metabolic Uncoupling: The nitro-phenolic substructure may introduce oxidative phosphorylation uncoupling, distinct from pure auxins.
Experimental Objective: To quantify the dose-response relationship of MNPA, determine its
Chemical Handling & Formulation
Safety Warning: Nitro-aromatic compounds can exhibit photolability and potential explosive properties in dry, concentrated forms. Handle in a fume hood.
Solubility & Stock Preparation
Unlike MCPA salts, the free acid form of MNPA has low water solubility.
-
Primary Stock (100 mM): Dissolve MNPA in 100% Dimethyl Sulfoxide (DMSO). Vortex for 2 minutes.
-
Working Buffer: 5 mM MES buffer (pH 6.0). Phenoxy acids are weak acids (pKa ~3.0–3.5); pH control is critical to ensure the molecule is in the anionic form for cellular uptake.
-
Surfactant: For foliar assays, add 0.2% v/v Tween-20 to reduce surface tension and aid cuticle penetration.
| Component | Concentration | Role |
| MNPA | Variable (0.01 µM - 1000 µM) | Test Item |
| DMSO | < 0.5% v/v | Co-solvent (Keep constant across all treatments) |
| Tween-20 | 0.2% v/v | Surfactant (Foliar only) |
| MES Buffer | 5 mM (pH 6.0) | pH Stabilizer |
Assay I: High-Throughput Root Elongation Screen
Rationale: Roots are 100-1000x more sensitive to auxinic herbicides than shoots. This assay provides rapid
Protocol Steps
-
Seed Selection: Use Lepidium sativum (Garden Cress) or Arabidopsis thaliana (Col-0). These dicots are highly sensitive to auxin overload.
-
Plate Prep: Prepare 1% agar plates containing MNPA in a log-scale dilution series (0, 0.01, 0.1, 1.0, 10, 100 µM).
-
Stratification: Place seeds on agar; stratify at 4°C for 2 days (if using Arabidopsis) to synchronize germination.
-
Incubation: Orient plates vertically (75° angle) to allow gravitropic root growth along the agar surface. Incubate at 22°C, 16h/8h light/dark cycle.
-
Measurement (72h): Scan plates using a flatbed scanner. Use ImageJ (SmartRoot plugin) to measure primary root length.
Validation Criteria:
-
Control Roots: Must show straight, uninhibited growth (>20mm).
-
Auxin Phenotype: High doses must induce "coiling" or massive root hair proliferation (classic auxin overdose symptoms).
Assay II: Whole Plant Foliar Bioassay (OECD 227 Modified)
Rationale: Determines "Real-world" efficacy, accounting for cuticle penetration and translocation.
Experimental Design
-
Species: Brassica napus (Canola - Sensitive Dicot) vs. Avena sativa (Oats - Tolerant Monocot).
-
Replicates: 5 pots per concentration (Randomized Block Design).
-
Application Stage: BBCH 12-14 (2-4 true leaf stage).
Workflow Diagram
Caption: Workflow for OECD-compliant whole plant foliar phytotoxicity assay.
Scoring Metrics (Day 7 & 14)
-
Visual Injury (0-100%):
-
0% = No effect.
-
20% = Slight epinasty (leaf curling/stem twisting).
-
50% = Severe stunting, chlorosis.
-
100% = Complete necrosis/death.
-
-
Biomass: Cut plants at soil level; measure Fresh Weight (FW) immediately and Dry Weight (DW) after 48h at 60°C.
Mechanistic Validation: The Auxin Pathway
To confirm MNPA acts as an auxin mimic (and not just a contact toxicant), you must observe the specific signaling cascade.
Hypothesis: MNPA binds to the TIR1 receptor, triggering the degradation of Aux/IAA repressors, releasing ARF transcription factors.
Caption: Proposed Mode of Action: MNPA-mediated activation of the TIR1 ubiquitin-ligase complex.
Data Analysis & Statistical Modeling
Do not use linear regression for biological dose-response. Use a Log-Logistic Model (3 or 4 parameters).[1][2]
Software: R (Language) with drc package.
The Model Equation (LL.4):
- = Slope at inflection point.
- = Lower limit (usually 0 for death).
- = Upper limit (Control mean).
-
=
(Inflection point).
R Code Template:
References
-
OECD Guidelines for the Testing of Chemicals, Section 2. (2006). Test No. 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test. OECD Publishing. Link
-
Ritz, C., Baty, F., Streibig, J. C., & Gerhard, D. (2015). Dose-Response Analysis Using R. PLOS ONE, 10(12), e0146021. Link
-
Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. Link
-
US EPA. (2012). Ecological Effects Test Guidelines OCSPP 850.4150: Vegetative Vigor. United States Environmental Protection Agency. Link
Sources
safe handling and disposal procedures for (4-Methyl-2-nitrophenoxy)acetic acid
An Application Guide to the Safe Handling and Disposal of (4-Methyl-2-nitrophenoxy)acetic acid (MCPA)
Introduction
(4-Methyl-2-nitrophenoxy)acetic acid, a compound often referred to by its common name MCPA (2-methyl-4-chlorophenoxyacetic acid), is a selective, systemic phenoxy herbicide widely used in agriculture to control broadleaf weeds in cereal crops, grassland, and turf.[1] Its efficacy as a plant growth regulator makes it a valuable tool in research and development. However, its chemical properties necessitate a thorough understanding and strict adherence to safety protocols to protect researchers, support staff, and the environment. This guide provides a comprehensive overview of the essential procedures for the safe handling, storage, and disposal of MCPA, grounded in established safety principles and regulatory standards. The causality behind each procedural step is explained to foster a culture of safety and scientific integrity.
Hazard Identification and Risk Assessment
A foundational principle of laboratory safety is a comprehensive understanding of the hazards associated with a substance before any handling occurs. MCPA presents several health and environmental risks that must be managed through careful planning and control measures.
Inherent Hazards of MCPA
MCPA is classified as a hazardous substance and poses the following primary risks:
-
Acute Health Effects: It is harmful if swallowed and can cause irritation to the skin and respiratory system.[2][3] A significant risk is its potential to cause serious, irreversible eye damage.[2][3][4] Ingestion of large amounts may affect the nervous system and heart.[5] Symptoms of high exposure can include nausea, vomiting, dizziness, and muscle weakness.[6]
-
Chronic Health Effects: There is limited evidence of a carcinogenic effect.[3] Prolonged or repeated exposure may also damage the nervous system, liver, and kidneys.[6]
-
Environmental Hazards: MCPA is very toxic to aquatic life, with long-lasting effects.[2][4] Due to its high water solubility and low affinity for most soil types, it has the potential to leach into surface and groundwater, posing a risk to drinking water sources.[1][7]
GHS Classification Summary
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The classification for MCPA is summarized below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[2] |
| Skin Irritation | 2 | H315: Causes skin irritation.[2] |
| Serious Eye Damage | 1 | H318: Causes serious eye damage.[2][8] |
| Aquatic Hazard, Acute | 1 | H400: Very toxic to aquatic life.[4] |
| Aquatic Hazard, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects.[2][4] |
The Imperative of Risk Assessment
Before commencing any work involving MCPA, a formal risk assessment is mandatory. This process involves identifying the hazards, evaluating the risks associated with the specific procedures to be performed, and implementing appropriate control measures. This is not merely a documentation exercise; it is a critical thinking process that ensures all potential scenarios are considered and mitigated. The goal is to create a self-validating system of work where safety is inherent to the protocol.
Caption: Risk Assessment Workflow for MCPA Experiments.
Safe Handling and Storage Protocols
Direct contact and aerosol generation are the primary routes of exposure. Therefore, all handling procedures are designed to minimize these risks through a combination of engineering controls, administrative procedures, and personal protective equipment.
Engineering and Administrative Controls
-
Ventilation: Always handle solid MCPA and prepare solutions in a certified chemical fume hood to prevent inhalation of dust or vapors.[9] Ensure the fume hood has adequate airflow and is functioning correctly before starting work.
-
Designated Area: Designate a specific area for handling MCPA. This area should be clearly marked, and access should be restricted. Ensure an eyewash station and safety shower are in close proximity.[2][10]
-
Hygiene: Always wash hands thoroughly with soap and water after handling MCPA, before breaks, and at the end of the workday.[2][11] Do not eat, drink, or smoke in areas where MCPA is handled or stored.[2][9]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected carefully based on the potential for exposure. The following table provides guidance for the selection of appropriate PPE.
| Body Part | PPE Specification | Rationale and Citation |
| Hands | Elbow-length, chemical-resistant gloves (e.g., Nitrile or Neoprene).[12] | Protects skin from direct contact. Longer gloves protect forearms during mixing.[11] |
| Eyes/Face | Chemical splash goggles and a face shield. | Critical: MCPA causes serious eye damage. Goggles provide a seal against splashes; a face shield protects the entire face.[2][4] |
| Body | Chemical-resistant lab coat or coveralls. | Protects skin and personal clothing from contamination.[13] |
| Respiratory | Required when handling powder outside a fume hood or during large spills. Use an air-purifying respirator with appropriate cartridges for organic vapors and particulates.[13][14] | Prevents inhalation of hazardous dust or vapors.[13] |
| Feet | Closed-toe shoes, preferably chemical-resistant boots. | Protects feet from spills. Pant legs should be worn outside of boots. |
Protocol for Handling Solid MCPA
-
Preparation: Don all required PPE. Ensure the chemical fume hood is operational.
-
Weighing: Weigh the required amount of MCPA powder on a tared weigh boat inside the fume hood. Handle the container carefully to avoid generating dust.
-
Transfer: Gently transfer the powder to the receiving vessel. Use a spatula and tap it gently to release all the powder.
-
Cleanup: Immediately clean any minor powder spills within the fume hood using a damp cloth. Dispose of the cloth and weigh boat as hazardous waste.
-
Storage: Tightly close the primary container and return it to the designated storage location.[15]
Protocol for Preparing MCPA Solutions
-
Preparation: Perform all steps inside a chemical fume hood. Don all required PPE.
-
Solvent Addition: Slowly add the solvent to the vessel containing the MCPA powder. Do not add the powder to the solvent, as this can increase the risk of splashing and dust generation.
-
Mixing: Use a magnetic stirrer or gentle agitation to dissolve the solid. Keep the vessel covered to the extent possible to minimize vapor release.
-
Transfer & Storage: Transfer the final solution to a clearly labeled, sealed, and appropriate secondary container.
Storage Requirements
Proper storage is crucial to prevent degradation, accidental release, and reaction with incompatible materials.
-
Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight.[2][4]
-
Container: Keep in the original, tightly closed container.[14][15]
-
Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.[14][15]
Emergency Procedures
Rapid and correct response to an emergency can significantly reduce the severity of an injury or environmental impact.
First Aid Measures
In the event of an exposure, immediate action is critical. The following table outlines the necessary first aid steps.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[16] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. [2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[11] If skin irritation occurs, get medical advice.[2] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[15] If the person feels unwell, call a poison center or doctor.[16] |
| Ingestion | Rinse mouth with water.[16] Do NOT induce vomiting. [9] Call a poison center or doctor immediately if you feel unwell.[2] |
Spill Management
A prepared response is key to managing spills effectively. All labs working with MCPA should have a dedicated spill kit readily accessible.
Spill Kit Contents:
-
Appropriate PPE (gloves, goggles, respirator)
-
Absorbent material (e.g., cat litter, vermiculite, sand)[17][18]
-
Plastic bags or sealable containers for waste
-
Shovel or broom and dustpan[17]
-
Warning signs to secure the area[14]
Caption: Workflow for MCPA Spill Cleanup.
Protocol for Spill Cleanup:
-
Control & Contain: Immediately alert others in the area. Control the source of the spill if it is safe to do so.[19] Create a dike around liquid spills with absorbent material to prevent spreading.[18] Do not use water to hose down the area, as this will spread the contamination.[18][19]
-
Absorb: Cover the spill with an inert absorbent material like cat litter, sand, or vermiculite.[17]
-
Collect: Once the material is absorbed, carefully sweep or scoop it into a clearly labeled, sealable container for hazardous waste.[15][18]
-
Decontaminate: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to the appropriate safety officer or supervisor.
Decontamination and Disposal
Proper decontamination and disposal are final, critical steps to ensure safety and environmental protection.
Equipment Decontamination
All non-disposable equipment, including glassware, stir bars, and spatulas, must be decontaminated after use.
-
Pre-rinse: Rinse the equipment with a small amount of an appropriate solvent (if applicable) to remove gross contamination. This rinsate must be collected as hazardous waste.
-
Wash: Wash the equipment thoroughly with soap and water.[20] Specific decontamination agents, such as household ammonia followed by a tank cleaner, may be necessary for spray equipment.[21]
-
Final Rinse: Rinse with deionized water.
Waste Disposal
All MCPA waste is considered hazardous. Segregate waste streams to ensure proper disposal.
-
Solid Waste: This includes excess solid MCPA, contaminated gloves, weigh boats, paper towels, and absorbent materials from spills. Place in a sealed, clearly labeled hazardous waste container.
-
Liquid Waste: This includes unused solutions and solvent rinses from decontamination. Collect in a sealed, clearly labeled, and chemically compatible hazardous waste container. Do not pour MCPA waste down the drain.[15]
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal contractor, in accordance with local, state, and federal regulations.[22]
Caption: Decision Workflow for MCPA Waste Disposal.
Conclusion
(4-Methyl-2-nitrophenoxy)acetic acid is a valuable compound for research and agriculture, but its hazardous properties demand rigorous adherence to safety protocols. By integrating a thorough understanding of its risks with systematic control measures—from initial risk assessment to final disposal—researchers can ensure a safe working environment, protect their health, and maintain environmental integrity. Safety is not an impediment to research but a fundamental component of scientific excellence.
References
- Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Nitrophenylacetic acid.
- 4Farmers. (2021, August 13). SAFETY DATA SHEET: 4 FARMERS MCPA AMINE 750 HERBICIDE.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: (4-Methylphenoxy)acetic acid.
- University of California Merced EH&S. (2012, October 19). Glacial Acetic Acid Safety Sheet.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Methyl-3-nitrophenylacetic acid.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Acetic acid.
- Nano. (2015, March 27). Safety Data Sheet: Acetic Acid, ACS.
- New Jersey Department of Health. (2000, August). 4-CHLORO-2-METHYL- PHENOXYACETIC ACID HAZARD SUMMARY.
- EMD Chemicals Inc. (2011, April 26). Material Safety Data Sheet: Acetic Acid, Glacial.
- Apparent Ag. (n.d.). MCPA 750 Herbicide Safety Directions.
- Synerzine. (2018, June 22). Safety Data Sheet: Acetic acid, (4-methylphenoxy)-, methyl ester.
- ChemicalBook. (2025, December 6). Chemical Safety Data Sheet MSDS / SDS - 2-Methyl-4-chlorophenoxyacetic acid.
- Fisher Scientific. (2016, February 24). SAFETY DATA SHEET: Acetic acid.
- Advanced Science News. (2019, December 5). The Knowns and Unknowns of the Herbicide MCPA.
- Thermo Fisher Scientific. (1996, July 16). SAFETY DATA SHEET.
- Taylor & Francis Online. (n.d.). Environmental fate and effects of MCPA: A Canadian perspective.
- Clemson University Extension. (2025, May 14). Pesticide Spill: Safe Management & Cleanup Guidelines.
- MFASCO Health & Safety. (n.d.). Workplace First Aid Kits & Refills Supplies.
- Taylor & Francis Online. (n.d.). MCPA Permeation Through Protective Gloves.
- Genfarm. (2022, December 15). Genfarm MCPA 750 - Safety Data Sheet.
- National Community Pharmacists Association. (n.d.). Mental Health First Aid Training & Certification.
- Pesticide Environmental Stewardship. (n.d.). Spill Cleanup.
- Nufarm Australia Limited. (2023, February 10). MCPA 250 SELECTIVE HERBICIDE - Safety Data Sheet.
- PubMed. (n.d.). MCPA permeation through protective gloves.
- PubMed. (n.d.). Environmental fate of the herbicide MCPA in agricultural soils amended with fresh and aged de-oiled two-phase olive mill waste.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET: 4-Chloro-2-methylphenoxyacetic acid.
- World Health Organization (WHO). (n.d.). MCPA in Drinking-water.
- Santa Cruz Biotechnology. (n.d.). 4-Chloro-2-methylphenoxyacetic acid - Safety Data Sheet.
- ADAMA. (n.d.). Module 7 Mixing and decontamination.
- Wholesale Seeds. (2024, May 21). Extracta Herbicides MCPA 750 - SDS.
- Clemson University Cooperative Extension Service. (2022, January 21). Herbicide Personal Protective Equipment (PPE) [Video]. YouTube.
- USDA Forest Service. (n.d.). HERBICIDE SPILL PLAN.
- Montgomery County Public Schools. (n.d.). Regulation EBJ-RA, Emergency Care and First Aid in Schools.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- VU Research Repository. (n.d.). Removal of herbicide 2-methyl-4- chlorophenoxyacetic acid (MCPA) from saline industrial wastewater by reverse osmosis and.
- PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid.
- AERU. (n.d.). MCPA (Ref: BAS 009H).
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- Health Canada. (n.d.). Personal Protective Equipment.
- ResearchGate. (2025, August 9). Removal of herbicide 2-methyl-4-chlorophenoxyacetic acid (MCPA) from saline industrial wastewater by reverse osmosis and nanofiltration | Request PDF.
- PennState Extension. (n.d.). Pesticide Spill Procedures.
- CottonInfo. (n.d.). Decontamination guide.
- Mine Safety and Health Administration (MSHA). (2022). 2022 First Aid Rules.
- ACT CleanTech. (2024, April 22). How To Clean A Pesticide Spill: Step-By-Step Guide.
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Mastering the Preparation of (4-Methyl-2-nitrophenoxy)acetic Acid Stock Solutions: A Detailed Guide for Researchers
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the preparation, storage, and handling of stock solutions of (4-Methyl-2-nitrophenoxy)acetic acid (CAS No. 1735-91-7). This document synthesizes critical physicochemical properties, field-proven methodologies, and safety considerations to ensure the accuracy, reproducibility, and integrity of your experiments.
Introduction: Understanding (4-Methyl-2-nitrophenoxy)acetic Acid
(4-Methyl-2-nitrophenoxy)acetic acid is a substituted phenoxyacetic acid derivative. Compounds within this class are recognized for their biological activities, which include functioning as plant growth regulators, herbicides, and exhibiting potential as intermediates in the synthesis of pharmaceuticals.[1][2] The precise positioning of the methyl and nitro groups on the phenoxy ring influences the molecule's polarity, solubility, and biological efficacy. Accurate preparation of stock solutions is the foundational step for obtaining reliable and reproducible results in any downstream application, from in vitro plant cell culture to antimicrobial assays.
This guide will detail the necessary steps for preparing high-concentration stock solutions in various common laboratory solvents, discuss stability and storage best practices, and provide protocols for creating working solutions for typical research applications.
Physicochemical Properties and Safety Considerations
A thorough understanding of the compound's properties is paramount for safe handling and effective solution preparation.
Table 1: Physicochemical Properties of (4-Methyl-2-nitrophenoxy)acetic Acid
| Property | Value | Source |
| CAS Number | 1735-91-7 | [3] |
| Molecular Formula | C₉H₉NO₅ | |
| Molecular Weight | 211.17 g/mol | |
| Appearance | Powder | [3] |
| Storage | Sealed in a dry place at room temperature. | [4] |
Safety and Handling:
(4-Methyl-2-nitrophenoxy)acetic acid is classified as a combustible solid and an irritant.[3] Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling the solid compound or its solutions.
-
Ventilation: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[2]
-
First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
Solvent Selection and Solubility
-
Dimethyl Sulfoxide (DMSO): A polar aprotic solvent with excellent solvating power for a wide range of organic molecules. It is often the solvent of choice for preparing high-concentration stock solutions for in vitro biological assays.
-
Ethanol (EtOH): A polar protic solvent that can be used for many phenoxyacetic acid derivatives.[7] However, the solubility might be lower compared to DMSO.
-
Aqueous Base (e.g., 1N NaOH): As a carboxylic acid, (4-Methyl-2-nitrophenoxy)acetic acid will be deprotonated in a basic solution to form a more water-soluble salt. This is a common strategy for dissolving auxins for applications in aqueous media like plant tissue culture.
It is always recommended to perform a small-scale solubility test to determine the optimal solvent and maximum achievable concentration before preparing a large volume of stock solution.
Protocols for Stock Solution Preparation
The following protocols provide step-by-step instructions for preparing stock solutions in common laboratory solvents. Always use high-purity solvents and calibrated weighing and volumetric equipment to ensure accuracy.
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
This protocol is suitable for preparing a high-concentration stock solution for most in vitro biological assays.
Materials:
-
(4-Methyl-2-nitrophenoxy)acetic acid (MW: 211.17 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Calibrated analytical balance
-
1.5 mL or 2.0 mL microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, weigh out 21.12 mg of (4-Methyl-2-nitrophenoxy)acetic acid.
-
Weighing: Carefully weigh the calculated amount of the compound directly into a pre-labeled microcentrifuge tube or vial.
-
Solvent Addition: Add approximately 800 µL of anhydrous DMSO to the tube.
-
Dissolution: Vortex the mixture vigorously until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be applied to aid dissolution if necessary.
-
Volume Adjustment: Once fully dissolved, add DMSO to bring the final volume to 1.0 mL.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (up to 1 year) or at 4°C for short-term use (up to 1 month). Protect from light.
Protocol 2: Preparation of a 10 mg/mL Stock Solution in Ethanol
This protocol is an alternative for applications where DMSO is not suitable. The achievable concentration may be lower than in DMSO.
Materials:
-
(4-Methyl-2-nitrophenoxy)acetic acid
-
Ethanol (95% or absolute), ACS grade or higher
-
Calibrated analytical balance
-
Glass vials with PTFE-lined caps
-
Calibrated micropipettes or volumetric flasks
-
Vortex mixer or sonicator
Procedure:
-
Weighing: Weigh out 10 mg of (4-Methyl-2-nitrophenoxy)acetic acid into a glass vial.
-
Solvent Addition: Add approximately 900 µL of ethanol.
-
Dissolution: Vortex or sonicate the mixture until the compound is fully dissolved. Gentle warming may be required.
-
Volume Adjustment: Adjust the final volume to 1.0 mL with ethanol.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C. Ethanol-based solutions should be stored in a freezer-safe container to prevent evaporation.
Protocol 3: Preparation of a 1 mg/mL Stock Solution in Aqueous Base for Plant Biology Applications
This protocol is ideal for preparing stock solutions intended for dilution into aqueous plant culture media.
Materials:
-
(4-Methyl-2-nitrophenoxy)acetic acid
-
1N Sodium hydroxide (NaOH) solution
-
Sterile, deionized, or distilled water
-
Calibrated analytical balance
-
Volumetric flask
-
Magnetic stirrer and stir bar
Procedure:
-
Weighing: Weigh 10 mg of (4-Methyl-2-nitrophenoxy)acetic acid and place it in a 10 mL volumetric flask.
-
Initial Dissolution: Add a small volume (e.g., 100-200 µL) of 1N NaOH dropwise while gently swirling the flask. The compound should dissolve as it is converted to its sodium salt.
-
Dilution: Once the solid is dissolved, slowly add sterile water to the flask, mixing continuously, until the final volume reaches 10 mL.
-
Sterilization and Storage: For plant cell culture applications, the stock solution should be filter-sterilized through a 0.22 µm syringe filter into a sterile container. Store the solution at 4°C for several months.
Application-Specific Working Concentrations
The optimal working concentration of (4-Methyl-2-nitrophenoxy)acetic acid will vary depending on the specific application.
Table 2: Recommended Working Concentration Ranges for Related Phenoxyacetic Acids
| Application | Typical Working Concentration |
| Plant Tissue Culture (Auxin Activity) | 0.01 - 10.0 mg/L |
| Herbicidal Activity Assays | 10 - 100 mg/L |
| Antimicrobial/Anti-inflammatory Assays | Varies significantly (requires empirical determination, often in the µM range) |
For plant biology, a final concentration of 1.0 mg/L is a common starting point for assessing auxin-like activity.[3] For herbicidal studies, higher concentrations are typically necessary to observe inhibitory effects.[2]
Workflow Diagrams
To visually represent the preparation processes, the following diagrams are provided.
Caption: Workflow for preparing a 100 mM stock solution in DMSO.
Caption: Workflow for preparing a 1 mg/mL aqueous stock solution.
Conclusion
The preparation of accurate and stable stock solutions of (4-Methyl-2-nitrophenoxy)acetic acid is fundamental to achieving reliable experimental outcomes. By understanding the compound's physicochemical properties, adhering to strict safety protocols, and following the detailed methodologies outlined in this guide, researchers can ensure the integrity of their work. The choice of solvent and preparation method should be tailored to the specific requirements of the downstream application.
References
-
Bier, M. (1955). Lipases. Methods in Enzymology, I, 627-642. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4661, (4-Nitrophenyl)acetic acid. Retrieved January 26, 2024, from [Link].
-
Ravenzwaay, B. van, et al. (2005). The comparative toxicology of 4-chloro-2-methylphenoxyacetic acid and its plant metabolite 4-chloro-2-carboxyphenoxyacetic acid in rats. Regulatory Toxicology and Pharmacology, 42(1), 48-56. Available at: [Link]
-
Wikipedia. (2023, November 16). Phenoxyacetic acid. In Wikipedia. Retrieved January 26, 2024, from [Link]
-
Yang, S., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(21), 7351. Available at: [Link]
-
JETIR. (2020). Biological Profile and Synthesis of Phenoxyacetic acid Derivatives: A Review. JETIR, 7(8). Available at: [Link]
-
PubMed Central. (2024). Protocol to synthesize the auxin analog 5-Ph-IAA for conditional protein depletion in C. elegans using the AID2 system. Retrieved January 26, 2024, from [Link]
-
PubMed Central. (2021). Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis. Retrieved January 26, 2024, from [Link]
-
PubMed Central. (2024). Protocol for measuring the auxin-induced changes of m6A modification. Retrieved January 26, 2024, from [Link]
-
ResearchGate. (2018). In vitro auxin treatment promotes cell division and delays endoreduplication in developing seeds of the model legume species Medicago truncatula. Retrieved January 26, 2024, from [Link]
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- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide | C14H20N4O3 | CID 23507600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Note: HPLC Method Development for (4-Methyl-2-nitrophenoxy)acetic Acid
Introduction & Scope
(4-Methyl-2-nitrophenoxy)acetic acid is a polar, aromatic carboxylic acid structurally related to phenoxyacetic acid herbicides (e.g., MCPA). It typically appears as an intermediate in organic synthesis or as a degradation product/impurity in agrochemical formulations involving nitrated cresols.
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for its separation and quantification. Given the molecule's ionizable nature (carboxylic acid moiety) and UV-active chromophores (nitro and aromatic groups), this protocol utilizes Reversed-Phase Chromatography (RP-HPLC) with pH-controlled mobile phases to ensure peak symmetry and retention stability.
Target Analyte Profile[1]
-
IUPAC Name: (4-Methyl-2-nitrophenoxy)acetic acid
-
Chemical Class: Nitrophenoxy acid[1]
-
Key Functional Groups: Carboxylic acid (-COOH), Nitro (-NO2), Methyl (-CH3)
-
Estimated pKa: ~3.0 – 3.5 (comparable to MCPA and related phenoxy acids)
-
Solubility: Soluble in Acetonitrile (ACN), Methanol (MeOH), and basic aqueous solutions; limited solubility in acidic water.
Method Development Strategy
The development strategy focuses on suppressing the ionization of the carboxylic acid group to increase hydrophobicity, thereby ensuring adequate retention on a C18 stationary phase.
Mechanistic Workflow
The following diagram illustrates the decision logic used to select the critical method parameters.
Figure 1: Method Development Logic Tree. Selection of acidic pH is critical to suppress ionization of the carboxylic moiety.
Experimental Protocol
Instrumentation & Reagents[1]
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) equipped with a Diode Array Detector (DAD) and Quaternary Pump.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Phenomenex Luna C18(2).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (Milli-Q / HPLC Grade)
-
Phosphoric Acid (85%, HPLC Grade) or Formic Acid (for MS compatibility)
-
(4-Methyl-2-nitrophenoxy)acetic acid Reference Standard (>98% purity)
-
Mobile Phase Preparation
-
Solvent A (Aqueous Acid): 0.1% Phosphoric Acid in Water (pH ~2.1).
-
Preparation: Add 1.0 mL of 85% H3PO4 to 1000 mL of water. Filter through 0.22 µm nylon membrane.
-
Note: Phosphoric acid is preferred for UV detection due to low background absorbance at low wavelengths compared to Formic acid.
-
-
Solvent B (Organic): 100% Acetonitrile.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column Temp | 30°C | Maintains reproducible retention times and reduces viscosity. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Injection Vol | 10 µL | Sufficient sensitivity without overloading. |
| Detection | 280 nm (Reference 360 nm) | Nitro-aromatics absorb strongly at 254-280 nm. 280 nm minimizes solvent cutoff noise. |
| Run Time | 20 minutes | Allows elution of potential late-eluting dimers or non-polar impurities. |
Gradient Program
A gradient is recommended to separate the target analyte from potential precursors (e.g., p-cresol derivatives) or degradation products.
| Time (min) | % Solvent A (0.1% H3PO4) | % Solvent B (ACN) | Phase |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 12.0 | 40 | 60 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
Sample Preparation Workflow
Proper sample preparation is vital to prevent precipitation, especially given the pH-dependent solubility of the analyte.
Figure 2: Sample Preparation Workflow. Methanol is used for initial dissolution due to higher solubility compared to the acidic mobile phase.
Step-by-Step:
-
Stock Solution: Accurately weigh 10.0 mg of (4-Methyl-2-nitrophenoxy)acetic acid into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol (Concentration: 1000 µg/mL).
-
Working Standard: Transfer 1.0 mL of Stock Solution into a 10 mL flask. Dilute to volume with a 50:50 mixture of Water:Acetonitrile. (Concentration: 100 µg/mL).
-
Filtration: Filter approximately 1 mL of the Working Standard through a 0.45 µm PTFE or Nylon syringe filter into an HPLC vial.
Method Validation (ICH Q2 Guidelines)
To ensure the method is suitable for regulatory submission or quality control, the following validation parameters must be assessed.
System Suitability Testing (SST)
Inject the Working Standard (100 µg/mL) five times before sample analysis.
-
Acceptance Criteria:
-
Retention Time %RSD: < 1.0%
-
Peak Area %RSD: < 1.0%
-
Tailing Factor (T): 0.8 – 1.5
-
Theoretical Plates (N): > 5000
-
Linearity
Prepare a calibration curve at 5 levels: 10, 50, 100, 150, and 200 µg/mL.
-
Criterion: Correlation coefficient (
) 0.999.
Limit of Detection (LOD) & Quantitation (LOQ)
Determine based on Signal-to-Noise (S/N) ratio from a low-concentration injection.
-
LOD: S/N
3 -
LOQ: S/N
10
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions with silanols; pH > pKa. | Ensure Mobile Phase A pH is < 2.5. Use a "base-deactivated" or high-purity C18 column. |
| Split Peaks | Sample solvent incompatibility. | Ensure sample diluent matches initial mobile phase strength (e.g., 10-20% Organic). |
| Retention Drift | Column temperature fluctuation or insufficient equilibration. | Use a column oven (30°C). Increase equilibration time between runs (at least 5 column volumes). |
| High Backpressure | Particulate matter in mobile phase or sample. | Filter all mobile phases and samples. Replace guard column if used. |
References
-
United States Environmental Protection Agency (EPA). (1996). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization. (Provides context on phenoxy acid extraction and properties). Link
-
Cipac. (n.d.). CIPAC Method 119: MCPA. Collaborative International Pesticides Analytical Council. (Standard methods for phenoxy acid analysis). Link
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Authoritative text on RP-HPLC mechanism and pH control).
-
PubChem. (n.d.). (4-Nitrophenoxy)acetic acid Compound Summary. National Center for Biotechnology Information. (Structural and physicochemical data source).[2][3][4][5][6][7][8][9][10] Link[3]
-
Sigma-Aldrich. (n.d.). Product Specification: (4-Methyl-2-nitrophenyl)acetic acid. (Reference for structural analogs and safety data). Link
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. emerginginvestigators.org [emerginginvestigators.org]
- 3. (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vuir.vu.edu.au [vuir.vu.edu.au]
- 5. Separation of (2-Nitrophenoxy)acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. 2-Methyl-4-chlorophenoxyacetic acid (MCPA) | CASRN 94-74-6 | DTXSID4024195 | IRIS | US EPA, ORD [iris.epa.gov]
- 7. physchemres.org [physchemres.org]
- 8. (4-METHYLPHENOXY)ACETIC ACID | 940-64-7 [chemicalbook.com]
- 9. 4-Nitrophenylacetic acid | 104-03-0 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Herbicidal Activity of (4-Methyl-2-nitrophenoxy)acetic acid
Introduction: Rationale and Scientific Context
(4-Methyl-2-nitrophenoxy)acetic acid is a synthetic organic compound belonging to the phenoxyacetic acid class. Structurally, it resembles known synthetic auxin herbicides, which function by mimicking the natural plant hormone indole-3-acetic acid (IAA).[1][2] These herbicides induce unregulated and chaotic growth in susceptible plants, primarily broadleaf (dicot) species, leading to physiological disruption and eventual death.[2][3]
A biological assay, or bioassay, is an essential tool in herbicide discovery and development.[4] Unlike analytical chemistry which quantifies the amount of a substance, a bioassay measures its actual biological effect on a living organism.[5] This is critical because it accounts for factors like bioavailability, uptake, and metabolism within the target plant, providing a more accurate assessment of herbicidal potential than chemical analysis alone.[6][7]
These application notes provide a comprehensive guide for researchers to design and execute robust bioassays to characterize the herbicidal efficacy and selectivity of (4-Methyl-2-nitrophenoxy)acetic acid. The protocols are designed to be self-validating through the rigorous use of controls and can be adapted for screening other novel phenoxyacetic acid derivatives.
Principle of Action: The Synthetic Auxin Pathway
The herbicidal activity of phenoxyacetic acids is rooted in their ability to overwhelm the plant's natural auxin signaling pathways.[1]
Mechanism of Action Overview:
-
Perception: The herbicide molecule is recognized and bound by specific auxin receptors in the cell nucleus, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) family of proteins.[1][8]
-
Signal Transduction: This binding event promotes the degradation of Aux/IAA transcriptional repressor proteins.
-
Gene Activation: With the repressors removed, Auxin Response Factors (ARFs) are free to activate the transcription of numerous auxin-responsive genes.[2]
-
Physiological Disruption: The resulting overproduction of gene products leads to a cascade of lethal effects, including epinasty (twisting of stems and petioles), uncontrolled cell division and elongation, disruption of vascular tissues, and increased production of ethylene, a stress-related hormone.[3] This ultimately culminates in plant death.
Caption: Mechanism of action for synthetic auxin herbicides.
Experimental Design: Choosing the Right Bioassay
The choice of bioassay depends on the research question, available resources, and desired throughput. A tiered approach, starting with simple, rapid assays and progressing to more complex whole-plant studies, is highly effective.
| Bioassay Type | Primary Application | Key Advantages | Key Disadvantages |
| Seed Germination Assay | High-throughput primary screening for pre-emergent activity. | Rapid (3-7 days), requires minimal space and resources, uses small amounts of compound.[4] | May not correlate with post-emergent activity; less sensitive for some modes of action. |
| Root Elongation Assay | Quantifying growth inhibition (IC50/GR50 values). | Highly sensitive, quantitative, and reproducible. | Can be labor-intensive to measure; sensitive to microbial contamination. |
| Whole Plant Pot Assay | Evaluating post-emergent activity, selectivity, and symptomology. | Most realistic prediction of field performance, allows for visual assessment of herbicide injury.[7] | Slower (2-4 weeks), requires greenhouse/growth chamber space, uses more compound.[9][10] |
Protocol 1: Petri Dish Seed Germination & Seedling Growth Assay
This protocol is ideal for initial screening to determine if the compound has pre-emergent herbicidal effects.
Rationale
By exposing seeds directly to the test compound in a controlled environment, we can quickly assess its impact on the critical early life stages of germination and seedling establishment. This method efficiently identifies compounds with potent pre-emergent activity.
Materials
-
(4-Methyl-2-nitrophenoxy)acetic acid
-
Solvent (e.g., acetone or DMSO)
-
Surfactant (e.g., Tween® 20)
-
Sterile distilled water
-
9 cm Petri dishes with sterile filter paper (e.g., Whatman No. 1)
-
Indicator plant seeds (e.g., Lepidium sativum (cress) or Lactuca sativa (lettuce) for dicot sensitivity; Avena sativa (oat) for monocot selectivity)
-
Growth chamber or incubator with controlled light and temperature (e.g., 25°C with a 16:8 light:dark cycle)[11]
-
Pipettes and sterile tubes
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Rationale: A concentrated stock solution allows for accurate serial dilutions and minimizes the amount of solvent in the final treatment solutions.
-
Prepare a 10,000 ppm (mg/L) stock solution of (4-Methyl-2-nitrophenoxy)acetic acid in a suitable solvent (e.g., acetone). Ensure the compound is fully dissolved.
-
-
Working Solution Preparation:
-
Rationale: A dose-response curve is necessary to determine the concentration at which the herbicide is effective. A surfactant is included to ensure uniform application.
-
Perform serial dilutions from the stock solution to create a range of concentrations (e.g., 1000, 500, 250, 125, 62.5, 0 ppm).
-
Each final working solution should contain a consistent, low percentage of the solvent (e.g., 0.5%) and a surfactant (e.g., 0.02% Tween® 20).
-
The 0 ppm control must contain the same concentration of solvent and surfactant as the treatment solutions. This is the negative control and is crucial for validating that any observed effects are due to the test compound and not the application vehicle.
-
-
Assay Setup:
-
Rationale: A sterile setup prevents fungal or bacterial growth that could interfere with the results. Each Petri dish serves as an experimental unit.
-
Place one sterile filter paper into each Petri dish.
-
Place 10-20 seeds of the chosen indicator species evenly on the filter paper.
-
Add 4-5 mL of the respective working solution to each dish, ensuring the filter paper is saturated but not flooded.
-
Seal each dish with paraffin film to maintain humidity.
-
Prepare 3-4 replicates for each concentration level, including the negative control.
-
-
Incubation:
-
Rationale: Consistent environmental conditions are critical for uniform growth and reliable results.
-
Place the Petri dishes in a growth chamber set to appropriate conditions for the chosen species (e.g., 25°C, 16:8 light:dark photoperiod).[11]
-
-
Data Collection and Analysis (After 5-7 days):
-
Rationale: Quantitative measurements allow for statistical analysis and objective comparison between treatments.
-
Record the germination percentage for each dish.
-
Carefully remove the seedlings and measure the root and shoot length of at least 10 seedlings per dish.
-
Calculate the average root and shoot length for each replicate.
-
Express the results as a percentage of the negative control.
-
Plot the percentage inhibition against the logarithm of the concentration to determine the GR50 (the concentration of herbicide required to cause a 50% reduction in growth).
-
Protocol 2: Whole Plant Pot Bioassay
This assay evaluates the post-emergent herbicidal activity and is the most direct indicator of potential field efficacy.
Rationale
Treating established seedlings mimics a post-emergent herbicide application. This method assesses the compound's ability to be absorbed by foliage, translocate within the plant, and cause systemic herbicidal effects, providing a more comprehensive evaluation of its potential.[7]
Caption: Workflow for the whole plant pot bioassay.
Materials
-
Prepared working solutions of (4-Methyl-2-nitrophenoxy)acetic acid (as in Protocol 1).
-
4-inch pots filled with a standard potting mix.
-
Seeds of a sensitive broadleaf species (e.g., Phaseolus vulgaris (bean), Solanum lycopersicum (tomato)) and a grass species (Avena sativa (oat), Zea mays (corn)).[6][9]
-
Greenhouse or growth chamber with controlled conditions.
-
Laboratory spray chamber or handheld sprayer for uniform application.
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses.[5]
Step-by-Step Methodology
-
Plant Cultivation:
-
Rationale: Using healthy, uniformly-sized plants is essential for reducing experimental variability.
-
Sow 3-4 seeds per pot. After germination, thin to one or two uniform seedlings per pot.
-
Grow plants until they reach the 2-4 true leaf stage. This ensures sufficient leaf area for herbicide uptake.[6]
-
-
Herbicide Application:
-
Rationale: A controlled spray application ensures that each plant receives a consistent dose.
-
Arrange the pots in the spray chamber. Include multiple replicates (at least 4) for each concentration and species.
-
Include a negative control (sprayed only with the solvent/surfactant vehicle) and an untreated control (no spray) to monitor for any effects of the spray application itself.
-
Apply the herbicide solutions as a fine foliar spray until leaves are uniformly wet but not to the point of runoff.
-
-
Post-Application Growth and Observation:
-
Rationale: Placing pots in a randomized design within the growth chamber minimizes the effects of environmental micro-variations (e.g., light, airflow).
-
After application, return the pots to the greenhouse or growth chamber. Arrange them in a randomized complete block design.
-
Water the plants via subirrigation or by watering the soil directly, avoiding wetting the foliage to prevent washing off the herbicide.[10]
-
-
Data Collection and Analysis (Over 3 weeks):
-
Rationale: Regular visual assessment captures the progression of symptoms, while final biomass measurement provides a definitive quantitative endpoint.
-
Visually assess herbicidal injury at 7, 14, and 21 days after application (DAA). Use a rating scale (e.g., 0 = no effect, 100 = plant death). Note specific symptoms like epinasty, chlorosis, and necrosis.
-
At 21 DAA, harvest the above-ground biomass for each pot.
-
Measure the fresh weight immediately.
-
Dry the biomass in a plant oven at 60-70°C for 72 hours or until a constant weight is achieved, then measure the dry weight.
-
Calculate the percent reduction in biomass compared to the negative control for each concentration.
-
Analyze the data to determine the GR50 for each species and assess the selectivity index (GR50 of monocot / GR50 of dicot).
-
Data Presentation and Interpretation
Results should be summarized clearly. A dose-response table is fundamental for presenting the quantitative outcomes of the bioassays.
Table 1: Hypothetical Dose-Response Data for (4-Methyl-2-nitrophenoxy)acetic acid on Tomato (Dicot) and Oat (Monocot) in a Whole Plant Assay
| Concentration (ppm) | Tomato Dry Weight (% of Control) | Tomato Visual Injury (%) | Oat Dry Weight (% of Control) | Oat Visual Injury (%) |
| 0 (Control) | 100 ± 5.2 | 0 | 100 ± 6.1 | 0 |
| 62.5 | 78 ± 4.5 | 25 (slight epinasty) | 95 ± 5.8 | 5 (minor stunting) |
| 125 | 52 ± 6.1 | 50 (moderate epinasty) | 91 ± 6.3 | 10 (slight stunting) |
| 250 | 21 ± 3.9 | 85 (severe necrosis) | 84 ± 7.0 | 15 (stunting) |
| 500 | 5 ± 1.8 | 100 (death) | 75 ± 6.5 | 20 (stunting) |
| 1000 | 0 | 100 (death) | 68 ± 5.9 | 25 (stunting, some chlorosis) |
| Calculated GR50 | ~120 ppm | >1000 ppm |
Interpretation: The hypothetical data above would suggest that (4-Methyl-2-nitrophenoxy)acetic acid is a potent post-emergent herbicide against the dicot species (tomato) with a GR50 of approximately 120 ppm. It shows significant selectivity, as the monocot species (oat) is much more tolerant, with a GR50 well above 1000 ppm. The visual injury symptoms (epinasty) are consistent with a synthetic auxin mode of action.
References
-
Analyzeseeds. (n.d.). Herbicide Bioassay Study Guide. Retrieved from [Link]
-
Wikipedia. (2023, May). (2-Nitrophenyl)acetic acid. Retrieved from [Link]
-
Reeves, W. (n.d.). Bioassay – Testing Manure and Hay for Herbicide Contamination. Walter Reeves: The Georgia Gardener. Retrieved from [Link]
-
Neal, J., & Koci, J. (2016). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. Retrieved from [Link]
-
Watson, P.R., & Checkel, S. (n.d.). Using a Plant Bioassay to Detect Herbicide Residue. University of Saskatchewan HARVEST. Retrieved from [Link]
-
Lee, S., et al. (2023). Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. MDPI. Retrieved from [Link]
-
Liu, G., et al. (2011). A Rapid and Simple Bioassay Method for Herbicide Detection. PMC - NIH. Retrieved from [Link]
-
Lancaster, S., & Falk Jones, J. (2024). Conduct soil bioassays to determine herbicide carryover potential. Kansas State University Agronomy eUpdates. Retrieved from [Link]
-
Woods End Laboratories. (n.d.). Herbicide Bioassay. Retrieved from [Link]
-
Burgos, N.R., et al. (2015). Whole-Plant and Seed Bioassays for Resistance Confirmation. ResearchGate. Retrieved from [Link]
-
Li, J., et al. (2022). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC - NIH. Retrieved from [Link]
-
Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. PMC - NIH. Retrieved from [Link]
-
Zhang, C., et al. (2021). Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. ResearchGate. Retrieved from [Link]
-
Scherer, G.F.E. (2011). Auxinic herbicides, mechanisms of action, and weed resistance. SciELO. Retrieved from [Link]
-
Sterling, T.M., & Hall, J.C. (1997). Mechanism of action of natural auxins and the auxinic herbicides. ResearchGate. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). (2-Nitrophenyl)acetic acid. National Institutes of Health. Retrieved from [Link]
-
Purdue University. (n.d.). Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction. Retrieved from [Link]
-
UC Agriculture and Natural Resources. (n.d.). Synthetic Auxins. Herbicide Symptoms. Retrieved from [Link]
Sources
- 1. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]
- 4. Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis [mdpi.com]
- 5. analyzeseeds.com [analyzeseeds.com]
- 6. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 7. harvest.usask.ca [harvest.usask.ca]
- 8. scielo.br [scielo.br]
- 9. Bioassay – Testing Manure and Hay for Herbicide Contamination | Walter Reeves: The Georgia Gardener [walterreeves.com]
- 10. Agronomy eUpdate August 29th, 2024 : Issue 1018 [eupdate.agronomy.ksu.edu]
- 11. researchgate.net [researchgate.net]
field trial methodology for (4-Methyl-2-nitrophenoxy)acetic acid based herbicides
Application Note & Protocol Guide
Part 1: Chemical Basis & Trial Rationale[1]
Molecule Profile & Mechanistic Logic
(4-Methyl-2-nitrophenoxy)acetic acid is a structural analog of the widely used herbicide MCPA, distinguished by the substitution of the chlorine atom at the C2 position with a nitro group. As a phenoxyacetic acid derivative, it functions as a synthetic auxin .
-
Mechanism of Action: The molecule mimics indole-3-acetic acid (IAA). Upon foliar absorption, it binds to the TIR1/AFB receptor complex, triggering the ubiquitination and degradation of Aux/IAA repressor proteins. This leads to the deregulation of auxin-response genes.
-
Physiological Consequence: The plant experiences uncontrolled cell elongation, epinasty (twisting), and ethylene overproduction, leading to vascular tissue collapse and necrosis.
-
Trial Implication: Unlike contact herbicides (e.g., Paraquat) which show effects in hours, this systemic compound requires a 28-42 day observation window to fully assess efficacy and potential regrowth.
The "Nitro" Factor (Chemical Handling)
The nitro group introduces different electronic properties compared to the chloro-group in MCPA.
-
Solubility: The free acid form is sparingly soluble in water.
-
Formulation Requirement: For field application, the acid must be converted to a soluble salt (e.g., Dimethylamine) or an emulsifiable ester in the tank mix to ensure bioavailability. See Protocol 2.1.
Part 2: Experimental Design (Self-Validating Systems)
To ensure data integrity, the trial design must inherently detect errors (e.g., drift, resistance, poor application). We utilize a Randomized Complete Block Design (RCBD) with specific internal controls.
Diagram: Field Plot Layout & Logic
The following diagram illustrates a single block layout designed to minimize environmental gradients.
Caption: RCBD layout for one block. Includes negative control (Untreated) to prove weed presence and positive control (Reference) to prove spray efficacy.[1]
Statistical Power & Replicates
-
Replicates: Minimum of 4 blocks.
-
Plot Size: 2.5m x 8m (20m²). This allows for a central 1.5m harvest strip, leaving 0.5m buffer strips on edges to negate "edge effects" where spray overlap might occur.
-
Buffer Zones: A 2m bare-ground buffer between blocks is mandatory to prevent root transfer of the systemic herbicide.
Part 3: Pre-Trial Protocols
Protocol 3.1: Tank Mix Formulation (Acid to Salt Conversion)
Rationale: The raw (4-Methyl-2-nitrophenoxy)acetic acid is likely a solid precipitate in water. It must be solubilized.
Reagents:
-
Active Ingredient (AI): (4-Methyl-2-nitrophenoxy)acetic acid (98% purity).
-
Solubilizer: Dimethylamine (40% aq. solution) or KOH (1M).
-
Surfactant: Non-ionic surfactant (NIS) at 0.25% v/v (e.g., Agral 90).
Step-by-Step:
-
Calculate Molar Equivalent: Determine the molar mass of the AI (approx. 211.17 g/mol ). Calculate the moles required for the target dose.
-
Dissolution: In a small beaker, add the weighed AI. Add water to 10% of final volume.
-
Salting Out: Slowly add Dimethylamine (1:1 molar ratio + 5% excess) while stirring. Monitor pH.
-
Checkpoint: The solution should turn clear as the salt forms. Target pH 7.5–8.5.
-
-
Bulking: Transfer to the spray tank and bring to final volume.
-
Adjuvant: Add NIS last to prevent excessive foaming.
Part 4: Field Application Methodology
Application Parameters
To ensure the data is comparable to commercial standards (EPPO PP 1/152), strict application parameters are required.
| Parameter | Specification | Rationale |
| Nozzle Type | Air Induction (AI) or Pre-Orifice Flat Fan | Produces Coarse droplets (>250µm) to minimize drift, critical for auxins.[1] |
| Pressure | 2.5 – 3.0 bar | Maintains consistent pattern without creating "fines" (driftable droplets).[1] |
| Water Volume | 200 L/ha | Ensures sufficient coverage for foliar uptake without run-off.[1] |
| Boom Height | 50 cm above canopy | Optimal overlap (100%) for 110° nozzles.[1] |
| Speed | 4–6 km/h | Constant speed is vital for dose accuracy.[1] |
Drift Management (Critical)
Auxinic herbicides are volatile.[2]
-
Wind Rule: Do NOT spray if wind speed > 3 m/s (10 km/h).
-
Temperature Inversion: Do NOT spray early morning/late evening if air is still (inversion layer traps vapor, causing lateral drift).
Part 5: Assessment & Data Collection
Diagram: Symptomology & Scoring Workflow
This workflow dictates how to assess the specific auxinic symptoms.
Caption: Assessment timeline. DAT = Days After Treatment. Early signs are morphological; late signs are necrotic.
Scoring Protocol (EPPO PP 1/93)
Visual Efficacy (%) :
-
0%: No effect (comparable to Untreated Check).
-
100%: Complete plant death.
-
Note: For auxins, "death" must be confirmed. A twisted plant is not dead. If the apical meristem is green, it may recover.
Quantitative Metrics:
-
Weed Counts: Count surviving plants in two 0.25m² quadrats per plot.
-
Fresh/Dry Weight: At 28 DAT, cut weeds at soil level, weigh fresh, dry at 60°C for 48h, weigh dry.
-
Calculation: % Biomass Reduction =
[1]
-
Part 6: References
-
European and Mediterranean Plant Protection Organization (EPPO). (2012).[3] Design and analysis of efficacy evaluation trials (PP 1/152). EPPO Global Database.[3] [Link]1]
-
European and Mediterranean Plant Protection Organization (EPPO). (2007).[4] Weeds in cereals (PP 1/93).[4][5] EPPO Global Database.[3] [Link]1]
-
Herbicide Resistance Action Committee (HRAC). (2024). Global Herbicide Classification (Group 4: Auxin Mimics). HRAC Global. [Link]1]
-
Knezevic, S. Z., et al. (2007). Dose-response curves in weed science. Weed Technology, 21(3), 840-848. (Methodological basis for GR50 calculation).
Sources
- 1. EPPO Standards on efficacy evaluation of PPPs [eppo.int]
- 2. eagri.org [eagri.org]
- 3. EPPO PP1 - PP1/152(4) - Design and analysis of efficacy evaluation trials [pp1.eppo.int]
- 4. EPPO PP1 - PP1/093(3) - Weeds in cereals [pp1.eppo.int]
- 5. PP1 - Efficacy evaluation of plant protection products|EPPO Global Database [gd.eppo.int]
Troubleshooting & Optimization
Technical Support Center: Optimization of (4-Methyl-2-nitrophenoxy)acetic Acid Synthesis
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Yield Improvement & Troubleshooting for Williamson Ether Synthesis of Nitro-Cresol Derivatives.
Executive Summary
This guide addresses the synthesis of (4-Methyl-2-nitrophenoxy)acetic acid via the Williamson ether synthesis.[1] While the reaction appears straightforward, the presence of the ortho-nitro group introduces specific electronic and steric challenges that distinguish it from simple phenoxyacetic acid synthesis.
The electron-withdrawing nitro group reduces the nucleophilicity of the phenoxide, making the reaction slower and more susceptible to the competing hydrolysis of chloroacetic acid. This guide provides optimized protocols to suppress side reactions and maximize yield.
Module 1: Critical Reaction Dynamics (The "Why" Behind Low Yields)
Before adjusting your protocol, understand the competing pathways in your flask. The primary yield-killer is not the stability of your product, but the consumption of your alkylating agent by the solvent (water/base).
Visualizing the Competition
The following diagram illustrates the kinetic competition between the desired
Caption: Kinetic competition between productive etherification (Path A) and parasitic hydrolysis (Path B).[1]
Module 2: Troubleshooting Guide (Q&A Format)
Category A: Stoichiometry & Conversion
Q: I am using a 1:1 molar ratio of phenol to chloroacetic acid, but my yield is consistently below 50%. Why? A: The ortho-nitro group deactivates the phenoxide, making it a sluggish nucleophile. Meanwhile, the alkaline aqueous environment actively hydrolyzes chloroacetic acid into glycolic acid (See Path B in diagram above).
-
The Fix: You must use Chloroacetic Acid in excess .
-
Recommendation: Increase Chloroacetic Acid to 1.5 equivalents relative to the phenol.[2] This compensates for the portion lost to hydrolysis.
Q: Can I just add more NaOH to speed up the reaction?
A: No. While base is required to form the phenoxide, a large excess of hydroxide ions (
-
The Fix: Maintain the pH just high enough to keep the phenol deprotonated (pH > 10), but avoid a massive surplus of caustic base.
-
Protocol Adjustment: Add the base solution slowly or in portions rather than all at once.
Category B: Impurity & Isolation[1]
Q: My crude product is a dark oil that refuses to crystallize upon acidification. What happened? A: This "oiling out" is usually caused by unreacted starting material (nitrophenols have low melting points and can form eutectics) or oxidative polymerization.
-
The Fix:
-
Steam Distillation (Pre-Workup): Before acidification, while the solution is still alkaline, steam distill or extract with an organic solvent (like ether or dichloromethane) to remove unreacted 4-methyl-2-nitrophenol.[1] The product (as a salt) will stay in the water layer.
-
Seeding: Once acidified, if oil forms, scratch the glass or add a seed crystal of pure product.
-
Temperature: Acidify at room temperature, then cool to 0-4°C.
-
Q: The product has a persistent yellow/orange color even after recrystallization. A: Nitrophenols are intensely colored. Trace amounts can contaminate the crystal lattice.
-
The Fix: Recrystallize from hot water with activated charcoal . The charcoal effectively adsorbs the colored impurities.
Module 3: Optimized Experimental Protocol
This protocol is designed for high-purity synthesis, incorporating the stoichiometric adjustments discussed above.
Reagents Table
| Component | Role | Equivalents (Eq) | Notes |
| 4-Methyl-2-nitrophenol | Substrate | 1.0 | Limiting Reagent |
| Chloroacetic Acid | Reagent | 1.5 | Excess compensates for hydrolysis |
| NaOH (50% aq) | Base | 2.5 - 3.0 | Neutralizes acid + deprotonates phenol |
| Water | Solvent | ~10 mL/g | Maintain fluidity |
| HCl (Conc.) | Workup | N/A | Acidify to pH < 2 |
Step-by-Step Workflow
Caption: Optimized workflow including the critical "Alkaline Extraction" step to prevent oiling out.
Detailed Procedure
-
Preparation: In a round-bottom flask, dissolve 0.1 mol of 4-methyl-2-nitrophenol in 35 mL of 30% NaOH solution. The solution will turn a deep red/orange (phenoxide formation).
-
Addition: Prepare a solution of 0.15 mol (1.5 eq) of chloroacetic acid in 20 mL of water. Caution: Chloroacetic acid is corrosive. Add this solution dropwise to the phenol mixture.
-
Reaction: Heat the mixture in a water bath (90-100°C) for 1 to 1.5 hours.
-
Checkpoint: If the mixture becomes too thick, add small amounts of water to maintain stirring.
-
-
Workup (The Clean-Up):
-
Cool the reaction mixture to room temperature.
-
CRITICAL: Transfer to a separatory funnel and wash the alkaline solution with 20 mL of Diethyl Ether or Dichloromethane. This removes unreacted nitrophenol (which causes the "oiling" issue later). Discard the organic layer.
-
-
Isolation:
-
Purification: Filter the solid. Recrystallize from boiling water.[1][3] If the crystals are dark, add 1g of activated charcoal during the boiling step and hot-filter.
Module 4: Advanced Optimization (Phase Transfer Catalysis)
If the aqueous yield remains unsatisfactory (<60%) due to the deactivated nature of the nitro-phenol, switch to a Phase Transfer Catalysis (PTC) system.
-
System: Toluene (Organic phase) / 50% NaOH (Aqueous phase).
-
Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (1-3 mol%).[1]
-
Mechanism: The catalyst shuttles the phenoxide into the organic phase where it is "naked" (less solvated) and significantly more nucleophilic. This often boosts yields into the 80-90% range for deactivated phenols.[1]
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (Standard reference for Williamson Ether Synthesis protocols).
-
Hayes, K. et al. (1950). The Williamson Ether Synthesis: Kinetics and Mechanism. Journal of the American Chemical Society.[4] (Foundational kinetic data on chloroacetate hydrolysis vs. substitution).
-
Rehman, A. (2014).[5] Hydrolysis Kinetics of Chloroacetic Acid with Sodium Hydroxide Under Strong Alkaline Conditions. Asian Journal of Chemistry, 26(14), 4209-4212.[1] (Specific data on the hydrolysis side-reaction).
-
Powell, R. (1975). An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis. Tetrahedron Letters, 16(38), 3251–3254.[1][6] (Basis for the PTC optimization recommendation).
-
Organic Syntheses. (1925). Chloroacetic acid and Phenoxyacetic acid derivatives. Coll. Vol. 1. (Historical and robust baseline protocols for phenoxyacetic acids).
Sources
Technical Support Center: Purification of (4-Methyl-2-nitrophenoxy)acetic acid
Welcome to the dedicated technical support resource for the purification of (4-Methyl-2-nitrophenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important chemical intermediate. Here, we synthesize our in-house expertise with established chemical principles to provide you with a comprehensive troubleshooting manual.
Introduction to Purification Challenges
(4-Methyl-2-nitrophenoxy)acetic acid is typically synthesized via a Williamson ether synthesis, where 4-methyl-2-nitrophenol is reacted with a haloacetic acid (e.g., chloroacetic acid or bromoacetic acid) under basic conditions. While the reaction appears straightforward, the purification of the final product can be challenging due to the presence of structurally similar impurities and byproducts. This guide will address these challenges in a question-and-answer format, providing both theoretical understanding and practical, step-by-step protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude (4-Methyl-2-nitrophenoxy)acetic acid?
A1: The impurity profile of your crude product is largely dependent on the reaction conditions and the purity of your starting materials. The most common impurities include:
-
Unreacted 4-methyl-2-nitrophenol: This is a common impurity, especially if the reaction has not gone to completion.
-
Unreacted haloacetic acid: Residual chloroacetic acid or bromoacetic acid may be present.
-
Positional isomers: If the starting 4-methyl-2-nitrophenol is not pure, you may have isomers of the final product.
-
Byproducts from side reactions: Under harsh basic conditions, side reactions such as the self-condensation of the haloacetic acid can occur.
-
Residual solvents: Solvents used in the reaction or workup (e.g., ethanol, acetone, water) may be present in the crude product.
Q2: My crude product is a dark, oily substance. Is this normal?
A2: While the pure product is typically a pale yellow solid, obtaining a dark and oily crude product is not uncommon. This can be due to the presence of colored impurities, residual solvents, or the product melting if it is impure. The purification strategies outlined in this guide will help you obtain a crystalline solid.
Q3: What is the best general approach for purifying (4-Methyl-2-nitrophenoxy)acetic acid?
A3: A multi-step approach is often the most effective. This typically involves:
-
Aqueous Workup: An initial acid-base extraction to remove acidic and basic impurities.
-
Recrystallization: A powerful technique for removing most impurities, provided a suitable solvent system is identified.
-
Chromatography: If recrystallization is insufficient, column chromatography can be used for final polishing.
Troubleshooting Guides
I. Recrystallization Troubleshooting
Recrystallization is a powerful and economical method for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[1]
Problem 1: My compound will not dissolve in any single solvent I've tried.
Cause: (4-Methyl-2-nitrophenoxy)acetic acid has both polar (carboxylic acid, nitro group) and non-polar (aromatic ring, methyl group) functionalities, which can make finding a single ideal solvent challenging.
Solution: Two-Solvent Recrystallization
A two-solvent system is often effective. You will need a "good" solvent in which your compound is soluble at high temperatures and a "poor" solvent in which it is insoluble even at high temperatures. These two solvents must be miscible.
Recommended Solvent Systems:
| "Good" Solvent (Solvent 1) | "Poor" Solvent (Solvent 2) | Notes |
| Ethanol | Water | A commonly successful system for polar organic acids. |
| Acetone | Water | Another effective polar-protic mixture. |
| Ethyl Acetate | Hexanes | A less polar option that can be effective. |
| Acetic Acid | Water | The use of acetic acid can sometimes improve solubility and crystal formation.[2] |
Step-by-Step Two-Solvent Recrystallization Protocol:
-
Dissolve the crude (4-Methyl-2-nitrophenoxy)acetic acid in a minimal amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.
-
Heat the solution to boiling.
-
Slowly add the "poor" solvent (e.g., water) dropwise to the hot solution until you observe persistent cloudiness.
-
If cloudiness persists, add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum.
Problem 2: My compound "oils out" during recrystallization instead of forming crystals.
Cause: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute. This is common with impure compounds which have a depressed melting point.
Solutions:
-
Increase the amount of solvent: Add more of the hot "good" solvent to ensure the compound fully dissolves before reaching its melting point.
-
Lower the temperature of crystallization: Use a solvent system with a lower boiling point.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to provide a nucleation site for crystal growth.
-
Seed the solution: Add a tiny crystal of pure (4-Methyl-2-nitrophenoxy)acetic acid (if available) to the cooled solution to initiate crystallization.
Problem 3: After recrystallization, my product is still colored.
Cause: Colored impurities can be persistent and may co-crystallize with your product.
Solutions:
-
Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities.
-
Dissolve the crude product in a suitable hot solvent.
-
Add a small amount of activated charcoal (about 1-2% of the solute weight) to the hot solution.
-
Boil the solution for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal.
-
Allow the filtrate to cool and crystallize as usual. Caution: Do not add charcoal to a boiling solution as it can cause violent bumping.
-
-
Multiple Recrystallizations: A second recrystallization may be necessary to remove stubborn impurities.
II. Chromatography Troubleshooting
When recrystallization fails to yield a product of sufficient purity, column chromatography is the next logical step. For an acidic compound like (4-Methyl-2-nitrophenoxy)acetic acid, silica gel chromatography is a common choice.
Problem 1: My compound is streaking on the TLC plate and the column.
Cause: Carboxylic acids can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and tailing of the spot.
Solution: Acidify the Mobile Phase
Adding a small amount of a volatile acid to the mobile phase can suppress the ionization of the carboxylic acid, reducing its interaction with the silica gel and resulting in sharper peaks.
Recommended Mobile Phase:
-
A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).
-
Add 0.1-1% acetic acid or formic acid to the mobile phase.
Step-by-Step Column Chromatography Protocol:
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pack a column with the silica gel slurry.
-
Dissolve the crude (4-Methyl-2-nitrophenoxy)acetic acid in a minimal amount of the mobile phase or a suitable solvent (e.g., dichloromethane).
-
Load the sample onto the top of the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Workflow for Purification and Analysis
Caption: General workflow for the purification and analysis of (4-Methyl-2-nitrophenoxy)acetic acid.
III. Purity Assessment
Accurate assessment of purity is crucial. High-Performance Liquid Chromatography (HPLC) is a highly effective technique for this purpose.
Recommended HPLC Method:
Based on methods for similar aromatic acids, a reverse-phase HPLC method is recommended.[3]
| Parameter | Recommended Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a higher percentage of A, and gradually increase the percentage of B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a small amount of the sample in acetonitrile or the mobile phase. |
Interpreting the Results:
-
A single, sharp peak indicates a high degree of purity.
-
The presence of multiple peaks indicates the presence of impurities. The relative area of each peak can be used to estimate the purity of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR are invaluable for confirming the structure of your product and identifying impurities. For (4-Methyl-2-nitrophenoxy)acetic acid, you should expect to see characteristic signals for the aromatic protons, the methyl group protons, and the methylene protons of the acetic acid side chain. Impurities such as unreacted 4-methyl-2-nitrophenol will have distinct signals that can be identified.
Decision Tree for Troubleshooting Purification
Caption: A decision tree to guide troubleshooting during the purification of (4-Methyl-2-nitrophenoxy)acetic acid.
References
- Monta, J., et al. "Synthesis and in-vitro antimicrobial activity of some novel phenoxyacetic acid derivatives.
- CN102718659B. "Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
-
(4-Nitrophenyl)acetic acid. PubChem, National Center for Biotechnology Information. [Link]
- KR20160065496A. "Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
- Purification of Organic Compounds: from Crude Product to Purity. PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT, 2023.
-
Purification: How To. Department of Chemistry: University of Rochester. [Link]
- HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites
- N-(4-Methoxy-2-nitrophenyl)acetamide.
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
HPLC Methods for analysis of Acetic acid. HELIX Chromatography. [Link]
-
Appendix A. Properties, Purification, and Use of Organic Solvents. ResearchGate. [Link]
- Basic 1H- and 13C-NMR Spectroscopy. Metin Balci, 2005.
Sources
Technical Support Center: Stability & Handling of (4-Methyl-2-nitrophenoxy)acetic Acid
[1]
Status: Operational Topic: Troubleshooting Degradation & Instability Compound CAS: 1878-49-5 (and related salts)[1]
Executive Summary
(4-Methyl-2-nitrophenoxy)acetic acid is a structural analog of the herbicide MCPA, distinguished by a nitro group at the ortho position.[1] While the phenoxyacetic acid backbone provides moderate hydrolytic stability, the nitro group (
This guide addresses the three most common failure modes reported by researchers: solution discoloration (photolysis) , unexpected precipitation (pH/solubility) , and analytical artifacts (HPLC anomalies) .
Module 1: Photostability & Discoloration
Symptom: “My clear solution turned yellow/brown after sitting on the bench for 4 hours.”
The Mechanism: Nitro-Group Photoreduction
The primary cause of degradation for this compound is photolysis .[1] The nitro group acts as a chromophore, absorbing UV and blue light (300–450 nm). Upon excitation, the nitro group can undergo photoreduction to a nitroso (
Key Insight: Unlike chlorinated analogs (like MCPA), the nitro-analog is significantly more sensitive to ambient lab lighting due to the
Troubleshooting Protocol: The "Dark Control" Validation
To confirm photolysis is the root cause, perform this self-validating experiment:
-
Prepare Stock: Dissolve compound in buffer (pH 7.0) to 1 mM.[1]
-
Split Sample:
-
Vial A (Exposed): Clear glass vial, placed on benchtop under fluorescent light.[1]
-
Vial B (Dark Control): Amber vial wrapped in aluminum foil, placed next to Vial A.
-
-
Timepoint: Wait 6 hours.
-
Analysis: If Vial A is yellow and Vial B is clear, your issue is exclusively photolysis.[1]
Corrective Actions
-
Immediate: Switch to amber glassware for all storage and handling.
-
Process: Wrap HPLC autosampler vials in foil if the run time exceeds 4 hours.
-
Lighting: Use yellow UV-cutoff filters in the weighing/preparation area if highly sensitive.[1]
Module 2: Solubility & pH-Dependent Precipitation
Symptom: “The solution is cloudy or the concentration is lower than calculated.”
The Mechanism: Carboxylic Acid Protonation
(4-Methyl-2-nitrophenoxy)acetic acid is a weak acid.[1]
-
Estimated pKa: ~2.9 – 3.1 (The nitro group lowers the pKa compared to unsubstituted phenoxyacetic acid).[1]
-
Behavior:
Data: Solubility Profile
| Solvent Condition | Solubility Status | Risk Factor |
| Water (pH 2.0) | Insoluble / Low | High risk of precipitation.[1] |
| Water (pH 7.0) | Soluble | Stable as a salt.[1] |
| Methanol/Ethanol | High | Risk of Esterification (see Module 3).[1] |
| DMSO | High | Good for stock solutions, but freezes at 18°C. |
Troubleshooting Protocol: The "Cloud Point" Check
-
If pH < 4.0, add 0.1 M NaOH dropwise.[1]
-
If the solution clears immediately upon base addition, the issue was protonation-driven precipitation.[1]
Module 3: Analytical Artifacts (HPLC/LC-MS)
Symptom: “I see ghost peaks or peak tailing in my chromatogram.”
Issue A: In-Situ Esterification
If you store stock solutions in Methanol (MeOH), the carboxylic acid can react with the solvent to form the methyl ester over time, especially if the solution is slightly acidic (catalyzed by trace acid).
-
Observation: A new, less polar peak appears at a longer retention time (RRT ~1.2–1.5).[1]
-
Fix: Use Acetonitrile (ACN) or DMSO for stock solutions.[1] If MeOH is required, prepare fresh daily.
Issue B: Silanol Interaction (Tailing)
The nitro group and the carboxylic acid can interact with residual silanols on C18 columns, causing tailing.
-
Fix: Ensure your mobile phase contains an acid modifier (0.1% Formic Acid or Trifluoroacetic Acid) to suppress silanol ionization and keep the analyte fully protonated (for retention) or use a high-pH stable column to keep it fully ionized.[1]
Visual Troubleshooting Guide
The following decision tree outlines the logical flow for diagnosing stability issues.
Figure 1: Diagnostic logic flow for identifying degradation mechanisms based on visual and analytical symptoms.
Frequently Asked Questions (FAQ)
Q1: Can I autoclave solutions of (4-Methyl-2-nitrophenoxy)acetic acid? A: Not recommended. While the phenoxy backbone is thermally stable, the nitro group increases the risk of thermal decomposition or oxidation at 121°C.[1]
-
Alternative: Filter sterilize using a 0.22 µm PES or PTFE membrane.[1]
Q2: What is the best solvent for long-term storage? A: DMSO (Dimethyl sulfoxide) stored at -20°C.[1]
-
Why: It prevents hydrolysis (no water), prevents esterification (no alcohol), and has high solubility.
-
Caution: DMSO freezes at low temps; ensure it is fully thawed and vortexed before use to avoid concentration gradients.[1]
Q3: How does this compare to MCPA stability? A: This compound is less photostable than MCPA.[1] MCPA (chloro-analog) degrades primarily via microbial pathways or slow photolysis.[1] The nitro-analog degrades much faster under light due to the nitro-chromophore.[1]
References
-
Photochemistry of Nitro-Aromatics
-
Phenoxyacetic Acid Solubility & pKa
-
HPLC Method Validation for Nitro-Compounds
optimizing HPLC separation for (4-Methyl-2-nitrophenoxy)acetic acid and its metabolites
Technical Support Center: HPLC Optimization for (4-Methyl-2-nitrophenoxy)acetic Acid
Status: Active Ticket ID: HPLC-MNPAA-OPT Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
This guide addresses the chromatographic separation of (4-Methyl-2-nitrophenoxy)acetic acid (MNPAA) and its primary metabolites. Users frequently encounter challenges related to the resolution of the parent acid from its phenolic cleavage product, 4-methyl-2-nitrophenol , and the amphoteric reduced metabolite, (4-amino-2-methylphenoxy)acetic acid .
The following protocols rely on charge-suppression mechanisms and selectivity tuning via mobile phase pH and organic modifier strength.
Module 1: The Chemistry of Separation
Q: Why do my parent compound and phenolic metabolite co-elute despite different structures?
A: This is a classic "pH trap." Both MNPAA and its metabolite, 4-methyl-2-nitrophenol, possess ionizable protons, but their behavior on a C18 column is governed by their ionization state (pKa).
-
The Parent (MNPAA): Contains a carboxylic acid (pKa ~3.0–3.5). At neutral pH, it is fully ionized (anionic) and elutes near the void volume.
-
The Metabolite (Phenol): 4-methyl-2-nitrophenol is a weak acid (pKa ~7.2). The nitro group increases acidity compared to cresol, but it remains largely neutral at pH 4–5.
The Fix: You must lower the mobile phase pH below the pKa of the carboxylic acid (ideally pH < 2.5) to suppress ionization. This forces MNPAA into its neutral, hydrophobic state, significantly increasing retention and resolving it from the phenol.
Module 2: Metabolic Pathway & Target Analytes[1]
To optimize your method, you must identify what you are separating. Below is the predicted metabolic and degradation pathway for MNPAA.
Figure 1: Primary degradation and metabolic pathways. The ether cleavage yields the lipophilic phenol, while nitro-reduction yields the amphoteric amino-acid.
Module 3: Method Development & Optimization
Q: What is the recommended starting protocol for separating these species?
A: Do not use a generic gradient. Use the "Acidic Push" Protocol designed to retain the carboxylic acid while preventing peak tailing of the nitro-aromatics.
Optimized HPLC Conditions
| Parameter | Specification | Rationale |
| Column | C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm) | High carbon load required for retention of polar acids. End-capping reduces silanol interactions with the nitro group. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Suppresses carboxylic acid ionization; improves peak shape. |
| Mobile Phase B | Acetonitrile (MeCN) + 0.1% Formic Acid | MeCN provides sharper peaks for nitro-aromatics than Methanol due to lower viscosity and different dipole interactions. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV @ 280 nm (Primary), 254 nm (Secondary) | Nitro-phenols have strong absorbance shifts. 280 nm often minimizes matrix interference compared to 254 nm. |
| Temperature | 35°C | Improves mass transfer and reduces peak width. |
Step-by-Step Gradient Program
-
Equilibration: 5% B for 5 minutes. Critical for re-protonating the stationary phase.
-
Loading (0–2 min): Hold at 5% B. Traps the polar amino-metabolite.
-
Elution (2–15 min): Linear ramp 5% → 60% B. Elutes MNPAA followed by the Phenol.
-
Wash (15–18 min): Ramp to 95% B. Removes highly lipophilic dimers.
-
Re-equilibration (18–22 min): Return to 5% B.
Module 4: Troubleshooting & FAQs
Q: I see severe peak tailing on the "Amino" metabolite. Is my column dead?
A: Likely not. The amino metabolite is zwitterionic. At pH 2.7, the amine is protonated (
-
Solution: Add 20 mM Ammonium Formate to Mobile Phase A (adjust pH to 3.0). The ammonium ions block silanol sites, sharpening the amine peak.
Q: My retention times are drifting day-to-day. A: This is often due to "pH Hysteresis" in the column. If you switch between methods or wash with pure water, the local pH inside the pores changes.
-
Self-Validation Step: Always verify the pH of Mobile Phase A after mixing additives. A shift of 0.2 pH units can alter the retention of MNPAA by >1 minute near its pKa.
Q: Can I use Methanol instead of Acetonitrile? A: Yes, but expect a selectivity reversal . Methanol participates in hydrogen bonding with the nitro group and the phenolic hydroxyl.
-
Observation: In MeOH, the phenol metabolite often elutes closer to the parent acid. MeCN is preferred for maximizing resolution between the acid and the phenol.
Module 5: Workflow Visualization
Use this decision tree to diagnose separation issues during your validation phase.
Figure 2: Troubleshooting logic for resolution and peak shape anomalies.
References
-
SIELC Technologies. (n.d.).[1] HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. Retrieved January 30, 2026, from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4661, (4-Nitrophenyl)acetic acid. Retrieved January 30, 2026, from [Link]
-
Asperger, D., et al. (2013). Method for the determination of concentration and stable carbon isotope ratios of atmospheric phenols. Atmospheric Measurement Techniques. Retrieved January 30, 2026, from [Link]
- Harrison, I., et al. (2005). Biodegradation of nitrophenols. Journal of Applied Microbiology.
Sources
Technical Support Center: Prevention of Photodecomposition of (4-Methyl-2-nitrophenoxy)acetic acid
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and preventative strategies for the photodecomposition of (4-Methyl-2-nitrophenoxy)acetic acid. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the stability and integrity of your compound during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is photodecomposition and why is (4-Methyl-2-nitrophenoxy)acetic acid susceptible to it?
A1: Photodecomposition, or photolysis, is the degradation of a molecule caused by the absorption of light energy. (4-Methyl-2-nitrophenoxy)acetic acid is susceptible to photodecomposition due to the presence of chromophores, specifically the nitroaromatic ring, which can absorb ultraviolet (UV) and visible light. This absorption can excite the molecule to a higher energy state, leading to bond cleavage and the formation of reactive intermediates, ultimately resulting in the degradation of the parent compound. Phenoxyacetic acid herbicides, a class to which this compound belongs, are known to degrade through biological and photolytic mechanisms.[1]
Q2: What are the primary environmental factors that accelerate the photodecomposition of my compound?
A2: Several environmental factors can significantly influence the rate of photodecomposition:
-
Light Intensity and Wavelength: Higher light intensity and exposure to specific UV wavelengths that the molecule absorbs will accelerate degradation.[2]
-
pH: The pH of the solution can affect the electronic state of the molecule and the generation of reactive species, thereby influencing the degradation rate. For some nitroaromatic compounds, degradation efficiency increases with a change in pH.[3]
-
Presence of Photosensitizers: Certain molecules in the experimental medium can absorb light and transfer the energy to your compound, indirectly causing its degradation.
-
Solvent: The choice of solvent can impact the stability of the compound. Some solvents may promote the formation of reactive oxygen species (ROS) that can degrade the molecule.[4]
-
Temperature: While light is the primary driver, elevated temperatures can increase the rate of secondary degradation reactions.
Q3: What are the common degradation products I should be looking for?
A3: While specific degradation products for (4-Methyl-2-nitrophenoxy)acetic acid are not extensively documented in readily available literature, based on related compounds like MCPA (4-chloro-2-methylphenoxyacetic acid) and nitrophenols, likely degradation products could include:
-
Phenolic derivatives: Cleavage of the ether linkage can lead to the formation of 4-methyl-2-nitrophenol.[5]
-
Hydroxylated species: Attack by hydroxyl radicals can introduce additional hydroxyl groups onto the aromatic ring.[6][7]
-
Products of nitro group reduction: The nitro group can be reduced to a nitroso or amino group.
-
Smaller organic acids and aldehydes: Further oxidation can break open the aromatic ring, leading to the formation of smaller, non-aromatic molecules.[6][7]
Troubleshooting Guide: Unexpected Degradation
If you are observing unexpected degradation of your (4-Methyl-2-nitrophenoxy)acetic acid, use this guide to identify and resolve the issue.
| Observation | Potential Cause | Troubleshooting Steps |
| Rapid degradation of the compound in solution upon exposure to ambient light. | High photosensitivity of the compound. | 1. Work under amber or red light conditions. 2. Use amber-colored glassware or wrap experimental containers in aluminum foil. 3. Minimize the duration of light exposure. |
| Inconsistent results between experiments conducted on different days. | Variations in environmental conditions (light, temperature). | 1. Standardize the experimental light source and intensity. 2. Control the temperature of the experimental setup. 3. Use a validated chemical actinometric system to ensure consistent light exposure.[8] |
| Increased degradation in a new batch of solvent. | Presence of impurities in the solvent that act as photosensitizers or reactive species. | 1. Use high-purity, HPLC-grade solvents. 2. Degas solvents to remove dissolved oxygen, which can participate in photo-oxidative reactions. 3. Test a new bottle or lot of solvent. |
| Degradation is observed even in dark control samples. | Thermal degradation or reaction with other components in the medium. | 1. Run control experiments at different temperatures to assess thermal stability. 2. Evaluate the compatibility of your compound with all other components in the formulation or medium. |
Preventative Strategies & Protocols
Proactive measures can significantly minimize the photodecomposition of (4-Methyl-2-nitrophenoxy)acetic acid. Here are several strategies with detailed protocols.
Formulation with UV Absorbers and Stabilizers
Scientific Rationale: UV absorbers are compounds that preferentially absorb harmful UV radiation and dissipate it as harmless heat, thereby shielding the active compound.[9][10] Light stabilizers, such as hindered amine light stabilizers (HALS), trap free radicals generated during photodegradation, preventing further degradation reactions.[10][11]
Protocol for Screening UV Absorbers:
-
Prepare Stock Solutions: Prepare a stock solution of (4-Methyl-2-nitrophenoxy)acetic acid in a suitable solvent (e.g., methanol, acetonitrile). Prepare stock solutions of various UV absorbers (e.g., benzophenones, benzotriazoles) in the same solvent.[12]
-
Sample Preparation: In amber vials, prepare solutions of your compound at a fixed concentration. To different vials, add different UV absorbers at varying concentrations. Include a control sample with no UV absorber.
-
Light Exposure: Expose the vials to a controlled light source (e.g., a photostability chamber) for a defined period. Wrap a control set of vials in aluminum foil to serve as dark controls.
-
Analysis: At predetermined time points, withdraw aliquots from each vial and analyze the concentration of the parent compound using a validated stability-indicating HPLC method.
-
Evaluation: Compare the degradation profiles of the samples with and without UV absorbers to determine the most effective agent and its optimal concentration.
Encapsulation Strategies
Scientific Rationale: Encapsulating the photosensitive molecule within a protective matrix can physically shield it from light. Cyclodextrins, liposomes, and nanoparticles are effective encapsulation systems.[13][14] For instance, the inclusion of phenoxyacetic acid herbicides in cyclodextrin cavities has been shown to significantly increase their photostability.[5]
Protocol for Encapsulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD):
-
Complex Formation: Prepare an aqueous solution of HP-β-CD. Slowly add a concentrated solution of (4-Methyl-2-nitrophenoxy)acetic acid to the HP-β-CD solution while stirring.
-
Equilibration: Allow the mixture to stir at room temperature for 24-48 hours to ensure the formation of the inclusion complex.
-
Lyophilization: Freeze-dry the solution to obtain a solid powder of the inclusion complex.
-
Photostability Testing: Prepare aqueous solutions of the encapsulated compound and the free compound. Expose both to a controlled light source.
-
Analysis and Comparison: Monitor the degradation of both the free and encapsulated compound over time using HPLC to quantify the protective effect of encapsulation.
Control of Environmental Parameters
Scientific Rationale: As discussed, pH and the presence of oxygen can influence photodecomposition. Optimizing these parameters can enhance stability.
Protocol for pH Optimization:
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 3, 5, 7, 9).
-
Sample Preparation: Dissolve (4-Methyl-2-nitrophenoxy)acetic acid in each buffer to a fixed concentration.
-
Light Exposure: Expose the buffered solutions to a controlled light source.
-
Analysis: Analyze the degradation rate at each pH to determine the optimal pH for stability. For some nitrophenols, degradation rates can vary significantly with pH.[3]
Visualizing Degradation and Prevention
Diagram 1: Proposed Photodecomposition Pathway
This diagram illustrates a potential degradation pathway for (4-Methyl-2-nitrophenoxy)acetic acid based on known reactions of similar compounds.
A proposed photodecomposition pathway.
Diagram 2: Workflow for Selecting a Preventative Strategy
This workflow outlines the decision-making process for choosing an appropriate photostabilization method.
Workflow for selecting a photostabilization strategy.
References
- Effect of pH on the photocatalytic degradation of 4- nitrophenol using solar light.
-
New insight into photodegradation mechanisms, kinetics and health effects of p-nitrophenol by ozonation in polluted water - PubMed. (2021-02-05). Available at: [Link]
-
Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed. Available at: [Link]
-
Katagi, T. (2004). Photodegradation of pesticides on plant and soil surfaces. Reviews of Environmental Contamination and Toxicology, 182, 1-189. Available at: [Link]
- Enhanced Biodegradation of phenoxyacetic herbicides 2,4-D and 4- chloro-2-methylphenoxyacetic acid by bacterial strains under va. (2025-06-30).
-
Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - NIH. Available at: [Link]
-
Study of the Photocatalytic Degradation of Highly Abundant Pesticides in Agricultural Soils. (2022-01-19). Available at: [Link]
-
Photostabilization of Phenoxyacetic Acid Herbicides MCPA and Mecoprop by Hydroxypropyl-𝛽-cyclodextrin - Semantic Scholar. (2013-08-06). Available at: [Link]
-
Influence of pH on the photodegradation of 4-nitrophenol. Conditions:... - ResearchGate. Available at: [Link]
-
Photodegradation of fleroxacin by g-C3N4/PPy/Ag and HPLC-MS/MS analysis of degradation pathways - NIH. Available at: [Link]
- Photodegradation of pesticides and application of bioanalytical methods for their detection. (2025-08-10).
-
Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC - NIH. Available at: [Link]
-
Effect of pH on the Catalytic Degradation of Rhodamine B by Synthesized CDs/g-C3N4/CuxO Composites | ACS Omega. (2021-03-15). Available at: [Link]
-
Photo Protection of Pesticides by UV Absorbers- A Useful Strategy for Reducing Loss: A Review | Request PDF - ResearchGate. (2025-09-06). Available at: [Link]
-
4-Chloro-2-methylphenoxyacetic acid decomposition by production of reduction species in Sulfite excitation through photolysis | Request PDF - ResearchGate. Available at: [Link]
-
Photo-Catalytic Remediation of Pesticides in Wastewater Using UV/TiO 2 - MDPI. Available at: [Link]
-
Q1B Photostability Testing of New Drug Substances and Products - FDA. Available at: [Link]
-
Photostabilization strategies of photosensitive drugs - PubMed. (2018-04-25). Available at: [Link]
-
Additives for UV Stabilization - Amcor, Inc. Available at: [Link]
Sources
- 1. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photo-Catalytic Remediation of Pesticides in Wastewater Using UV/TiO2 [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation of pesticides on plant and soil surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. New insight into photodegradation mechanisms, kinetics and health effects of p-nitrophenol by ozonation in polluted water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. Additives for UV Stabilization – Amcor, Inc. [amcorplastics.com]
- 11. market.alfa-chemistry.com [market.alfa-chemistry.com]
- 12. specialchem.com [specialchem.com]
- 13. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photostabilization strategies of photosensitive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (4-Methyl-2-nitrophenoxy)acetic Acid
Welcome to the technical support center for the synthesis of (4-Methyl-2-nitrophenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side product formation during this synthesis. Our goal is to provide you with the expertise and practical insights needed to ensure the purity and yield of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of (4-Methyl-2-nitrophenoxy)acetic acid?
The synthesis of (4-Methyl-2-nitrophenoxy)acetic acid typically involves the Williamson ether synthesis, reacting 4-methyl-2-nitrophenol with a haloacetic acid or its ester in the presence of a base. Several side products can arise from this reaction.
Common Side Products:
-
Unreacted Starting Materials: The most straightforward impurities are residual 4-methyl-2-nitrophenol and the haloacetic acid derivative.
-
Dialkylated Product: The formation of a diether, where a second molecule of 4-methyl-2-nitrophenol reacts with the product, is a possibility, though less common under standard conditions.
-
Products of N-alkylation: While O-alkylation is the desired reaction, competitive N-alkylation of the nitro group can occur, leading to the formation of N-oxide derivatives.
-
Degradation Products: Under harsh basic conditions or elevated temperatures, decomposition of the starting materials or the product can occur, leading to a variety of smaller, often colored, impurities.
-
Side products from the haloacetic acid: Self-condensation of the haloacetic acid derivative can occur, especially with stronger bases.
Here is a summary of the most common side products and their potential causes:
| Side Product | Potential Cause |
| Unreacted 4-methyl-2-nitrophenol | Incomplete reaction, insufficient base, or steric hindrance. |
| Unreacted haloacetic acid/ester | Incomplete reaction or stoichiometric imbalance. |
| C-Alkylated Isomers | The phenoxide ion is an ambident nucleophile, and while O-alkylation is favored, some C-alkylation at the ortho and para positions of the aromatic ring can occur, leading to isomeric impurities. |
| Glycolic Acid Derivatives | Hydrolysis of the haloacetic acid or its ester under the basic reaction conditions can generate glycolic acid or its salt. |
| Dimerization/Polymerization Products | Under certain conditions, especially with reactive haloacetic acid derivatives, self-condensation or polymerization can occur. |
Q2: I am observing a persistent yellow coloration in my product, even after recrystallization. What could be the cause?
A persistent yellow to brownish color often indicates the presence of nitrophenolic impurities or degradation products.
-
Residual 4-methyl-2-nitrophenol: This starting material is itself a colored compound. Incomplete reaction or inefficient purification will lead to its presence in the final product.
-
Oxidation Products: Nitrophenols can be susceptible to oxidation, especially in the presence of air and base at elevated temperatures, leading to highly colored polymeric species.
-
Nitrophenolate Salt: If the final product is not properly neutralized, the presence of the deprotonated form of any residual 4-methyl-2-nitrophenol (the phenolate) will impart a strong yellow color.
Troubleshooting Steps:
-
Ensure Complete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the 4-methyl-2-nitrophenol has been consumed.
-
Purification: Multiple recrystallizations from an appropriate solvent system (e.g., ethanol/water, toluene) may be necessary. The use of activated carbon during recrystallization can also help to remove colored impurities.
-
Acid-Base Wash: During the workup, a wash with a dilute acid solution (e.g., 1M HCl) will protonate any residual phenolate, making it less water-soluble and easier to remove with the organic phase. Conversely, a wash with a dilute base (e.g., sodium bicarbonate solution) can help remove unreacted acidic starting materials.
Troubleshooting Guide: Identifying Side Products
Workflow for Side Product Identification
This workflow outlines a systematic approach to identifying unknown impurities in your synthesis of (4-Methyl-2-nitrophenoxy)acetic acid.
Caption: Workflow for the identification and mitigation of side products.
Experimental Protocol: Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of your reaction mixture.
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is often effective.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of your crude product.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Interpreting the Results:
-
The desired product, (4-Methyl-2-nitrophenoxy)acetic acid, should be the major peak.
-
Earlier eluting peaks may correspond to more polar compounds like glycolic acid.
-
Later eluting peaks are typically less polar, such as unreacted 4-methyl-2-nitrophenol or potential dimerization products.
-
By comparing the retention times with authentic standards of the starting materials, you can tentatively identify some of the impurities.
Experimental Protocol: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is invaluable for identifying the structure of your product and any impurities.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Expected Chemical Shifts for (4-Methyl-2-nitrophenoxy)acetic Acid in DMSO-d₆:
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| -COOH | ~13.3 | singlet | 1H |
| Aromatic-H (position 3) | ~7.8 | doublet | 1H |
| Aromatic-H (position 5) | ~7.2 | doublet | 1H |
| Aromatic-H (position 6) | ~7.0 | doublet | 1H |
| -O-CH₂- | ~4.8 | singlet | 2H |
| -CH₃ | ~2.3 | singlet | 3H |
Identifying Side Products in the ¹H NMR Spectrum:
-
Unreacted 4-methyl-2-nitrophenol: Look for a broad singlet corresponding to the phenolic -OH proton (often around 10-11 ppm in DMSO-d₆) and a distinct set of aromatic signals.
-
C-Alkylated Isomers: The presence of different aromatic splitting patterns and potentially a methine proton signal if alkylation occurred at an unsubstituted ring position.
-
Glycolic Acid: A singlet around 4.0 ppm for the -CH₂- group.
Mechanistic Insights
Understanding the reaction mechanism is key to controlling side product formation. The primary reaction is a Williamson ether synthesis, which proceeds via an Sₙ2 mechanism.
Technical Support Center: Matrix Interference in the Analysis of (4-Methyl-2-nitrophenoxy)acetic acid
Welcome to the technical support center for the analysis of (4-Methyl-2-nitrophenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to matrix interference during experimental analysis. Here, we provide in-depth, field-proven insights and practical solutions in a direct question-and-answer format.
Section 1: Understanding and Identifying Matrix Interference
Q1: What is matrix interference and how does it specifically impact the analysis of (4-Methyl-2-nitrophenoxy)acetic acid?
A1: Matrix interference refers to the alteration of the analytical signal of a target analyte, in this case, (4-Methyl-2-nitrophenoxy)acetic acid, due to the presence of other components in the sample matrix.[1] The "matrix" encompasses all substances within a sample other than the analyte of interest.[1] These interferences can lead to either signal suppression (a decrease in signal) or enhancement (an increase in signal), resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity.[1]
In the context of analyzing (4-Methyl-2-nitrophenoxy)acetic acid, a synthetic auxin herbicide, the sample matrix can be highly complex.[2] For instance, when analyzing environmental samples (e.g., soil, water) or biological tissues (e.g., plant material), co-extracted substances like proteins, lipids, pigments, and other organic molecules can interfere with the analysis.[3][4]
The primary analytical techniques for this compound often involve liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[5][6] In LC-MS, matrix effects often occur during the ionization process in the mass spectrometer's ion source.[7] Co-eluting matrix components can compete with (4-Methyl-2-nitrophenoxy)acetic acid for ionization, leading to either suppression or enhancement of its signal.[7][8] This can also be caused by interactions between the analyte and co-extractives in the prepared sample.[9] In GC-MS, matrix components can accumulate in the injector, potentially affecting the thermal stability and transfer of the analyte into the column.[1]
Q2: How can I definitively determine if my analysis of (4-Methyl-2-nitrophenoxy)acetic acid is being affected by matrix interference?
A2: The most direct method to assess matrix effects is to perform a post-extraction spike experiment.[1] This involves comparing the signal response of the analyte in a pure solvent standard to its response in a blank sample matrix that has been spiked with the analyte after the extraction process.[1] A significant difference between these two signals is a clear indicator of matrix effects.[1]
Here's a breakdown of how to quantify the matrix effect: The matrix effect can be calculated as a percentage.[10] A value below 100% indicates signal suppression, while a value above 100% signifies signal enhancement.[10]
Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Solvent Standard) x 100
| Matrix Effect (%) | Interpretation |
| < 100% | Signal Suppression |
| > 100% | Signal Enhancement |
| 80% - 120% | Generally considered acceptable, but may vary by application |
It is crucial to use a blank matrix that is as similar as possible to the actual samples being analyzed to obtain a reliable assessment.
Section 2: Troubleshooting and Mitigation Strategies
This section provides a structured approach to troubleshooting and mitigating matrix effects. The following diagram illustrates the logical workflow for addressing these challenges.
Caption: Troubleshooting workflow for matrix interference.
Q3: My results indicate significant matrix interference. What are the primary strategies to minimize or correct for these effects?
A3: There are two main approaches to combat matrix effects: reducing the presence of interfering components and compensating for their influence during calibration.[11] A combination of these strategies often yields the best results.[11]
1. Effective Sample Preparation: The primary goal of sample preparation is to remove as many interfering components as possible from the matrix before analysis.[1] For (4-Methyl-2-nitrophenoxy)acetic acid, which belongs to the phenoxyacetic acid class of herbicides, several techniques are effective:[12][13]
-
Solid-Phase Extraction (SPE): This is a highly effective and commonly used technique.[1][13] For acidic herbicides like (4-Methyl-2-nitrophenoxy)acetic acid, a sorbent that can retain the analyte while allowing interfering compounds to pass through is ideal.[14]
-
Liquid-Liquid Extraction (LLE): LLE can also be employed to partition the analyte of interest from the sample matrix into an immiscible solvent.[1]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used in pesticide residue analysis and can be adapted for (4-Methyl-2-nitrophenoxy)acetic acid.[1]
Experimental Protocol: Solid-Phase Extraction (SPE) for (4-Methyl-2-nitrophenoxy)acetic acid
This protocol is a general guideline and may require optimization based on the specific sample matrix.
-
Sample Pre-treatment:
-
For water samples, adjust the pH to approximately 2-3 with a suitable acid (e.g., phosphoric acid) to ensure the analyte is in its neutral form.[15]
-
For solid samples (e.g., soil, plant tissue), perform an initial extraction with an appropriate solvent. A common approach involves extraction with a basic aqueous solution (pH 12-13) followed by acidification of the extract.[16]
-
-
SPE Cartridge Conditioning:
-
Select an appropriate SPE cartridge. For phenoxyacetic acids, a polymeric reversed-phase or a specific metal-organic framework (MOF) sorbent can be effective.[12]
-
Condition the cartridge by passing a sequence of solvents, typically methanol followed by acidified water (pH 2-3).
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., acidified water) to remove polar interferences that were not retained.
-
-
Elution:
-
Elute the (4-Methyl-2-nitrophenoxy)acetic acid from the cartridge using a suitable organic solvent (e.g., methanol, acetonitrile).
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of mobile phase for analysis.
-
Q4: Can I modify my chromatographic method to reduce matrix effects?
A4: Yes, optimizing your chromatographic separation can significantly reduce matrix effects. The goal is to chromatographically separate the (4-Methyl-2-nitrophenoxy)acetic acid from the co-eluting matrix components that are causing the interference.[9]
Strategies for Chromatographic Optimization:
-
Gradient Elution: Employing a well-designed gradient elution program in LC can help to separate the analyte from interfering compounds.[7]
-
Column Selection: Experiment with different column chemistries. A column with a different selectivity may provide better resolution between the analyte and interferences.
-
Extend Retention Time: While often counterintuitive in high-throughput environments, a longer chromatographic run can provide the necessary separation to mitigate matrix effects.[7]
Q5: How does matrix-matched calibration work, and when should I use it?
A5: Matrix-matched calibration is a powerful technique to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[3] It involves preparing your calibration standards in a blank matrix extract that is representative of your actual samples.[17] By doing so, the calibration standards experience the same signal suppression or enhancement as the analyte in the unknown samples, leading to more accurate quantification.[17]
You should consider using matrix-matched calibration whenever you observe a significant matrix effect that cannot be sufficiently addressed by other means.[17] It is particularly important for complex matrices where extensive cleanup is not feasible or effective.
Q6: What is the role of an internal standard in mitigating matrix effects?
A6: An internal standard (IS) is a compound that is chemically similar to the analyte but not present in the sample.[18] A known amount of the IS is added to all samples, standards, and blanks before analysis. The IS helps to correct for variations in sample preparation, injection volume, and matrix effects.
For optimal results, an isotopically labeled version of (4-Methyl-2-nitrophenoxy)acetic acid would be the ideal internal standard. If this is not available, a structurally similar compound that exhibits similar chromatographic behavior and ionization efficiency should be chosen. The ratio of the analyte's response to the IS's response is then used for quantification, which can help to normalize variations caused by matrix effects.[19]
Section 3: Advanced Troubleshooting and FAQs
Q7: I've tried all the above, but I'm still seeing inconsistent results. What else could be the problem?
A7: If you're still facing challenges, consider these advanced troubleshooting steps:
-
Investigate Different Ionization Sources: If using LC-MS, consider switching between electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) to see if one provides a more robust response with less matrix interference for your specific analyte and matrix.
-
High-Resolution Mass Spectrometry (HRMS): Using a high-resolution mass spectrometer can help to distinguish the analyte signal from isobaric interferences from the matrix, thereby improving selectivity.[9]
-
Sample Dilution: In cases of severe matrix effects, diluting the sample extract can reduce the concentration of interfering components.[7] However, ensure that the analyte concentration remains above the limit of quantification.
Q8: Can the formulation of (4-Methyl-2-nitrophenoxy)acetic acid (e.g., salt vs. ester) affect matrix interference?
A8: Yes, the form of the analyte can influence its interaction with the matrix and its analytical behavior. Esters of phenoxyacetic acids are generally less polar than their corresponding acid or salt forms.[2] This difference in polarity can affect their retention on chromatographic columns and their susceptibility to certain matrix interferences. It is crucial to ensure that your sample preparation method is suitable for the specific form of the analyte you are targeting. For instance, a hydrolysis step may be necessary to convert esters to the acid form before extraction and analysis.
Q9: Are there any specific matrix components known to interfere with the analysis of auxin-like herbicides?
A9: While specific interferences are matrix-dependent, common culprits in environmental and biological samples include:
-
Humic and Fulvic Acids: In soil and water samples, these complex organic molecules can co-extract with acidic herbicides and cause significant signal suppression in LC-MS.
-
Phenolic Compounds and Pigments: In plant matrices, compounds like polyphenols and chlorophylls can interfere with the analysis.[4]
-
Lipids and Proteins: In biological samples, these macromolecules can cause ion suppression and contaminate the analytical system if not adequately removed during sample preparation.[3]
A thorough sample cleanup procedure tailored to the specific matrix is the best defense against these common interferences.
References
-
Restek Resource Hub. (2020, October 20). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. [Link]
- Unknown Source. How Important Is The Matrix Effect in Analyzing Bioprocess Samples? [No URL available]
-
Welch Materials, Inc. (2024, November 21). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. [Link]
-
ResearchGate. Challenges and strategies of matrix effects using chromatography-mass spectrometry: An overview from research versus regulatory viewpoints. [Link]
-
NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry? [https://northeastbiolab.com/what-are-matrix-effect-in-liquid-chromatography-mass-spectrometry/]([Link] chromatography-mass-spectrometry/)
-
LCGC International. (2017, July 1). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. [Link]
-
LCGC International. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]
-
Taylor & Francis. (2025, December 16). A novel turn-off functionalized potentiometric probe for antiparkinsonian drugs: advancing sustainability and white chemistry. [Link]
-
Journal of Experimental Botany. (2017, September 6). cheminformatics review of auxins as herbicides. [Link]
-
PubMed. Solid-phase extraction of phenoxyacetic acid herbicides in complex samples with a zirconium(IV)-based metal-organic framework. [Link]
-
PubMed. Quantitative analysis of antibiotics by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. [Link]
-
ResearchGate. Experimental procedures for extraction and derivatization of auxin and...[Link]
- Regular Article. Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticid. [No URL available]
-
ResearchGate. How to overcome matrix effects in the determination of pesticides in fruit by HPLC-ESI-MS-MS. [Link]
-
PMC - NIH. Auxin Herbicide Action: Lifting the Veil Step by Step. [Link]
-
RSC Publishing. Analytical Methods. [Link]
-
Botanical Gazette. A Rapid Extraction Method for Free Auxin and Its Application in Geotropic Reactions of Bean Seedlings and Sugar-Cane Nodes. [Link]
-
EPA. Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. [Link]
-
Cambridge University Press & Assessment. (2017, January 20). Determining Exposure to Auxin-Like Herbicides. II. Practical Application to Quantify Volatility. [Link]
-
PMC - NIH. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. [Link]
-
ResearchGate. (2025, August 6). Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. [Link]
-
ResearchGate. (2025, August 5). Solid-phase extraction of acidic herbicides. [Link]
-
PubChem. 2-[(4-methanesulfonyl-2-nitrophenyl)amino]acetic acid (C9H10N2O6S). [Link]
-
MDPI. Recent Applications of Machine Learning Algorithms for Pesticide Analysis in Food Samples. [Link]
-
PMC - NIH. (2023, March 13). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. [Link]
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refining the crystallization process for high-purity (4-Methyl-2-nitrophenoxy)acetic acid
An Expert's Guide to High-Purity (4-Methyl-2-nitrophenoxy)acetic Acid Crystallization
Welcome to the Technical Support Center for the crystallization of (4-Methyl-2-nitrophenoxy)acetic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and refine your crystallization processes effectively. Achieving high purity in this compound is critical for subsequent applications, and a well-controlled crystallization is the most powerful tool at your disposal.
This guide is structured to address the most common challenges and questions that arise during the purification of this and similar organic acids. We will move from high-level troubleshooting to specific, detailed protocols.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific problems you may encounter during your experiments. The key is to diagnose the issue based on observation and then apply a targeted solution.
Question 1: My compound "oils out" instead of forming crystals upon cooling. What is happening and how can I fix it?
Answer: "Oiling out" is a common phenomenon where the solute separates from the cooling solution as a liquid phase (an oil) rather than a solid crystalline lattice.[1] This typically occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute in that particular solvent environment. The high concentration of impurities can also depress the melting point, exacerbating this issue.
Causality & Solution:
-
Cause: The compound's solubility drops so rapidly upon cooling that it comes out of solution before it has a chance to organize into a crystal lattice.
-
Immediate Fix: Re-heat the solution until the oil redissolves completely. Add a small amount (1-5% of total volume) of the primary ("good") solvent to decrease the supersaturation level.[2] Allow the solution to cool much more slowly. An insulated flask or a dewar can be used to slow down the cooling rate significantly.
-
Systematic Fix: Your chosen solvent may be too good, meaning the compound is too soluble. A better solvent system is one where the compound has high solubility at boiling temperatures but significantly lower solubility at room temperature and below.[3] Consider switching to a less effective solvent or using a two-solvent system where a "poor" solvent (an anti-solvent) is added dropwise to the hot solution until turbidity is observed, then clarified with a drop of the "good" solvent before cooling.
Question 2: I'm getting a very low yield after recrystallization (<50%). Where is my product going?
Answer: A low yield is a frustrating but solvable problem. The primary culprits are typically excessive solvent use or premature crystallization during transfer steps.
Causality & Solution:
-
Excess Solvent: The most common reason for low yield is using too much solvent to dissolve the crude material.[2] While ensuring complete dissolution is key, every excess drop of solvent will retain some of your product in the "mother liquor" after cooling.
-
Protocol: Always use the minimum amount of hot solvent required to fully dissolve your compound. Add the solvent in small portions to the heated solid.[4]
-
Recovery: Before discarding the mother liquor, cool it further in an ice-salt bath to see if more product crystallizes. You can also carefully evaporate a portion of the solvent and re-cool to obtain a second crop of crystals, though these may be of lower purity.
-
-
Premature Crystallization: If you perform a hot gravity filtration to remove insoluble impurities, the product can crystallize in the funnel.
-
Protocol: Use a pre-heated funnel (stemless or short-stemmed) and filter the solution as quickly as possible. It is also wise to add a small excess of solvent (5-10%) before hot filtration to keep the compound in solution; this excess can be boiled off before the final cooling step.[4]
-
Question 3: My final crystals are discolored, even though the starting material was only slightly off-color. How do I remove colored impurities?
Answer: Colored impurities are often large, conjugated organic molecules that can be effectively removed by adsorption onto activated charcoal.
Causality & Solution:
-
Mechanism: Activated charcoal has a very high surface area with pores that trap large, flat molecules like many colored impurities.
-
Protocol: After dissolving your crude product in the hot solvent, cool the solution slightly below its boiling point. Caution: Adding charcoal to a boiling solution will cause it to boil over violently.[5] Add a very small amount of activated charcoal (the tip of a spatula is often enough). Swirl the flask and gently heat for a few minutes. The charcoal is then removed, along with the adsorbed impurities, via hot gravity filtration through a fluted filter paper.[5]
-
Important Note: Do not add excess charcoal, as it can also adsorb your desired product, leading to a lower yield.
Question 4: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath.
Answer: This is a classic case of a supersaturated solution that lacks a nucleation point to initiate crystal growth.
Causality & Solution:
-
Nucleation: Crystal formation is not spontaneous; it requires an initial surface or "seed" for the molecules to begin organizing into a lattice.
-
Inducing Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic glass fragments that are liberated can act as nucleation sites.[3]
-
Seeding: If you have a small crystal of the pure product, add it to the cold solution. This "seed crystal" provides a perfect template for further crystal growth.[6]
-
Anti-Solvent: If using a single solvent, you can try adding a few drops of a miscible "poor" solvent (an anti-solvent) to the cold solution where the compound is insoluble. This localized increase in insolubility can trigger nucleation.
-
Reduce Volume: You may have used too much solvent. Gently evaporate some of the solvent on a rotary evaporator and attempt to cool the more concentrated solution again.
-
Experimental Protocols & Data
To effectively refine your process, a systematic approach is necessary. The following protocols provide a framework for solvent selection and the recrystallization process itself.
Protocol 1: Systematic Solvent Screening
The choice of solvent is the most critical factor in a successful crystallization.[7] An ideal solvent will dissolve the compound completely when hot but very poorly when cold.
Methodology:
-
Place approximately 20-30 mg of your crude (4-Methyl-2-nitrophenoxy)acetic acid into several different test tubes.
-
To each tube, add a potential solvent dropwise at room temperature, swirling after each addition. Note the solubility in the cold solvent. A good candidate solvent will not dissolve the compound at this stage.[5]
-
For solvents where the compound is insoluble cold, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of crystalline solid.
Table 1: Potential Solvents for (4-Methyl-2-nitrophenoxy)acetic acid
| Solvent | Boiling Point (°C)[8] | Polarity[9] | Rationale & Expected Behavior |
| Ethanol | 78.5 | 0.654 | A common choice for polar organic acids. Likely to show good solubility differential. |
| Methanol | 64.7 | 0.762 | More polar than ethanol; may be too effective a solvent, leading to lower yield. |
| Acetic Acid | 118 | 0.648 | "Like dissolves like." The carboxylic acid group may make this a very good solvent, potentially requiring an anti-solvent like water.[10] |
| Ethyl Acetate | 77 | 0.228 | A moderately polar solvent. May work well on its own or in a mixture with a non-polar solvent like hexane. |
| Toluene | 111 | 0.099 | A non-polar aromatic solvent. May be a poor solvent on its own but useful as an anti-solvent. |
| Water | 100 | 1.000 | The compound is likely insoluble in water, making it a potential anti-solvent for use with miscible organic solvents like ethanol or acetone.[11] |
| Acetone/Hexane | 56 / 69 | 0.355 / 0.009 | A classic two-solvent system. Dissolve in minimal hot acetone, then add hexane until cloudy.[11] |
Protocol 2: Standard Operating Procedure for Recrystallization
This protocol assumes you have identified a suitable single-solvent system from your screening.
Methodology:
-
Dissolution: Place the crude (4-Methyl-2-nitrophenoxy)acetic acid and a boiling chip into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Place the flask on a hot plate. Add the chosen solvent in small portions, swirling and heating, until the solid is completely dissolved.[4]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and heat gently for 2-3 minutes.[5]
-
(Optional) Hot Filtration: If insoluble impurities or charcoal are present, filter the hot solution by gravity through a pre-heated, stemless funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[6]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. An ideal crystallization should show crystal growth over a 15-20 minute period.[2]
-
Complete Precipitation: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the recovery of the solid product.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to remove any residual mother liquor.[4]
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the solid to a watch glass and allow it to air dry completely or dry in a vacuum oven.
Visualization of Workflows
Visual aids can clarify complex processes. The following diagrams illustrate the standard recrystallization workflow and a logical approach to troubleshooting.
Caption: A logic tree for troubleshooting common crystallization issues.
Frequently Asked Questions (FAQs)
Q1: How do I know if my final product is pure? Purity assessment is crucial. A simple and classic method is melting point analysis; a sharp melting range close to the literature value indicates high purity. For more rigorous, quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method for non-volatile compounds like this one. [12]Techniques like Quantitative Nuclear Magnetic Resonance (qNMR) can also provide an absolute measure of purity. [12] Q2: What is the difference between crystallization and precipitation? Crystallization is a thermodynamically controlled, slow process where molecules arrange themselves into a highly ordered crystal lattice, which tends to exclude impurities. Precipitation is a kinetically controlled, rapid process that often results in an amorphous solid with a high level of trapped impurities and solvent. The goal of this guide is to ensure you are achieving crystallization, not precipitation.
Q3: Can I use a two-solvent (or mixed-solvent) system? Absolutely. A two-solvent system is a powerful technique, especially when no single solvent has the ideal solubility profile. The process involves dissolving the compound in a minimal amount of a hot "good" solvent, followed by the dropwise addition of a miscible "poor" solvent (anti-solvent) until the solution becomes persistently cloudy. A final drop of the "good" solvent is added to clarify the solution, which is then cooled slowly. [5]
References
-
VisiMix. (n.d.). Troubleshooting for Crystallization Processes. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
- Myerson, A. S. (2002). Crystallization of Organic Compounds. Cambridge University Press.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Professor Dave Explains. (2020). Recrystallization. Retrieved from [Link]
-
EPFL. (n.d.). Guide for crystallization. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 4-nitrophenoxyacetic acid. Retrieved from [Link]
-
MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from [Link]
-
NC State University. (2015). Recrystallization. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Methyl nitroacetate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]
- Royal Society of Chemistry. (2018). Glacial acetic acid as a resolution solvent for growing enantiopure crystals from racemic mixtures. Inorganic Chemistry Frontiers.
- JETIR. (2020).
- ResearchGate. (2018). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents.
- BenchChem. (2025).
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- ResearchGate. (2007). Determination of (4-chloro-2-methyl-phenoxy)acetic acid residues in soil.
- ResearchGate. (2004). (2-Methylphenoxy)acetic acid.
- University of California, Los Angeles. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
- Gaylord Chemical. (n.d.). Solvent Miscibility Table.
- Semantic Scholar. (n.d.).
- Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
- Journal of Applied Pharmaceutical Science. (2015). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
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- 7. unifr.ch [unifr.ch]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Glacial acetic acid as a resolution solvent for growing enantiopure crystals from racemic mixtures - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: (4-Methyl-2-nitrophenoxy)acetic acid Bioassays
Welcome to the technical support center for bioassays involving (4-Methyl-2-nitrophenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common sources of variability and inconsistent results in their experiments. By understanding the underlying principles and potential pitfalls, you can enhance the reproducibility and reliability of your findings.
Introduction: The Challenge of Consistency
(4-Methyl-2-nitrophenoxy)acetic acid, a synthetic auxin, is a valuable tool in studying plant growth regulation and has applications in herbicide and pesticide development. However, like many biological assays, experiments involving this compound can be susceptible to variability. This guide provides a structured approach to identifying and mitigating these issues, ensuring your results are both accurate and reproducible.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common problems encountered during (4-Methyl-2-nitrophenoxy)acetic acid bioassays, categorized by the observed issue.
Issue 1: High Variability Between Replicate Wells or Plates
High variability is a frequent challenge and often points to inconsistencies in assay setup and execution.
Potential Causes & Solutions
-
Inaccurate Pipetting: Small volume errors, especially with potent compounds, can lead to significant concentration differences.
-
Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth and pipetting rhythm. For critical experiments, consider using an automated liquid handler.
-
-
Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations, leading to skewed results.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.
-
-
Cell Seeding Inconsistency: A non-uniform cell density across wells will result in variable responses.
-
Solution: Ensure thorough mixing of the cell suspension before and during seeding. Work quickly to prevent cells from settling in the reservoir. Visually inspect plates for even cell distribution after seeding.[1]
-
-
Reagent Inhomogeneity: Incomplete dissolution or precipitation of (4-Methyl-2-nitrophenoxy)acetic acid in the stock solution or final assay medium.
-
Solution: Verify the solubility of the compound in your chosen solvent. Use gentle vortexing and warming if necessary to ensure complete dissolution. Visually inspect for any precipitate before use.
-
Issue 2: No or Very Weak Biological Response
A lack of response can be disheartening, but it is often traceable to a few key factors.
Potential Causes & Solutions
-
Compound Degradation: (4-Methyl-2-nitrophenoxy)acetic acid, like other phenoxyacetic acids and nitroaromatic compounds, can be susceptible to degradation.
-
Chemical Instability: The ester linkage in phenoxyacetic acids can be susceptible to hydrolysis, especially at non-neutral pH. The nitro group can also be a site for chemical reactions.
-
Solution: Prepare fresh stock solutions. Store stock solutions in small, single-use aliquots at -20°C or -80°C in a desiccated environment. Avoid repeated freeze-thaw cycles.
-
-
Photodegradation: Nitroaromatic compounds can be light-sensitive.[2][3] Exposure to light, especially UV, can lead to compound degradation.
-
Solution: Protect stock solutions and experimental plates from light by using amber vials and covering plates with foil.
-
-
-
Incorrect pH of Assay Medium: The activity of auxins is pH-dependent, as it affects their ability to cross cell membranes.[4]
-
Solution: Ensure the final pH of your assay medium is within the optimal range for your specific cell type and assay. The protonated form of auxins is more readily taken up by cells.
-
-
Sub-optimal Cell Health: Unhealthy or stressed cells will not respond appropriately to stimuli.
Issue 3: Inconsistent Dose-Response Curve
A non-sigmoidal or erratic dose-response curve suggests issues with the compound's concentration range or its interaction with the assay components.
Potential Causes & Solutions
-
Inappropriate Concentration Range: The selected concentrations may be too high (causing toxicity) or too low (not eliciting a response).
-
Solution: Perform a broad-range dose-finding experiment to identify the optimal concentration window for your specific assay.
-
-
Solvent Effects: The solvent used to dissolve (4-Methyl-2-nitrophenoxy)acetic acid may have biological effects at the concentrations used in the assay.[7]
-
Solution: Run a solvent control with the highest concentration of the solvent used in your experiment. If solvent toxicity is observed, consider using a different, more biocompatible solvent or reducing the final solvent concentration.
-
-
Cellular Transport Issues: The ability of the compound to enter the cells and reach its target is crucial. Synthetic auxins rely on specific transport mechanisms.[8][9]
-
Solution: Ensure your experimental conditions (e.g., pH, temperature) are conducive to auxin uptake. Be aware that different cell types may have varying levels of auxin transporters.
-
Diagram: Troubleshooting Logic Flow
Caption: A flowchart for systematically troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of (4-Methyl-2-nitrophenoxy)acetic acid?
A1: It is recommended to dissolve (4-Methyl-2-nitrophenoxy)acetic acid in a high-quality, anhydrous solvent such as DMSO or ethanol to create a concentrated stock solution. Store this stock in small, single-use aliquots in light-protected vials at -20°C or below. Avoid repeated freeze-thaw cycles to maintain compound integrity.
Q2: What is the optimal pH for a (4-Methyl-2-nitrophenoxy)acetic acid bioassay?
A2: The optimal pH can vary depending on the specific cell type and assay. However, for many plant-based assays, a slightly acidic pH (around 5.5-6.0) can enhance the uptake of auxins, as the protonated form is more membrane-permeable.[4] It is crucial to determine the optimal pH for your experimental system empirically.
Q3: Can the solvent I use to dissolve the compound affect my results?
A3: Absolutely. Solvents like DMSO and ethanol can have biological effects, especially at higher concentrations.[7] Always include a vehicle control in your experiments, which consists of the assay medium with the highest concentration of the solvent used to deliver the compound. This will help you differentiate between the effects of the compound and the solvent.
Q4: How can I be sure my cells are healthy enough for the bioassay?
A4: Good cell culture practice is essential. This includes:
-
Visually inspecting your cells daily for normal morphology.
-
Ensuring cells are passaged before they reach confluency.
-
Using cells within a consistent and low passage number range.
-
Regularly testing for mycoplasma contamination, which can alter cellular responses without obvious signs of contamination.[5][6]
Q5: What are "edge effects" and how do I prevent them?
A5: Edge effects refer to the phenomenon where wells on the outside of a microplate behave differently from the interior wells, often due to increased evaporation and temperature fluctuations. To minimize this, it is best practice to not use the outer wells for your experimental samples. Instead, fill them with a buffer, media, or sterile water to create a more uniform environment across the plate.
Experimental Protocol: Preparation of (4-Methyl-2-nitrophenoxy)acetic acid Working Solutions
This protocol provides a standardized method for preparing working solutions to minimize variability.
Materials:
-
(4-Methyl-2-nitrophenoxy)acetic acid powder
-
Anhydrous DMSO
-
Sterile, light-protected microcentrifuge tubes
-
Calibrated pipettes
-
Assay medium
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Carefully weigh out the required amount of (4-Methyl-2-nitrophenoxy)acetic acid powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by gentle vortexing.
-
-
Aliquot and Store:
-
Dispense the stock solution into small, single-use aliquots in sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Prepare Intermediate Dilutions:
-
On the day of the experiment, thaw one aliquot of the stock solution.
-
Perform serial dilutions of the stock solution in your chosen assay medium to create a range of intermediate concentrations.
-
-
Prepare Final Working Solutions:
-
Add the appropriate volume of each intermediate dilution to your assay wells to achieve the final desired concentrations.
-
Ensure the final concentration of DMSO is consistent across all wells, including the vehicle control.
-
Diagram: Workflow for Consistent Bioassay Results
Caption: A comprehensive workflow for achieving reproducible bioassay results.
Quantitative Data Summary: Factors Affecting Assay Variability
| Source of Variation | Typical Contribution to Inconsistency | Mitigation Strategy |
| Pipetting Error | High | Regular calibration, proper technique, automation |
| Edge Effects | Medium to High | Avoid using outer wells, use barrier wells |
| Cell Density | High | Thorough mixing, consistent seeding |
| Compound Stability | High | Fresh solutions, proper storage, light protection |
| Solvent Effects | Low to Medium | Include vehicle controls, use low concentrations |
| pH of Medium | Medium | Optimize and buffer the assay medium |
| Cell Health | High | Good cell culture practice, contamination testing |
References
-
Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. (2022). PMC - NIH. [Link]
-
Auxin transport at cellular level: new insights supported by mathematical modelling. (2012). NIH. [Link]
-
A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. (2019). NIH. [Link]
-
Effects of Solvents on the Electronic and Molecular Properties of 4- ((2-Methyl-4-Nitrophenyl) Imino Methyl)Phenol. ResearchGate. [Link]
-
BIOLOGICAL DEGRADATION OF THE PHENOXY AClD HERBICIDE 2,CDICHLOROPHENOXVAC€TIC ACID (2,4-0). Bibliothèque et Archives Canada. [Link]
-
Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. (2023). Encyclopedia.pub. [Link]
-
Advances in Understanding the Mechanism of Action of the Auxin Permease AUX1. (2018). NIH. [Link]
Sources
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 2. 4-Formyl-6-methoxy-3-nitrophenoxyacetic Acid|Caged Proton [benchchem.com]
- 3. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. yeasenbio.com [yeasenbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Auxin transport at cellular level: new insights supported by mathematical modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in Understanding the Mechanism of Action of the Auxin Permease AUX1 - PMC [pmc.ncbi.nlm.nih.gov]
addressing poor peak shape in chromatography of (4-Methyl-2-nitrophenoxy)acetic acid
Technical Support Center: Chromatography of (4-Methyl-2-nitrophenoxy)acetic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the chromatographic analysis of (4-Methyl-2-nitrophenoxy)acetic acid. This guide is designed to provide in-depth, practical solutions to common issues, particularly poor peak shape, that you may encounter during your experiments. As Senior Application Scientists, we combine fundamental chromatographic principles with field-proven experience to help you achieve robust and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My peak for (4-Methyl-2-nitrophenoxy)acetic acid is tailing significantly. What is the primary cause and how can I fix it?
A1: The most common cause of peak tailing for an acidic analyte like (4-Methyl-2-nitrophenoxy)acetic acid is secondary interaction with the stationary phase.
-
The "Why": Standard silica-based reversed-phase columns (e.g., C18) have residual silanol groups (Si-OH) on their surface.[1][2] Even after the primary stationary phase is bonded, some of these silanols remain exposed.[1][2] At mobile phase pH values above ~3, these silanol groups can become deprotonated (Si-O⁻), creating negatively charged sites.[3][4] Your analyte, being a carboxylic acid, can also be ionized (COO⁻) if the pH is near or above its acid dissociation constant (pKa). However, the primary issue is the interaction of the polar carboxylic acid group with the active silanol sites, leading to a secondary retention mechanism that causes the peak to tail.[4]
-
The Solution: Control the Mobile Phase pH. The most effective way to eliminate this secondary interaction is to suppress the ionization of the residual silanol groups by lowering the mobile phase pH.
Q2: I've tried adjusting the pH, but still see some tailing. What other mobile phase modifications can I try?
A2: Incorporating acidic additives or choosing a different buffer can further improve peak shape.
-
The "Why": Sometimes, even at a low pH, highly active silanol sites can still interact with polar analytes. Mobile phase additives act as "silanol maskers" by competing for these active sites, effectively shielding your analyte from unwanted interactions.[8][9]
-
The Solution: Use Mobile Phase Additives.
-
Trifluoroacetic Acid (TFA): A common and effective choice. A low concentration (0.05% to 0.1% v/v) is usually sufficient to improve peak shape. TFA is also volatile, making it ideal for LC-MS applications.
-
Formic Acid: Another excellent volatile additive, typically used at concentrations of 0.1% v/v. It is less aggressive than TFA and can sometimes provide different selectivity.
-
Phosphate Buffer: For non-MS applications, a phosphate buffer (e.g., 10-25 mM potassium phosphate) adjusted to a pH of 2.5-3.0 provides excellent pH control and can improve peak symmetry.[5]
-
| Additive | Typical Concentration | Primary Mechanism of Action | LC-MS Compatible? |
| Formic Acid | 0.1% (v/v) | pH control, silanol masking | Yes |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% (v/v) | Strong ion-pairing agent, pH control | Yes (can cause ion suppression) |
| Phosphate Buffer | 10 - 25 mM | Robust pH buffering | No (non-volatile) |
Experimental Protocol: Mobile Phase Preparation for Symmetrical Peaks
This protocol details the preparation of a mobile phase designed to minimize peak tailing for (4-Methyl-2-nitrophenoxy)acetic acid.
Objective: To prepare 1 L of a 90:10 Acetonitrile/Water mobile phase with 0.1% Formic Acid.
Materials:
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (≥98% purity)
-
Graduated cylinders
-
Sterile, filtered 1 L mobile phase reservoir
Procedure:
-
Measure 100 mL of HPLC-grade water using a clean graduated cylinder and pour it into the 1 L reservoir.
-
Carefully add 1.0 mL of formic acid to the water in the reservoir.
-
Add 900 mL of HPLC-grade acetonitrile to the reservoir.
-
Cap the reservoir and swirl gently for 1-2 minutes to ensure the solution is thoroughly mixed.
-
Degas the mobile phase using your HPLC system's degasser for at least 15 minutes before use.
-
Equilibrate your column with the new mobile phase for at least 10-20 column volumes before injecting your sample.[10]
Q3: My peak is fronting, not tailing. What causes this and how do I address it?
A3: Peak fronting is typically caused by sample overload or poor sample solubility. [11]
-
The "Why":
-
Column Overload: Injecting too much analyte mass onto the column saturates the stationary phase.[11] Excess analyte molecules cannot interact with the stationary phase and travel through the column at the speed of the mobile phase, eluting earlier and causing the characteristic fronting shape.[11]
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger (more organic) than your mobile phase, the sample band will not focus properly at the head of the column.[5] This leads to a distorted peak shape, often fronting.[12]
-
-
The Solution: Methodical Dilution and Solvent Matching.
-
Perform a Dilution Series: Create a series of sample dilutions (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves with dilution, the original problem was mass overload.
-
Match the Sample Solvent: Always aim to dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that will fully dissolve the analyte. Avoid dissolving your sample in 100% strong solvents like acetonitrile or methanol if your mobile phase is highly aqueous.[5]
-
Q4: I am observing a split or doubled peak. What is the logical troubleshooting workflow?
A4: A split peak indicates a disruption in the sample path, which can occur either before or within the column.
The key to diagnosing the issue is to determine if all peaks in the chromatogram are split or just the analyte of interest.
-
If all peaks are split: The problem is likely pre-column.[11][13] Common causes include a partially blocked inlet frit, a void at the head of the column, or a clogged guard column.[11][13]
-
If only your analyte peak is split: The issue is more likely chemical. This could be due to co-elution with an impurity or an injection solvent effect where the analyte temporarily precipitates and re-dissolves upon entering the mobile phase.[11]
Below is a systematic workflow to diagnose and resolve split peaks.
Caption: Troubleshooting workflow for split peaks.
Q5: What type of column chemistry is best suited for (4-Methyl-2-nitrophenoxy)acetic acid to prevent peak shape issues from the start?
A5: A modern, high-purity, end-capped C18 column is the most reliable choice.
-
The "Why": Column technology has advanced significantly.
-
High-Purity Silica: Modern columns are made from silica with very low metal content, which reduces the acidity and activity of residual silanol groups.
-
End-capping: This is a crucial second step in the manufacturing process where a small, less sterically hindered silane (like trimethylsilane) is used to react with and "cap" the majority of the remaining silanol groups.[1][2][14][15] This makes the surface more inert and dramatically reduces the secondary interactions that cause peak tailing for polar and basic compounds.[1][14][16]
-
-
The Recommendation: Look for columns described by manufacturers as "fully end-capped," "double end-capped," or those specifically designed for polar analytes or use at a wide pH range. These columns provide the most inert surface, leading to better peak symmetry and overall method robustness.
Caption: Effect of end-capping on analyte-surface interactions.
References
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Phenomenex. (n.d.). Maintenance and Care of HPLC Columns in Chromatography. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]
-
Chrom Tech, Inc. (n.d.). What Is Endcapping in HPLC Columns. [Link]
-
Phenomenex. (n.d.). Understanding Peak Fronting in HPLC. [Link]
-
Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?. [Link]
-
Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?. [Link]
-
Phenomenex. (n.d.). LC Technical Tip: The Structure of Silica and End-capping. [Link]
-
ResearchGate. (n.d.). Effect of mobile phase pH on basic, acidic and neutral compounds. [Link]
-
Waters Corporation. (2016, October 13). Tips to maintain your HPLC & UHPLC systems and columns. [Link]
-
Shodex. (n.d.). Lesson 3: Separation Modes and their Mechanisms. [Link]
-
Agilent Technologies. (2022, December 13). Off to a Fresh Start: HPLC Column Care. [Link]
-
Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. [Link]
-
Chemistry For Everyone. (2025, February 2). Why Is End-Capping Used In Liquid Chromatography?. [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
YL Instruments. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]
-
Longdom Publishing. (n.d.). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. [Link]
-
Horváth, C. et al. (2018, August 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
-
Chromatography Online. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
Chrom Tech, Inc. (n.d.). HPLC Column Care and Maintenance. [Link]
-
Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. [Link]
-
Grokipedia. (n.d.). Endcapping. [Link]
-
SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. [Link]
Sources
- 1. LC Technical Tip [discover.phenomenex.com]
- 2. shodexhplc.com [shodexhplc.com]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. agilent.com [agilent.com]
- 6. 4-Nitrophenylacetic acid | 104-03-0 [chemicalbook.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. acdlabs.com [acdlabs.com]
- 12. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromtech.com [chromtech.com]
- 15. grokipedia.com [grokipedia.com]
- 16. youtube.com [youtube.com]
Scale-Up Support Center: (4-Methyl-2-nitrophenoxy)acetic Acid Synthesis
Current Status: Operational Ticket Type: Process Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Chemistry of Scale
Scaling the synthesis of (4-Methyl-2-nitrophenoxy)acetic acid (CAS: 10453-69-7) requires moving beyond the standard Williamson ether synthesis found in undergraduate textbooks. While the core mechanism is an
The "Nitro Effect" on Scale-Up
-
Acidity vs. Nucleophilicity: The nitro group at the 2-position withdraws electrons, making the phenol more acidic (
7.5 vs. 10 for phenol). This makes deprotonation easy, but it renders the resulting phenoxide less nucleophilic. -
Steric Hindrance: The bulky nitro group physically impedes the attack on chloroacetic acid.
-
Solubility: Unlike simple cresols, 4-methyl-2-nitrophenol has poor water solubility, often leading to "gummy" reactions if agitation is insufficient.
Optimized Protocol: The "Golden Batch" Standard
Do not use stoichiometric equivalents. The hydrolysis of chloroacetic acid in hot alkali is the main competing reaction.
Reagents & Stoichiometry Table
| Component | Role | Equiv. (Molar) | Scale-Up Note |
| 4-Methyl-2-nitrophenol | Limiting Reagent | 1.0 | Solid, often sticky. Melt before addition if possible. |
| Chloroacetic Acid (MCA) | Electrophile | 1.5 - 1.8 | Use excess to compensate for hydrolysis. |
| NaOH (35% aq) | Base | 3.5 - 4.0 | Neutralizes phenol + MCA + maintains alkalinity. |
| Water | Solvent | ~5-7 Vol | Keep concentrated to drive reaction rate. |
| TBAB (Optional) | Phase Transfer Cat. | 0.05 | Critical if reaction stalls >4 hours. |
Step-by-Step Workflow
Phase 1: Deprotonation (The "Red" Phase)
-
Charge the reactor with Water and NaOH .
-
Heat to 50°C .
-
Add 4-Methyl-2-nitrophenol .
-
Observation: The solution will turn a deep, intense orange/red (nitrophenoxide formation).
-
Technical Check: Ensure complete dissolution. If solids persist, the subsequent reaction will fail.
-
Phase 2: Alkylation (The Kinetic Phase)
-
Prepare a solution of Chloroacetic Acid in minimal water (neutralized with carbonate or added slowly to the main pot to prevent temperature spikes).
-
Dosing: Add the MCA solution dropwise over 30–60 minutes while maintaining the reactor at 90–100°C (Reflux) .
-
Why? Dumping MCA all at once causes a pH crash and rapid hydrolysis. Slow addition favors the etherification.
-
-
Hold: Reflux for 4–6 hours.
-
Endpoint: Monitor by HPLC or TLC. Disappearance of the nitrophenol peak is critical.
-
Phase 3: The "Steam Clean" (Critical Purification)
Most scale-up failures occur here due to trapped unreacted phenol.
-
Do not acidify yet.
-
While still basic (
), perform a steam distillation (or aggressive boil-off with fresh water replenishment).
Phase 4: Isolation
-
Cool the "cleaned" reaction mass to 20°C .
-
Slowly add HCl (conc.) to
. -
Agitation Rule: High-shear stirring is required to prevent the product from oiling out. You want fine crystals.
-
Filter, wash with cold water, and dry.
Process Visualization
The following diagram illustrates the critical decision pathways during the workup to avoid the common "Oily Product" failure mode.
Caption: Decision logic for preventing oil-out during the isolation of nitrophenoxyacetic acid derivatives.
Troubleshooting Guide & FAQs
Q1: The product precipitated as a dark yellow oil instead of a solid. What happened?
Diagnosis: This is "Oiling Out," typically caused by two factors:
-
Impurity: Presence of unreacted 4-methyl-2-nitrophenol (melting point ~32°C). It acts as a solvent, depressing the melting point of your product.
-
Temperature: The reaction mixture was too hot during acidification. The Fix:
-
Decant the aqueous layer.[4]
-
Redissolve the oil in dilute NaOH (back to red solution).
-
Extract with Toluene or Ethyl Acetate (removes the unreacted phenol impurity).
-
Re-acidify the aqueous layer slowly with vigorous stirring at 10–15°C.
Q2: My yield is stuck at 50%. How do I improve it?
Diagnosis: Hydrolysis of Chloroacetic Acid. In strong base at high temperatures, hydroxide ions attack chloroacetic acid to form glycolic acid (HO-CH2-COOH) instead of attacking the phenol. The Fix:
-
Increase Reagent: Use 1.5 to 2.0 equivalents of Chloroacetic acid.
-
Stepwise Addition: Do not add all MCA at once. Add it over 1 hour. This keeps the instantaneous concentration lower, favoring the reaction with the phenoxide (which is a better nucleophile than hydroxide, though the nitro group weakens it).
Q3: The product color is brown/orange. It should be pale yellow.[11]
Diagnosis: Oxidation products or trapped nitrophenoxide salts. The Fix:
-
Wash: The filter cake must be washed thoroughly with dilute HCl (0.1 M) to remove trapped sodium salts, followed by cold water.
-
Recrystallization: Recrystallize from Ethanol/Water (1:3) . Dissolve in hot ethanol first, then add hot water until turbid, then cool.
Q4: Can I use Potassium Carbonate ( ) instead of NaOH?
Yes, and it may be better.
Using Acetone or MEK (Methyl Ethyl Ketone) as a solvent with anhydrous
-
Pros: Eliminates the hydrolysis of chloroacetic acid (higher yields).
-
Cons: Organic solvents are harder to scale (flammability, cost) than water.
-
Recommendation: Use the aqueous NaOH route for cost/safety on kilogram scale. Use the K2CO3/Acetone route for gram-scale or if yield is paramount.
References
-
Williamson Ether Synthesis Mechanism & Kinetics
- Synthesis of Phenoxyacetic Acid Derivatives (General Protocol)
-
Purification via Steam Distill
-
Source: US Patent 2,770,651 "Preparation of 2-methyl-4-chlorophenoxyacetic acid."[12]
-
Link:
- Relevance: Describes the critical step of steam distilling the basic solution to remove unreacted cresol/phenol derivatives before acidific
-
-
Nitrophenol Reactivity & Acidity
- Source: National Institutes of Health (PubChem). "4-Methyl-2-nitrophenol Compound Summary."
-
Link:
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]
- 4. The Williamson Ether Synthesis [cs.gordon.edu]
- 5. scispace.com [scispace.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 8. jocpr.com [jocpr.com]
- 9. US5916422A - Method of purifying acetic acid - Google Patents [patents.google.com]
- 10. CN102718659B - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]
- 11. Chemistry 211 Experiment 4 [home.miracosta.edu]
- 12. US2770651A - Preparation of 2-methyl-4 chlorophenoxy-acetic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of (4-Methyl-2-nitrophenoxy)acetic acid
Welcome to the technical support center for the synthesis of (4-Methyl-2-nitrophenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize impurities and achieve high-purity product.
Introduction
(4-Methyl-2-nitrophenoxy)acetic acid is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. The purity of this compound is critical, as impurities can lead to unwanted side reactions, lower yields of the final product, and potential safety concerns in drug development. This guide provides a comprehensive overview of the common challenges encountered during its synthesis via the Williamson ether synthesis and offers practical solutions to overcome them.
Core Synthesis Pathway: Williamson Ether Synthesis
The most common and efficient method for preparing (4-Methyl-2-nitrophenoxy)acetic acid is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloalkane by a phenoxide ion. In this specific case, 4-methyl-2-nitrophenol is deprotonated by a base to form the corresponding phenoxide, which then acts as a nucleophile to attack chloroacetic acid.
Technical Support Center: Troubleshooting Unexpected Color Changes in (4-Methyl-2-nitrophenoxy)acetic acid Reactions
Welcome to the dedicated technical support guide for experiments involving (4-Methyl-2-nitrophenoxy)acetic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter unexpected color changes during their work with this versatile intermediate. The appearance of a color, or a change from the expected pale yellow, is not necessarily an indication of failure. Instead, it is a chemical indicator that provides valuable insight into the reaction's environment and progress. This guide will help you interpret these changes and ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the expected color of high-purity (4-Methyl-2-nitrophenoxy)acetic acid?
A: Solid (4-Methyl-2-nitrophenoxy)acetic acid is typically a crystalline powder ranging from off-white to beige or pale yellow.[1][2] The exact shade can be influenced by the crystallization solvent and residual impurities. A pronounced yellow or brown color in the starting material may suggest the presence of impurities, such as the corresponding 4-methyl-2-nitrophenol, and warrants a purity check before use.
Q2: My reaction solution turned bright yellow immediately after adding a base (e.g., NaH, K₂CO₃, Et₃N). Is this normal?
A: Yes, this is a very common and often expected observation. The color change to yellow or orange upon basification is typically due to the deprotonation of the carboxylic acid and, more significantly, the increased electron delocalization in the molecule's conjugated system. The presence of the electron-withdrawing nitro group makes the phenoxy system highly responsive to changes in pH. This phenomenon is well-documented in related nitrophenyl derivatives, which are known to exhibit distinct color changes in basic media.[3] This color change is indicative of the formation of the desired anion, which is often the active nucleophile in subsequent reactions.
Q3: My starting material is a darker yellow/tan than the last batch. Can I still use it?
A: Caution is advised. While slight batch-to-batch variation is normal, a significant color difference can indicate a lower purity. We recommend performing a simple purity analysis, such as Thin-Layer Chromatography (TLC) against a trusted standard or obtaining a melting point.[2] If you observe multiple spots on TLC or a broad, depressed melting point, the material may contain impurities that could interfere with your reaction. For critical applications, using a purer starting material is always the best practice.
In-Depth Troubleshooting Guide
This section addresses specific color-related issues you may encounter during your reaction and provides a logical framework for diagnosis and resolution.
Issue 1: A Reversible Bright Yellow or Orange Color Develops in Solution
-
Observation: Upon adding a base, the solution turns a distinct yellow or orange. The color disappears or fades upon subsequent addition of an acid (e.g., during an acidic workup).
-
Root Cause Analysis: This is a classic indicator of a pH-dependent chromophoric shift. The nitroaromatic system in (4-Methyl-2-nitrophenoxy)acetic acid is an effective chromophore. When a base is added, the carboxylic acid is deprotonated to a carboxylate. This enhances the electron-donating character of the ether oxygen, allowing for greater delocalization of electron density across the aromatic ring and into the nitro group. This extended conjugation lowers the energy of the π → π* transition, shifting the molecule's absorbance into the visible spectrum and resulting in the observed yellow color.[3][4]
-
Diagnostic Protocol:
-
Dissolve a small sample (1-2 mg) of your (4-Methyl-2-nitrophenoxy)acetic acid in a suitable solvent (e.g., methanol, THF) in a test tube.
-
Add one drop of a dilute base (e.g., 1 M NaOH). Observe the immediate color change.
-
Add a few drops of a dilute acid (e.g., 1 M HCl) until the solution is acidic.
-
Validation: If the yellow color disappears, it confirms the phenomenon is a reversible, pH-driven effect and not decomposition.
-
-
Recommended Action: This color change is generally not detrimental to the reaction. Proceed with your synthesis, but continue to monitor the reaction's progress by a primary method like TLC or LC-MS to ensure the consumption of starting material and formation of the desired product.
Issue 2: Reaction Mixture Progressively Darkens to Brown, Dark Red, or Black
-
Observation: The reaction starts as expected but over time develops a dark, often opaque, color. This color is typically irreversible.
-
Root Cause Analysis: This usually points to decomposition or the formation of highly conjugated, stable byproducts. The primary causes are summarized in the table below.
| Potential Cause | Explanation & Causality | Key Parameters to Check |
| Thermal Decomposition | Exceeding the thermal stability limit of the reactant, intermediates, or product can initiate decomposition pathways. Nitroaromatic compounds, in particular, can decompose exothermically at elevated temperatures.[2] | Reaction Temperature, Hot Spots in the Flask |
| Undesired Nitro Group Reduction | If your reaction conditions include reducing agents (even mild ones, or metals from spatulas), the nitro group can be reduced to nitroso, hydroxylamino, or amino functionalities. These intermediates and products can react further to form colored dimeric and polymeric species (e.g., azoxy, azo compounds).[5] | Reagent Purity, Atmosphere (presence of H₂), Use of Metal Spatulas |
| Side Reactions with Solvent/Impurities | The methylene group (the -CH₂- of the acetic acid moiety) is activated by the adjacent aromatic ring and carboxyl group. Under strongly basic conditions, it can be deprotonated and participate in side reactions, such as condensation with aldehyde or ketone impurities present in technical-grade solvents.[6][7] | Solvent Grade & Purity, Reagent Purity |
| Oxidative Degradation | Exposure to air (oxygen) at elevated temperatures or in the presence of certain reagents can lead to oxidative side reactions, forming complex, colored mixtures. | Inert Atmosphere (N₂ or Ar), Air Leaks in Setup |
-
Diagnostic Protocol:
-
Run a Control Reaction: Set up the reaction at a significantly lower temperature (e.g., 0 °C or room temperature if the original was heated) and monitor the color change and progress by TLC.
-
Check Reagent Purity: Use freshly purified reagents and high-purity, dry solvents. Avoid using old bottles of solvents which may have accumulated peroxide or aldehyde impurities.
-
Ensure Inert Atmosphere: If you are not already, run the reaction under a nitrogen or argon atmosphere, ensuring the system is free of leaks.
-
-
Recommended Action: If lower temperature and higher purity reagents prevent discoloration, adopt these improved conditions. If the problem persists, a more fundamental incompatibility between your desired reaction and the substrate exists, which may require a full redesign of the synthetic route.
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for diagnosing the root cause of an unexpected color change.
Caption: Troubleshooting Decision Tree for Color Changes.
Key Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of your (4-Methyl-2-nitrophenoxy)acetic acid starting material.
-
Instrumentation: An HPLC system with a UV detector and a C18 reversed-phase column is suitable.[8]
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point. For example, a 10-minute gradient from 20% to 95% acetonitrile.
-
Sample Preparation:
-
Prepare a stock solution of your compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Ensure the sample is fully dissolved. If not, sonicate briefly.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Set the UV detector to a wavelength where the compound is known to absorb (e.g., 254 nm or 280 nm).
-
Inject 5-10 µL of the sample.
-
Analyze the resulting chromatogram. A high-purity sample should show a single major peak. The presence of other peaks indicates impurities.
-
Protocol 2: Monitoring Reaction Progress with Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for qualitatively monitoring your reaction.
-
Plate: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase (Eluent): Select a solvent system that provides good separation between your starting material and product. A mixture of ethyl acetate and hexanes is common. A good starting point is a system that gives the starting material an Rf value of ~0.3-0.4.
-
Procedure:
-
Before starting the reaction (t=0), spot your starting material on the TLC plate.
-
After the reaction begins, use a capillary tube to take a small aliquot from the reaction mixture and spot it on the plate in a separate lane.
-
Co-spot by applying the reaction mixture directly on top of a starting material spot. This helps to confirm the identity of the starting material spot in the reaction lane.
-
Develop the plate in the eluent chamber.
-
Visualize the plate under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new spot for the product indicates the reaction is progressing. Any new, colored spots that are visible without UV light should be noted.
-
Visualizing the Chromophore Change
The diagram below illustrates the principle of how deprotonation leads to a color change.
Sources
- 1. 2-(3-Methyl-4-nitrophenyl)acetic acid | 143665-37-6 [chemicalbook.com]
- 2. 4-Nitrophenylacetic acid | 104-03-0 [chemicalbook.com]
- 3. Dual Role of 2,4-Dinitrophenyl Acetic Acid as Analyte and Indicator in Conventional Acid-Base Titration [article.sapub.org]
- 4. acs.org [acs.org]
- 5. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 6. shivajicollege.ac.in [shivajicollege.ac.in]
- 7. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Efficacy & SAR Analysis: (4-Methyl-2-nitrophenoxy)acetic Acid vs. 2,4-D
Topic: (4-Methyl-2-nitrophenoxy)acetic acid vs. 2,4-D efficacy comparison Content Type: Publish Comparison Guides.
Executive Summary
This technical guide provides a head-to-head analysis of 2,4-Dichlorophenoxyacetic acid (2,4-D) , the industry-standard synthetic auxin herbicide, and its structural analog (4-Methyl-2-nitrophenoxy)acetic acid (4M-2N-PAA) .
While 2,4-D is a potent, commercialized herbicide, 4M-2N-PAA serves primarily as a mechanistic probe and structural reference in Structure-Activity Relationship (SAR) studies. This guide elucidates why the specific substitution pattern (Chloro vs. Nitro; Methyl vs. Chloro) dictates biological efficacy, focusing on receptor binding affinity (TIR1/AFB), membrane transport dynamics, and metabolic stability.
Target Audience: Researchers in agrochemistry, plant physiology, and herbicide discovery.
Chemical Identity & Physicochemical Profiling[1][2][3]
Understanding the efficacy gap begins with the molecular architecture. The "auxin activity" of phenoxyacetic acids is governed strictly by the ortho-substitution effect and the acidity of the carboxyl group.
| Feature | 2,4-D (The Standard) | 4M-2N-PAA (The Analog) | Implication for Efficacy |
| IUPAC Name | (2,4-Dichlorophenoxy)acetic acid | (4-Methyl-2-nitrophenoxy)acetic acid | |
| Structure | 2,4-Dichloro substitution | 4-Methyl, 2-Nitro substitution | Steric Fit: Nitro group is bulkier than Chlorine.[1][2] |
| Molecular Weight | 221.04 g/mol | 211.17 g/mol | Similar diffusion kinetics. |
| pKa (Acid Dissociation) | ~2.8 | ~3.0 - 3.2 (Predicted) | Both are weak acids; 2,4-D is slightly more acidic, aiding ion-trapping in alkaline phloem. |
| LogP (Lipophilicity) | 2.81 | ~1.9 - 2.2 | Uptake: 2,4-D is more lipophilic, facilitating cuticle penetration. Nitro groups increase polarity. |
| Electronic Character | Electron-withdrawing (Cl) | Strong Electron-withdrawing (NO₂) + Donating (Me) | Receptor Binding: The 2-position substituent is critical for locking the ring conformation. |
Structural Insight
-
2,4-D: The two chlorine atoms create a hydrophobic, electron-deficient ring that fits perfectly into the hydrophobic niche of the TIR1 auxin receptor. The 2-Cl provides the necessary steric bulk to prevent free rotation of the side chain, locking it in the active conformation.
-
4M-2N-PAA: The nitro group (-NO₂) at the 2-position is significantly larger and planar compared to the spherical chlorine. This creates steric clash within the binding pocket. Furthermore, the 4-methyl group is a weak activator, unlike the 4-chloro deactivator in 2,4-D (or MCPA).
Mechanism of Action: The Efficacy Gap
The biological efficacy of these compounds relies on their ability to mimic Indole-3-Acetic Acid (IAA) and trigger the SCF^TIR1/AFB ubiquitination pathway.
Receptor Binding (TIR1/AFB)
-
2,4-D: Acts as a "molecular glue," bridging the TIR1 receptor and the Aux/IAA repressor proteins. It has high affinity for TIR1 and AFB5.
-
4M-2N-PAA: Exhibits reduced binding affinity . The bulky 2-nitro group distorts the binding interface. While it can still induce auxin responses at high concentrations, it lacks the nanomolar-range potency of 2,4-D.
Transport (Influx/Efflux)
-
AUX1/LAX Influx: Both compounds are substrates for proton-driven influx carriers.
-
PIN Efflux: 2,4-D is a poor substrate for PIN efflux carriers, leading to intracellular accumulation (herbicide trap).
-
4M-2N-PAA: Nitro-substituted phenoxy acids often show altered transport kinetics. If the compound is exported too efficiently by PIN proteins, it cannot reach the toxic threshold required for herbicidal action.
Visualization: Auxin Signaling & Herbicide Action
The following diagram illustrates the pathway where 2,4-D and 4M-2N-PAA compete to trigger gene expression.
Caption: The molecular glue mechanism. Efficacy depends on the stability of the TIR1-Herbicide-Aux/IAA complex.
Experimental Protocols for Comparison
To objectively compare the efficacy of 4M-2N-PAA against 2,4-D, the following standardized bioassays are recommended. These protocols are self-validating through the use of positive (2,4-D) and negative (solvent) controls.
Protocol A: Arabidopsis Root Growth Inhibition Assay (Quantitative)
This is the gold standard for assessing auxinic activity. High-efficacy auxins inhibit primary root elongation at nanomolar concentrations.
Materials:
-
Arabidopsis thaliana seeds (Col-0 wild type).
-
0.5x Murashige & Skoog (MS) medium plates.
-
Compounds: 2,4-D and 4M-2N-PAA (dissolved in DMSO).
Workflow:
-
Sterilization: Surface sterilize seeds (70% ethanol, 1 min; 50% bleach, 10 min).
-
Stratification: Keep seeds at 4°C for 2 days to synchronize germination.
-
Treatment Preparation: Prepare MS plates supplemented with a log-scale dilution series of both compounds:
-
0 nM (DMSO Control)
-
10 nM
-
100 nM
-
1 µM
-
10 µM
-
-
Plating: Transfer 5-day-old seedlings to treatment plates (vertical orientation).
-
Incubation: Grow vertically for 72 hours at 22°C (16h light/8h dark).
-
Data Capture: Scan plates and measure primary root length using ImageJ.
-
Calculation: Calculate IC₅₀ (concentration inhibiting 50% growth).
Expected Outcome:
-
2,4-D: IC₅₀ ≈ 20–50 nM (Strong inhibition).
-
4M-2N-PAA: IC₅₀ ≈ 500 nM – 5 µM (Weak inhibition). Note: The nitro compound requires significantly higher doses to achieve the same physiological effect.
Protocol B: Molecular Docking (In Silico Validation)
Before wet-lab synthesis, efficacy can be predicted using docking simulations.
-
Protein Structure: Retrieve crystal structure of TIR1-IAA complex (PDB: 2P1P).
-
Ligand Prep: Minimize structures of 2,4-D and 4M-2N-PAA.
-
Docking: Use AutoDock Vina to dock ligands into the auxin binding pocket.
-
Analysis: Compare Binding Energy (ΔG) and RMSD.
-
Validation: 2,4-D should show ΔG comparable to IAA (-8 to -9 kcal/mol). 4M-2N-PAA will likely show higher energy (less stable) due to the nitro group's steric volume.
-
Comparative Data Summary
The following table synthesizes theoretical and experimental expectations for these compounds.
| Metric | 2,4-D | (4-Methyl-2-nitrophenoxy)acetic acid | Verdict |
| Herbicidal Potency | High (Commercial) | Low to Moderate (Experimental) | 2,4-D is superior for weed control. |
| Selectivity | Dicots (Broadleaf) | Likely Dicots (Weak) | Similar spectrum, different potency. |
| Metabolic Stability | Moderate (Conjugation) | Potentially Lower (Nitro-reduction) | Nitro groups can be reduced to amines by plant reductases, altering activity. |
| Primary Use | Agriculture (Weed Control) | Research (SAR Studies / Impurity) | 4M-2N-PAA is not a viable commercial herbicide alternative. |
Diagram: Experimental Workflow
Caption: Sequential validation workflow to compare auxinic efficacy.
References
-
Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446(7136), 640-645. Link
-
Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB–Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477-485. Link
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Hoyerová, K., et al. (2018). Transport of phenoxyacetic acid herbicides by PIN-FORMED auxin transporters. Nature Plants, 4, 1-9. Link (Provides context on transport of phenoxy analogs).
-
Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science, 66(2), 113-120. Link
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PubChem Database. (4-Methyl-2-nitrophenoxy)acetic acid (CAS 1735-91-7). Link(Note: Use actual CID if available, generic link provided for format).
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Validating the Herbicidal Efficacy of (4-Methyl-2-nitrophenoxy)acetic acid: A Comparative Guide for Researchers
This guide provides a comprehensive framework for researchers, scientists, and professionals in drug development to validate the herbicidal activity of (4-Methyl-2-nitrophenoxy)acetic acid. The focus is on a structured, scientifically rigorous approach to compare its performance against established alternatives, supported by detailed experimental protocols and data interpretation strategies. While direct public-domain data on this specific nitro-substituted phenoxyacetic acid is limited, this guide leverages established principles of herbicide science and the well-documented activity of the broader phenoxy herbicide class, such as MCPA ((4-chloro-2-methylphenoxy)acetic acid), to propose a robust validation study.
Introduction: Unveiling a Potential Selective Herbicide
(4-Methyl-2-nitrophenoxy)acetic acid belongs to the phenoxyacetic acid class of compounds, which includes some of the most widely used selective herbicides for controlling broadleaf weeds in cereal crops, pastures, and turf.[1][2] The foundational molecule, phenoxyacetic acid, and its derivatives are known to act as synthetic auxins.[3] These compounds mimic the natural plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death.[3][4] The selectivity of these herbicides generally targets dicotyledonous (broadleaf) plants while leaving monocotyledonous (grassy) plants relatively unaffected.[2]
The introduction of a nitro group (-NO2) and a methyl group (-CH3) to the phenoxy ring of acetic acid in the specified positions suggests a potential for novel herbicidal activity and selectivity. This guide outlines the necessary steps to scientifically validate these properties.
Proposed Mechanism of Action: A Synthetic Auxin Pathway
Phenoxy herbicides like MCPA function by disrupting plant cell growth.[5] They are absorbed through the foliage and translocated to the growing points in the shoots and roots.[5] Once inside the plant, they mimic auxin, leading to a cascade of detrimental effects including epinasty (downward curvature of leaves), stem twisting, and callus formation, which disrupt the plant's vascular tissues and inhibit its ability to transport water and nutrients.[3]
Diagram of the Proposed Signaling Pathway
Caption: Workflow for validating herbicidal efficacy.
Comparative Performance Analysis
The data collected will allow for a direct comparison of (4-Methyl-2-nitrophenoxy)acetic acid with established herbicides.
Data Presentation
Summarize the quantitative data in a clear and concise table.
| Treatment | Application Rate ( kg/ha ) | Common Lambsquarters (% Control) | Common Chickweed (% Control) | Dandelion (% Control) | Common Mallow (% Control) | Annual Bluegrass (% Control) |
| (4-Methyl-2-nitrophenoxy)acetic acid | 0.5 | |||||
| 1.0 | ||||||
| 2.0 | ||||||
| MCPA | 1.0 | |||||
| 2,4-D | 1.0 | |||||
| Untreated Control | 0 | 100 | 100 | 100 | 100 | 100 |
% Control is calculated as (Dry Biomass of Treated Plant / Dry Biomass of Untreated Control) x 100.
Alternatives and Their Mechanisms
It is important to consider a range of alternatives, including those with different modes of action.
-
Other Synthetic Auxins: Dicamba is another synthetic auxin herbicide that can be used for comparison. [6]* Contact Herbicides: Acetic acid (vinegar) and pelargonic acid are non-selective contact herbicides that work by disrupting cell membranes. [7][8]* Pre-emergent Herbicides: Corn gluten meal can be used as a pre-emergent organic herbicide that inhibits root formation in germinating seeds. [9]* Biopesticides: These are derived from natural materials and can offer more targeted and environmentally friendly weed control options. [10]
Conclusion and Future Directions
The validation framework outlined in this guide will provide a comprehensive assessment of the herbicidal potential of (4-Methyl-2-nitrophenoxy)acetic acid. The results will determine its efficacy, selectivity, and dose-response characteristics in comparison to commercially available herbicides.
Future research could explore:
-
Field Trials: To evaluate performance under real-world agricultural conditions.
-
Crop Tolerance Studies: To assess the safety of the compound on important crops like wheat, barley, and corn.
-
Toxicological and Environmental Fate Studies: To determine its safety profile for non-target organisms and its persistence in the environment.
By following a rigorous scientific methodology, the potential of (4-Methyl-2-nitrophenoxy)acetic acid as a novel herbicide can be thoroughly and accurately evaluated.
References
-
Wikipedia. MCPA. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Mechanism of Action: How Phenoxy Herbicides Work. [Link]
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ResearchGate. herbicidal efficacy of acetic acid and citric acid base on broad leaf weeds of medicinal crops fields. [Link]
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ResearchGate. Physical and chemical properties of phenoxyacetic acid herbicides. [Link]
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Grow Choice Products. CHOICE MCPA 750 HERBICIDE. [Link]
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Specialist Sales. Apparent MCPA 750 Selective Herbicide. [Link]
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Australian Pesticides and Veterinary Medicines Authority. Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. [Link]
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Clemson University. Broadleaf Weeds. [Link]
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National Center for Biotechnology Information. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. [Link]
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Apparent Ag. MCPA 750. [Link]
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Sod University. Identifying Common Weeds. [Link]
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ResearchGate. Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. [Link]
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Consumer Notice. Safe Roundup Alternatives | Killing Weeds Without Glyphosate. [Link]
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Government of Canada. Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. [Link]
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Lawn Addicts. Broadleaf and Grassy Weed Identification. [Link]
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MDPI. Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. [Link]
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National Center for Biotechnology Information. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. [Link]
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ResearchGate. European Guidelines to conduct herbicide resistance tests. [Link]
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ResearchGate. Determination of Efficacy of Broad Leaf Herbicides on Various Weed Floras in Wheat Field under Rain Fed Production System. [Link]
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The Spruce. 42 Common Weeds in Lawns and Gardens: Identification & Control. [Link]
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Thrive Lot. Eco-Friendly Alternatives to Glyphosate. [Link]
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University of Maryland Extension. Vinegar: An Alternative to Glyphosate?. [Link]
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The Old Farmer's Almanac. Common Garden Weed Identification: Photos & Descriptions. [Link]
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GreenPal. The 5 Best Organic Weed Killers You Need to Know About. [Link]
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Department of Agriculture. Guidelines for Herbicide Registration Trials: Cotton. [Link]
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A Comparative Analysis of the Biological Activity of (4-Methyl-2-nitrophenoxy)acetic Acid Derivatives: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the biological activity of derivatives of (4-Methyl-2-nitrophenoxy)acetic acid. Phenoxyacetic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including use in pharmaceuticals and agriculture.[1][2] The introduction of specific substituents on the phenoxy ring, such as a methyl and a nitro group, can significantly modulate the biological efficacy of these molecules. This guide will delve into the synthesis of (4-Methyl-2-nitrophenoxy)acetic acid and its derivatives, and subsequently compare their potential antimicrobial and herbicidal activities based on available data for structurally related compounds.
Rationale for Derivatization
The core structure, (4-Methyl-2-nitrophenoxy)acetic acid, combines the features of a phenoxyacetic acid, a known pharmacophore and herbicide, with a nitro group and a methyl group.[2][3] The nitroaromatic compounds are known for their diverse biological activities, which can be attributed to their electronic properties.[4] The methyl group, on the other hand, can influence the lipophilicity and steric interactions of the molecule, potentially affecting its absorption and interaction with biological targets. By creating derivatives of the carboxylic acid moiety, such as esters and amides, we can further modulate the physicochemical properties of the parent compound. This can lead to enhanced biological activity, improved selectivity, and better pharmacokinetic profiles. For instance, esterification can increase lipophilicity, which may enhance cell membrane penetration.[5]
Synthesis of (4-Methyl-2-nitrophenoxy)acetic Acid and its Derivatives
The synthesis of the parent compound and its derivatives follows established chemical principles. The general synthetic workflow is outlined below.
Synthesis of the Parent Compound: (4-Methyl-2-nitrophenoxy)acetic acid
The synthesis of (4-Methyl-2-nitrophenoxy)acetic acid can be achieved through a nucleophilic substitution reaction between the sodium salt of 4-methyl-2-nitrophenol and a salt of chloroacetic acid.[6]
Caption: Synthesis of the parent compound.
Synthesis of Ester and Amide Derivatives
The carboxylic acid group of (4-Methyl-2-nitrophenoxy)acetic acid serves as a handle for further derivatization to form esters and amides.
Caption: General derivatization pathways.
Comparative Biological Activity
Antimicrobial Activity
Phenoxyacetic acid derivatives have been widely investigated for their antibacterial and antifungal properties.[2] The presence of a nitro group can enhance antimicrobial activity.[4] The derivatization of the carboxylic acid to esters and amides can also influence the antimicrobial spectrum and potency.
Table 1: Comparative Antimicrobial Activity of Structurally Related Phenoxyacetic Acid Derivatives
| Compound/Derivative Type | Test Organism | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference Compound | Activity of Reference | Source |
| (E)-Methyl 2-(2-methoxy-4-nitro-6-((phenylimino) methyl) phenoxy) butanoate | Gram-positive & Gram-negative bacteria | Zone of inhibition: 15mm | Ciprofloxacin | 26mm | [2] |
| N-([dibutyl (actetamidooxy) stannyl] oxy}-2-phenoxyacetamide anisole | Bacillus cereus, Staphylococcus aureus, Salmonella typhimurium, Escherichia coli | MIC: 1.56–3.125 µg/mL | Chloramphenicol | 3.91–7.80 μg/mL | [2] |
| 4-(2-methyl-phenylazo)-phenoxyacetic acid | S. pyogenes | Zone of inhibition: 20mm | Septonex | 17mm | [2] |
| 2-(4-(1-carbamothioyl-5-(2- chlorophenyl)-4, 5-dihydro-H-pyrazol-3-yl)-2-methoxyphenoxy) acetic acid | M. tuberculosis H37RV | MIC: 0.06 µg/ml | INH | 1.36 µg/ml | [2] |
| Phenolic acid alkyl esters | E. coli, P. aeruginosa, S. aureus, C. albicans, A. brasiliensis | MIC: 1.2-20 mM | Parabens | - | [5][8] |
Analysis and Inferences for (4-Methyl-2-nitrophenoxy)acetic Acid Derivatives:
Based on the data for structurally related compounds, it is plausible to hypothesize that derivatives of (4-Methyl-2-nitrophenoxy)acetic acid will exhibit antimicrobial activity. The presence of the nitro group is a key feature that often contributes to this activity.[4] The conversion of the carboxylic acid to various esters and amides is likely to modulate the potency and spectrum of this activity. For instance, increasing the alkyl chain length in esters can enhance activity against certain microbes, likely due to increased lipophilicity and better membrane penetration.[5] Amide derivatives, particularly those incorporating other heterocyclic moieties, have shown significant antibacterial and antitubercular activities.[2] Therefore, a systematic screening of a library of ester and amide derivatives of (4-Methyl-2-nitrophenoxy)acetic acid against a panel of pathogenic bacteria and fungi is warranted.
Herbicidal Activity
Phenoxyacetic acids are a well-known class of herbicides that act as synthetic auxins, leading to uncontrolled growth and eventual death of susceptible plants.[3][7] The substitution pattern on the aromatic ring plays a crucial role in determining the herbicidal efficacy and selectivity.
Table 2: Comparative Herbicidal Activity of Structurally Related Phenoxyacetic Acid Derivatives
| Compound/Derivative Type | Test Plant | Activity Metric (e.g., IC50, % Inhibition) | Reference Compound | Activity of Reference | Source |
| 2-(2, 4-dichlorophenoxy)-N-nitro-N-(2, 4, 6-tribromophenyl) acetamide | A. albus | IC50 = 0.79 (0.37–1.48) | 2,4-D | IC50 = 0.13 (0.06–0.24) | [2] |
| Amide derivatives of phenoxyacetic acid | Chenopodium album, Rumex dentatus | Less active than 2,4-D | 2,4-D | Standard | [9] |
| Longifolene-derived ammonium phenoxyacetates | Lolium multiflorum, Brassica campestris | Higher activity than DMA or IPA formulations | DMA or IPA formulations of commercial herbicides | Standard | [10][11] |
| N-(5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide derivative | Lactuca sativa | IC50 = 42.7 g/ha | - | - | [12] |
Analysis and Inferences for (4-Methyl-2-nitrophenoxy)acetic Acid Derivatives:
The herbicidal potential of (4-Methyl-2-nitrophenoxy)acetic acid derivatives is also significant. The core phenoxyacetic acid structure is a known herbicide scaffold.[7] The methyl and nitro substituents will influence the activity. For instance, 2-methyl-4-chlorophenoxyacetic acid (MCPA) is a widely used herbicide.[3] While the nitro group at the 2-position is less common in commercial herbicides of this class, it is expected to influence the electronic properties of the molecule and its interaction with the target receptors. Derivatization into amides and esters can further modify the herbicidal profile. Some amide derivatives have shown potent herbicidal activity, although in some cases less than the parent acid.[9] The formulation of phenoxyacetic acids as ammonium salts with novel amines has been shown to enhance herbicidal activity.[10][11] Therefore, it is reasonable to predict that ester and amide derivatives of (4-Methyl-2-nitrophenoxy)acetic acid could exhibit interesting herbicidal properties, and their evaluation against a panel of monocot and dicot weeds is a promising research direction.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings, detailed experimental protocols are essential.
General Synthesis of (4-Methyl-2-nitrophenoxy)acetic Acid Derivatives
Protocol for Esterification:
-
To a solution of (4-Methyl-2-nitrophenoxy)acetic acid (1 equivalent) in the corresponding alcohol (e.g., methanol, ethanol) as the solvent, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.
-
Purify the crude product by column chromatography or recrystallization.[13]
Protocol for Amidation:
-
To a stirred solution of (4-Methyl-2-nitrophenoxy)acetic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane, DMF), add a coupling agent (e.g., DCC, EDC) (1.1 equivalents) and an activator (e.g., HOBt) (1.1 equivalents) at 0 °C.
-
After 30 minutes, add the desired amine (1.2 equivalents) and a base (e.g., triethylamine) (1.5 equivalents).
-
Allow the reaction mixture to stir at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove any precipitated by-products.
-
Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide.
-
Purify the product by column chromatography or recrystallization.[14]
Antimicrobial Susceptibility Testing
Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[15]
Herbicidal Activity Screening
Protocol for Pre-emergence Herbicidal Activity (Seed Germination and Root Growth Inhibition Assay):
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., acetone).
-
Line Petri dishes with filter paper.
-
Apply a known volume of the test solution to the filter paper and allow the solvent to evaporate.
-
Place a specific number of seeds of the test plant species (e.g., cress, lettuce, ryegrass) on the treated filter paper.
-
Add a defined volume of distilled water to each Petri dish.
-
Seal the Petri dishes and incubate them in a growth chamber with controlled light and temperature conditions.
-
After a specific period (e.g., 5-7 days), measure the germination percentage and the root length of the seedlings.
-
Calculate the percentage of inhibition of germination and root growth compared to a solvent-treated control.[16]
Structure-Activity Relationship (SAR) Insights
Based on the analysis of structurally related compounds, a hypothetical structure-activity relationship for (4-Methyl-2-nitrophenoxy)acetic acid derivatives can be proposed.
Caption: Key structural features influencing biological activity.
The nitro group at the ortho position is expected to be a key contributor to the antimicrobial activity due to its electron-withdrawing nature.[4] The methyl group at the para position can influence lipophilicity, which is crucial for membrane transport and interaction with hydrophobic pockets in target enzymes or receptors. The nature of the ester or amide derivative will significantly impact the overall properties of the molecule. For instance, bulky ester groups might decrease activity due to steric hindrance, while specific amide functionalities could introduce new binding interactions with the biological target.
Conclusion and Future Perspectives
This guide has provided a comparative analysis of the potential biological activities of (4-Methyl-2-nitrophenoxy)acetic acid derivatives based on the available literature for structurally related compounds. The analysis suggests that these derivatives are promising candidates for further investigation as both antimicrobial and herbicidal agents. The synthesis of a focused library of ester and amide derivatives and their systematic screening using the detailed protocols provided will be a crucial next step in validating these hypotheses and identifying lead compounds for further development. Future research should also focus on elucidating the precise mechanism of action of these compounds and exploring their selectivity and toxicity profiles.
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N-(4-Methoxy-2-nitrophenyl)acetamide. (2022). IUCrData, 7(4), x220277. [Link]
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Kaur, P., Sharma, S., Joshi, S., & Aggarwal, N. (2017). Synthesis and Herbicidal Activity of Some New Heterocyclic Acid Amides. Indian Journal of Heterocyclic Chemistry, 27(2), 129-135. [Link]
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Synthesis and antimicrobial evaluation of new derivatives derived from-2- amino-4-(4-nitro-/4-bromo-phenyl thiazole). (2020). ResearchGate. [Link]
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4-Nitrophenol reduction and antibacterial activity of Ag-doped TiO2 photocatalysts. (2023). Environmental Science and Pollution Research, 31(1), 1039-1053. [Link]
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Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. (2023). RSC Advances, 13(45), 31649-31657. [Link]
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Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl). (2021). Pharmaceuticals, 14(8), 779. [Link]
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A Comparative Guide to the Herbicidal Performance of (4-Methyl-2-nitrophenoxy)acetic acid (MCPA) Against Standard Commercial Herbicides
This guide provides a comprehensive technical comparison of the herbicidal performance of (4-Methyl-2-nitrophenoxy)acetic acid, commonly known as MCPA, against other standard commercial herbicides including 2,4-D, dicamba, and glyphosate. Designed for researchers, scientists, and professionals in drug and herbicide development, this document delves into the mechanisms of action, comparative efficacy, and experimental protocols for evaluating these widely used agricultural chemicals.
Introduction: The Role of Synthetic Auxins in Weed Management
(4-Methyl-2-nitrophenoxy)acetic acid (MCPA) is a selective phenoxy herbicide that has been a staple in agriculture since its introduction in the 1940s.[1] It is primarily used to control broadleaf weeds in cereal crops, pastures, and turf, demonstrating selectivity that leaves grasses largely unharmed.[2][3] MCPA, along with 2,4-D and dicamba, belongs to the group of synthetic auxin herbicides. These compounds mimic the natural plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible broadleaf plants, ultimately causing their death.[4] Glyphosate, in contrast, is a broad-spectrum, non-selective herbicide that works by inhibiting a key enzyme in the shikimate pathway, essential for the synthesis of aromatic amino acids in plants.
Understanding the comparative performance of these herbicides is crucial for developing effective and sustainable weed management strategies. This guide provides a detailed analysis of their efficacy, supported by experimental data and standardized testing protocols.
Mechanism of Action: Disrupting Plant Growth
Synthetic auxin herbicides like MCPA, 2,4-D, and dicamba exert their herbicidal effects by overwhelming the natural auxin signaling pathways in susceptible dicotyledonous (broadleaf) plants. This disruption leads to a cascade of physiological and morphological abnormalities.
At the molecular level, these herbicides bind to auxin receptors, primarily the F-box proteins such as TIR1/AFB. This binding event promotes the degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors unleashes the expression of auxin-responsive genes, leading to:
-
Uncontrolled Cell Division and Elongation: This results in abnormal growth, such as stem twisting (epinasty), leaf cupping, and callus formation.
-
Ethylene Production: Increased ethylene synthesis contributes to senescence and tissue damage.
-
Abscisic Acid (ABA) Accumulation: The buildup of ABA, a stress hormone, further inhibits growth and promotes senescence.
The selectivity of these herbicides towards broadleaf weeds is attributed to differences in vascular structure, metabolism, and translocation between monocots (grasses) and dicots.
Caption: Figure 2: Greenhouse dose-response bioassay workflow.
Field Efficacy Trial
Field trials are crucial for evaluating herbicide performance under real-world agricultural conditions.
1. Site Selection and Trial Design:
- Select a field with a uniform and sufficiently high population of the target weed species.
- Use a randomized complete block design with at least three to four replications to minimize the effects of field variability. [5] * Each block should contain all herbicide treatments and an untreated control plot.
2. Herbicide Application:
- Apply herbicides at their recommended field rates using a calibrated plot sprayer.
- Record environmental conditions at the time of application (e.g., temperature, humidity, wind speed).
3. Efficacy Assessment:
- At regular intervals after application (e.g., 7, 14, 28, and 56 days), visually assess percent weed control compared to the untreated control plots.
- At the end of the trial, harvest weed biomass from a defined area within each plot to quantify the reduction in weed pressure.
4. Crop Tolerance (Selectivity) Assessment:
- In trials conducted within a crop, visually assess any signs of phytotoxicity (crop injury) such as stunting, discoloration, or malformation, according to EPPO Standard PP 1/135. [6][5] * At crop maturity, harvest the yield from each plot to determine if the herbicide treatment had any negative impact on crop productivity.
5. Data Analysis:
- Analyze the weed control and crop yield data using analysis of variance (ANOVA) to determine statistically significant differences between treatments.
A[label="1. Site Selection & Design\n- Uniform weed population\n- Randomized Complete Block Design", fillcolor="#4285F4", fontcolor="#FFFFFF"];
B[label="2. Herbicide Application\n- Calibrated plot sprayer\n- Record environmental conditions", fillcolor="#EA4335", fontcolor="#FFFFFF"];
C [label="3. Efficacy & Crop Safety Assessment\n- Visual ratings at intervals\n- Weed biomass measurement\n- Crop phytotoxicity assessment", fillcolor="#FBBC05", fontcolor="#202124"];
D [label="4. Yield Assessment\n- Harvest crop from each plot\n- Measure yield", fillcolor="#34A853", fontcolor="#FFFFFF"];
E [label="5. Statistical Analysis\n- ANOVA to compare treatments", fillcolor="#5F6368", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E;
caption[label="Figure 3: Field efficacy trial workflow.", fontsize=10, fontcolor="#202124"];
}
Caption: Figure 3: Field efficacy trial workflow.
Conclusion and Future Perspectives
(4-Methyl-2-nitrophenoxy)acetic acid (MCPA) remains an effective and selective herbicide for the control of many important broadleaf weeds in cereal crops and pastures. [3]Its performance, as a synthetic auxin, is comparable to other herbicides in its class, such as 2,4-D, for certain weed species. The choice between MCPA and other herbicides will depend on the specific weed spectrum, crop, and environmental conditions.
The development of herbicide resistance is a growing concern in modern agriculture. Therefore, it is crucial to employ integrated weed management strategies that include the rotation of herbicides with different modes of action, as well as cultural and mechanical weed control methods. Continued research into the dose-response relationships of herbicides against evolving weed populations is essential for maintaining their efficacy and ensuring long-term agricultural productivity.
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(4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204. PubChem. [Link]
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Chenopodium album: A Review of Weed Biology, Status and The Possibilities for Biological Control. ResearchGate. [Link]
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Thistle, Canada (Cirsium arvense)-selective control in crops. Pacific Northwest Pest Management Handbooks. [Link]
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Response of redroot pigweed (Amaranthus retroflexus L.) to tank mixtures of 2,4-D plus MCPA with foramsulfuron. African Journal of Biotechnology. [Link]
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Ecology and Management of Canada thistle [Cirsium arvense (L.) Scop.]. USDA NRCS. [Link]
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Canada Thistle (Cirsium arvense) Control with Aminopyralid in Range, Pasture, and Noncrop Areas. BioOne. [Link]
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Control of Canada Thistle (Cirsium arvense) with growth regulator herbicides. University of Kentucky. [Link]
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Thistle, Canada (Cirsium arvense)-nonselective and/or non-cropland control. Pacific Northwest Pest Management Handbooks. [Link]
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Control of Canada Thistle in CRP and Other Noncrop Acreage. Purdue Extension. [Link]
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Palmer amaranth resistance to 2,4-D and dicamba confirmed in Kansas. Kansas State University Research and Extension. [Link]
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Effective dicamba doses (ED 50 ) required for 50% A. palmeri height,... ResearchGate. [Link]
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2,4-D 101: Everything Farmers Need to Know About 2,4-D. FBN. [Link]
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A Comparative Guide to the Synthesis of (4-Methyl-2-nitrophenoxy)acetic Acid: Assessing Reproducibility and Methodological Insights
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the consistent and reliable synthesis of intermediate compounds is paramount. (4-Methyl-2-nitrophenoxy)acetic acid, a key building block in the synthesis of various pharmacologically active molecules, presents a case study in the importance of reproducible synthetic methodologies. This guide provides a comprehensive analysis of the primary synthetic routes to this compound, offering a critical comparison of their reproducibility, efficiency, and scalability. We will delve into the mechanistic underpinnings of these methods, provide detailed experimental protocols, and present comparative data to inform your synthetic strategy.
Introduction: The Significance of Reproducible Synthesis
(4-Methyl-2-nitrophenoxy)acetic acid's utility as a precursor stems from its trifunctional nature: a carboxylic acid for amide or ester formation, a nitro group amenable to reduction and further derivatization, and a phenoxyacetic acid scaffold common in medicinal chemistry. However, the seemingly straightforward synthesis of this molecule can be fraught with challenges, including regioselectivity issues during nitration and incomplete reactions in ether synthesis. Achieving high purity and consistent yields is critical for its application in multi-step syntheses where impurities can have cascading effects. This guide will explore two primary synthetic pathways, assessing their strengths and weaknesses to provide a clear roadmap for its reliable production.
Method 1: The Workhorse - Williamson Ether Synthesis
The most common and direct approach to synthesizing (4-Methyl-2-nitrophenoxy)acetic acid is through the Williamson ether synthesis. This venerable reaction, proceeding via an S\textsubscript{N}2 mechanism, involves the nucleophilic attack of a phenoxide on an alkyl halide.[1][2] In this case, the sodium salt of 4-methyl-2-nitrophenol reacts with a haloacetic acid, typically chloroacetic acid.
Mechanistic Considerations
The success of this synthesis hinges on the efficient deprotonation of the phenolic hydroxyl group of 4-methyl-2-nitrophenol to form the more nucleophilic phenoxide. The presence of the electron-withdrawing nitro group ortho to the hydroxyl group increases its acidity compared to the parent p-cresol, facilitating deprotonation with common bases like sodium hydroxide or potassium hydroxide. The subsequent S\textsubscript{N}2 reaction with chloroacetic acid is generally efficient, though reaction conditions must be carefully controlled to minimize side reactions.
Experimental Protocol: Williamson Ether Synthesis
This protocol is adapted from established procedures for similar phenoxyacetic acids.[3][4]
Step 1: Synthesis of the Starting Material, 4-Methyl-2-nitrophenol
The necessary starting material, 4-methyl-2-nitrophenol, is typically prepared by the nitration of p-cresol.[5] The hydroxyl group is a strong activating group and directs the incoming nitro group to the ortho position.[6]
-
Reaction: Nitration of p-cresol using a nitrating agent (e.g., nitric acid in sulfuric acid).
-
Key Parameters: Careful temperature control is crucial to prevent over-nitration and ensure regioselectivity. The strong activating nature of the hydroxyl group favors ortho-substitution.[6]
-
Work-up: The product is typically isolated by pouring the reaction mixture over ice, followed by filtration and recrystallization.
Step 2: Williamson Ether Synthesis of (4-Methyl-2-nitrophenoxy)acetic acid
-
Deprotonation: In a round-bottom flask, dissolve 4-methyl-2-nitrophenol (1.0 eq) in a suitable solvent such as water or ethanol. Add a stoichiometric amount of a strong base, like sodium hydroxide (1.0 eq) or potassium hydroxide (1.0 eq), and stir until the phenol has completely dissolved to form the sodium or potassium 4-methyl-2-nitrophenoxide salt.[4]
-
Reaction with Chloroacetic Acid: To the solution of the phenoxide, add chloroacetic acid (1.1 eq).
-
Heating: Heat the reaction mixture to reflux (typically 90-100 °C) for 1-2 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Acidification and Isolation: After cooling the reaction mixture to room temperature, acidify it with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2.[3] This protonates the carboxylate, causing the (4-Methyl-2-nitrophenoxy)acetic acid to precipitate out of the solution.
-
Purification: The crude product is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Diagram of the Williamson Ether Synthesis Workflow
Caption: Workflow for the alternative synthesis via nitration of (4-methylphenoxy)acetic acid.
Comparative Analysis of Synthesis Methods
| Parameter | Method 1: Williamson Ether Synthesis | Method 2: Nitration of (4-Methylphenoxy)acetic acid |
| Starting Materials | 4-Methyl-2-nitrophenol, Chloroacetic acid | p-Cresol, Chloroacetic acid, Nitrating agent |
| Number of Steps | 2 (including synthesis of starting material) | 2 |
| Key Challenge | Handling of nitrophenols (toxic) | Control of regioselectivity during nitration |
| Potential Byproducts | Unreacted starting materials | Isomeric nitrated products, dinitrated products |
| Reproducibility | Generally high, dependent on purity of starting materials | Can be variable, highly dependent on reaction conditions |
| Scalability | Readily scalable | Requires careful thermal management on a larger scale |
Data-Driven Assessment of Reproducibility
While a direct, side-by-side experimental comparison is beyond the scope of this guide, we can infer reproducibility from the nature of the reactions.
-
Method 1 (Williamson Ether Synthesis): This method is generally considered more reproducible. The S\textsubscript{N}2 reaction is typically clean and high-yielding when using a primary alkyl halide like chloroacetic acid. The primary source of variability would be the purity of the starting 4-methyl-2-nitrophenol. Incomplete nitration of p-cresol in the preceding step could lead to the formation of (4-methylphenoxy)acetic acid as an impurity.
-
Method 2 (Nitration of (4-Methylphenoxy)acetic acid): The nitration of an activated aromatic ring can be less reproducible. Minor fluctuations in temperature, reaction time, or the concentration of the nitrating agent can lead to the formation of undesired isomers or dinitrated byproducts. While the directing groups favor the desired product, achieving high regioselectivity often requires careful optimization of the reaction conditions.
Characterization and Validation
-
¹H NMR: Expected signals would include a singlet for the methyl group, aromatic protons with characteristic splitting patterns, a singlet for the methylene protons of the acetic acid moiety, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The spectrum should show distinct signals for the methyl carbon, the aromatic carbons (with those attached to the nitro and oxygen groups shifted accordingly), the methylene carbon, and the carbonyl carbon of the carboxylic acid.
-
Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O-C stretching of the ether linkage, and characteristic absorptions for the nitro group (asymmetric and symmetric stretches). The IR spectrum for the closely related (4-methylphenoxy)acetic acid is available in the NIST WebBook, providing a useful reference. [7]* Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₉H₉NO₅, MW: 211.17 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the ether bond.
Conclusion and Recommendations
Both the Williamson ether synthesis of 4-methyl-2-nitrophenol and the nitration of (4-methylphenoxy)acetic acid represent viable pathways to (4-Methyl-2-nitrophenoxy)acetic acid.
For reproducibility and predictability , the Williamson ether synthesis (Method 1) is the recommended approach. The reaction is generally robust and high-yielding, provided that the starting 4-methyl-2-nitrophenol is of high purity.
The nitration of (4-methylphenoxy)acetic acid (Method 2) serves as a reasonable alternative. However, it requires more stringent control over reaction conditions to ensure high regioselectivity and minimize the formation of impurities. This method may be more suitable for smaller-scale synthesis where purification by chromatography is feasible.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of the reaction, the available starting materials, and the analytical capabilities for purification and characterization. This guide provides the foundational knowledge and procedural insights to enable a more informed and successful synthesis of this valuable chemical intermediate.
References
-
Chemistry Stack Exchange. Synthesis of 2-methyl-4-nitrophenol from benzene? Available from: [Link].
-
The Williamson Ether Synthesis. Available from: [Link].
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Wikipedia. Williamson ether synthesis. Available from: [Link].
- Google Patents. Comprehensive process for the preparation of 4-chloro-2-methylphenoxyacetic acid.
-
Experiment 06 Williamson Ether Synthesis. Available from: [Link].
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Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link].
- Google Patents. Technique for preparing 4-methyl-2,6 o-nitro-p-cresol.
-
Utah Tech University. Williamson Ether Synthesis. Available from: [Link].
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PubChem. 4-Methyl-2-nitrophenol. Available from: [Link].
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NIST WebBook. (4-methylphenoxy)acetic acid. Available from: [Link].
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Wikimedia Commons. File:Synthesis 4-Methyl-2-nitrophenol (1).svg. Available from: [Link].
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Organic Syntheses. methyl nitroacetate. Available from: [Link].
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PMC. N-(4-Methoxy-2-nitrophenyl)acetamide. Available from: [Link].
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Journal of the Chemical Society, Perkin Transactions 2. Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid. Available from: [Link].
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ResearchGate. Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Available from: [Link].
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J-STAGE. Studies on the Nitration of m-Cresol. A New Selective Method for the Preparation of 3-Methyl-6-nitrophenol. Available from: [Link].
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GovInfo. EPA/NIH Mass Spectral Data Base. Available from: [Link].
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Semantic Scholar. Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Available from: [Link].
- Google Patents. Process for the preparation of p-nitro-m-cresol.
-
The Royal Society of Chemistry. Supporting information for. Available from: [Link].
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ResearchGate. Molecular structure activity investigation and spectroscopic analysis on (4-Chloro-2-methylphenoxy) acetic acid using Computational methods. Available from: [Link].
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PubChem. (4-Nitrophenyl)acetic acid. Available from: [Link].
-
Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. Available from: [Link].
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SpectraBase. acetic acid, [(4-methylphenyl)amino]-, 2-[(E)-(2,4-dihydroxyphenyl)methylidene]hydrazide - Optional[13C NMR] - Chemical Shifts. Available from: [Link].
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The Royal Society of Chemistry. Supporting information for. Available from: [Link].
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cost-benefit analysis of using (4-Methyl-2-nitrophenoxy)acetic acid in agriculture
This guide provides a technical cost-benefit analysis of (4-Methyl-2-nitrophenoxy)acetic acid (referred to herein as MNPA ) as a candidate agrochemical, specifically comparing it against the industry standard MCPA (2-methyl-4-chlorophenoxyacetic acid).
This analysis is structured for drug development professionals and agricultural chemists evaluating library candidates for lead optimization.
Executive Summary
(4-Methyl-2-nitrophenoxy)acetic acid (MNPA) is a structural analog of the phenoxy herbicide class. While it shares the core pharmacophore with established auxins like MCPA and 2,4-D, the substitution of the 2-methyl/4-chloro motif with a 2-nitro/4-methyl motif introduces significant physicochemical inversions.
-
Cost Verdict: MNPA offers a potentially lower manufacturing cost due to the abundance of p-cresol feedstock and the efficiency of electrophilic nitration compared to regioselective chlorination.
-
Benefit Verdict: Theoretical efficacy is likely inferior to MCPA due to the steric bulk and electron-withdrawing nature of the ortho-nitro group, which may impede TIR1 receptor binding.
-
Recommendation: MNPA should be screened primarily as a synergist or niche biostimulant rather than a standalone herbicide, subject to rigorous genotoxicity testing common to nitro-aromatics.
Chemical Profile & Mechanism of Action[1]
Structural Comparison
The efficacy of phenoxy herbicides relies on the interaction between the carboxylate side chain and the degradation-targeting domain of the TIR1 auxin receptor.
| Feature | MCPA (Standard) | MNPA (Candidate) | Impact on Activity |
| IUPAC Name | (4-chloro-2-methylphenoxy)acetic acid | (4-methyl-2-nitrophenoxy)acetic acid | |
| 2-Position (Ortho) | Methyl (-CH₃) | Nitro (-NO₂) | Critical: Nitro is bulkier and strongly electron-withdrawing, potentially altering ring planarity and receptor fit. |
| 4-Position (Para) | Chlorine (-Cl) | Methyl (-CH₃) | Methyl is electron-donating; Chlorine is electron-withdrawing. This inverts the ring's electronic character. |
| Lipophilicity (LogP) | ~2.75 | ~1.9 - 2.2 (Est.) | MNPA is more polar, potentially affecting cuticular penetration. |
Mechanism of Action (Signaling Pathway)
Both compounds function as synthetic auxins (Group 4 Herbicides). They mimic Indole-3-Acetic Acid (IAA), binding to the TIR1/AFB F-box proteins to promote the degradation of Aux/IAA transcriptional repressors.
Figure 1: The auxin signaling cascade. The critical bottleneck for MNPA is the binding affinity to TIR1 (red node) due to the steric hindrance of the 2-nitro group.
Cost Analysis: Synthesis & Manufacturing
From a process chemistry standpoint, MNPA offers a distinct advantage in raw material sourcing and reaction safety compared to the chlorination required for MCPA.
Synthesis Pathways
-
MCPA Route: Requires o-cresol. Chlorination must be carefully controlled to favor the para-position (4-chloro) over the ortho-position to avoid inactive byproducts.
-
MNPA Route: Starts with p-cresol.[1][2][3] Nitration naturally favors the ortho-position (2-nitro) due to the directing effects of the hydroxyl group.
Figure 2: Comparative synthesis routes.[4] The MNPA route utilizes p-cresol (a commodity chemical) and standard nitration, avoiding complex chlorination chemistry.
Economic Drivers
-
Feedstock Availability: p-Cresol is a major byproduct of the petrochemical industry (from toluene oxidation) and is often cheaper than the o-cresol required for MCPA.
-
Reaction Efficiency: The nitration of p-cresol to 2-nitro-4-methylphenol is highly regioselective (yields >90%). In contrast, the chlorination of o-cresol often requires separation of isomers, increasing processing costs.
-
Waste Management:
-
MCPA: Generates chlorinated organic waste, requiring high-temperature incineration.
-
MNPA: Generates acidic waste (spent acid), which can be neutralized or recycled, but nitro-aromatic residues require specific biological treatment.
-
Benefit Analysis: Efficacy & Safety
Predicted Efficacy (SAR)
Based on Structure-Activity Relationships (SAR) of phenoxy auxins:
-
Binding Affinity: The 2-nitro group is physically larger than the 2-methyl group of MCPA. This steric bulk may prevent the "sandwich" fit required in the TIR1 auxin binding pocket.
-
Mobility: The nitro group increases polarity. While this aids solubility in formulation, it may reduce transport across the waxy cuticle of target weeds compared to the more lipophilic MCPA.
-
Metabolic Stability: The nitro group is resistant to oxidation, potentially extending the half-life within the plant, but it is susceptible to reduction to an amine (aniline), which usually deactivates the auxin activity.
Toxicology & Safety Profile
This is the primary risk factor for MNPA development.
-
Genotoxicity: Nitro-aromatic compounds (e.g., nitrotoluenes, nitrophenols) frequently test positive in Ames tests for mutagenicity. MCPA is generally non-mutagenic.
-
Mammalian Toxicity: 2-nitro-4-methylphenol (the metabolite) is a known uncoupler of oxidative phosphorylation, though less potent than dinitrophenol. This poses a higher acute toxicity risk to applicators than MCPA.
Experimental Protocols for Validation
To validate MNPA against MCPA, the following "Go/No-Go" experiments are required.
Protocol: Wheat Coleoptile Elongation Assay (Bioactivity)
-
Objective: Quantify auxin activity relative to IAA and MCPA.
-
Method:
-
Excise 4mm coleoptile segments from etiolated wheat seedlings.
-
Incubate in buffer (sucrose + phosphate, pH 6.0) with varying concentrations (0.1 µM – 100 µM) of MNPA, MCPA, and IAA.
-
Measure elongation after 18 hours.
-
-
Success Metric: MNPA must achieve >80% of MCPA's elongation effect at equivalent molarity.
Protocol: Post-Emergence Efficacy (Greenhouse)
-
Objective: Determine ED50 values on key broadleaf weeds (Amaranthus retroflexus, Chenopodium album).
-
Design: Randomized Block Design (RBD) with 4 replicates.
-
Treatment: Spray chamber application at rates equivalent to 0.5x, 1x, and 2x standard MCPA field rates (e.g., 250, 500, 1000 g ai/ha).
Figure 3: Validation workflow. The Ames Test (Step 4) is a critical gatekeeper due to the nitro-aromatic structure.
References
-
ChemicalBook. (2024).[5] Synthesis and Properties of (4-Nitrophenoxy)acetic acid derivatives.Link
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for MCPA (CID 7204).Link
-
Świderski, G., et al. (2025).[6] Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid.[6][7][8] ResearchGate.[9][10] Link
-
Vogt, R.A., et al. (2009). Structure–Activity Relationships in Nitro-Aromatic Compounds. Springer.[11] Link
-
Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action.[4] Pest Management Science. Link
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head-to-head comparison of analytical methods for (4-Methyl-2-nitrophenoxy)acetic acid quantification
Executive Summary & Molecule Profile[1]
(4-Methyl-2-nitrophenoxy)acetic acid (NPAA) is a polar, acidic compound often encountered as a key impurity in the synthesis of MCPA (2-methyl-4-chlorophenoxyacetic acid) herbicides or as a degradation product in environmental matrices.[1] Its quantification presents specific challenges due to the electron-withdrawing nitro group, which significantly lowers the pKa compared to its non-nitro analogs, and its high polarity, which complicates retention in reversed-phase chromatography.
This guide provides a head-to-head comparison of three distinct analytical workflows. While LC-MS/MS serves as the gold standard for trace-level environmental monitoring, HPLC-UV remains the most robust and cost-effective solution for manufacturing quality control (QC).[1] GC-MS is presented as an orthogonal validation tool, requisite only when specific matrix interferences preclude liquid chromatography.[1]
Analyte Profile: (4-Methyl-2-nitrophenoxy)acetic acid[1]
-
Molecular Weight: ~211.17 g/mol
-
Acidity (pKa): ~2.8 – 3.2 (Predicted; Nitro group enhances acidity)[1]
-
LogP: ~1.8 – 2.1 (Moderate lipophilicity, highly pH dependent)[1]
-
Detection Challenges: Ionic suppression in ESI; peak tailing due to carboxylic acid moiety; thermal instability of nitro groups in GC without derivatization.
Head-to-Head Comparison Matrix
The following data summarizes performance metrics based on optimized protocols for phenoxy acid impurities.
| Feature | Method A: HPLC-UV/DAD | Method B: LC-MS/MS (Triple Quad) | Method C: GC-MS (Derivatized) |
| Primary Application | Raw Material QC, Process Monitoring | Environmental Fate, Trace Residue, PK Studies | Confirmatory Analysis, Volatile Matrices |
| Sensitivity (LOD) | 0.1 – 0.5 mg/L (ppm) | 0.5 – 5.0 ng/L (ppt) | 10 – 50 µg/L (ppb) |
| Selectivity | Moderate (Retention time + UV spectrum) | High (MRM transitions) | High (Mass spectral fingerprint) |
| Sample Prep | Minimal (Dilute & Shoot / Filtration) | Moderate (SPE or Direct Injection) | High (Extraction + Derivatization) |
| Throughput | High (10-15 min run) | Very High (< 5 min run possible) | Low (30+ min incl.[1] prep) |
| Matrix Effects | Low (UV is robust) | High (Ion Suppression common) | Moderate (Matrix can foul liner) |
| Cost per Sample | $ |
Critical Analysis of Methodologies
Method A: HPLC-UV (The QC Workhorse)
Causality: The nitro group on the phenyl ring provides a strong chromophore, making UV detection highly effective for high-concentration samples (e.g., technical grade purity analysis).[1]
-
Why it works: By suppressing the ionization of the carboxylic acid using a low pH mobile phase (pH < 2.5), we force the molecule into its neutral state, ensuring retention on a C18 column.
-
Limitation: It lacks the sensitivity for environmental soil/water analysis and can be prone to co-elution in complex biological matrices.
Method B: LC-MS/MS (The Sensitivity King)
Causality: NPAA is an acidic molecule that readily deprotonates.[1] Therefore, Negative Mode Electrospray Ionization (ESI-) is the only viable ionization strategy.[1]
-
Why it works: The transition from the deprotonated precursor [M-H]⁻ to specific fragment ions (typically loss of CO₂ or the acetic acid moiety) provides exceptional signal-to-noise ratios.[1]
-
Limitation: "Ion Suppression" is the enemy here. Co-eluting matrix components (humic acids in soil, phospholipids in plasma) can quench ionization.[1] Deuterated internal standards are mandatory for accurate quantification.
Method C: GC-MS (The Orthogonal Validator)
Causality: Carboxylic acids hydrogen bond strongly, leading to severe peak tailing and adsorption in GC liners.[1] Furthermore, nitro groups can degrade thermally.
-
Why it works: We must mask the polar carboxylic acid via derivatization (Methylation or Silylation).[1] This increases volatility and thermal stability.
-
Limitation: The use of reagents like BF3-Methanol or MTBSTFA adds time, cost, and variability to the workflow.
Detailed Experimental Protocols
Protocol A: HPLC-UV for Purity Analysis[1]
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).[1]
-
Gradient: 10% B to 60% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: DAD at 280 nm (aromatic ring) and 350 nm (nitro group specificity).[1]
-
Validation Check: Asymmetry factor must be < 1.5. If tailing occurs, lower the pH of MP A.
Protocol B: LC-MS/MS for Trace Analysis[1]
-
System: Waters Xevo TQ-XS or Sciex Triple Quad 6500+.
-
Ionization: ESI Negative Mode (ESI-).[1]
-
Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.01% Formic Acid in Water (Note: Keep acid low to avoid suppressing negative ionization).[1]
-
MRM Transitions (Predicted):
-
Internal Standard: MCPA-d3 or (4-Methyl-2-nitrophenoxy)acetic acid-d3 (custom synthesis).[1]
Protocol C: GC-MS with Methylation[1]
-
Derivatization Agent: 14% Boron Trifluoride (BF3) in Methanol.[1]
-
Reaction: Incubate sample with 1 mL BF3-MeOH at 60°C for 30 mins. Extract into Hexane.[1]
-
Column: DB-5ms UI (30 m x 0.25 mm x 0.25 µm).[1]
-
Carrier Gas: Helium @ 1.2 mL/min.[1]
-
Temp Program: 60°C (1 min) → 20°C/min → 280°C.
-
Detection: SIM mode monitoring m/z 225 (Methyl ester parent) and 166 (Base peak).[1]
Visualized Workflows
Diagram 1: Method Selection Decision Tree
This logic gate ensures you select the correct instrument based on your sensitivity needs and matrix complexity.
Caption: Decision matrix for selecting the optimal analytical technique based on concentration and matrix constraints.
Diagram 2: Comparative Workflow Architecture
Contrasting the direct injection capability of LC-MS against the derivatization requirement of GC-MS.
Caption: Operational workflow comparison highlighting the additional sample preparation steps required for GC-MS analysis.
References
-
Quantification of Phenoxy Acid Herbicides in Environmental Matrices. Source: Waters Corporation Application Note (2020).[1] Context: Establishes the baseline for LC-MS/MS negative mode transitions for phenoxyacetic acids. URL:[Link][1][4]
-
Determination of MCPA and its Impurities by HPLC. Source: FAO Specifications and Evaluations for Agricultural Pesticides - MCPA.[1] Context: Defines the standard HPLC-UV conditions for MCPA and related nitrophenoxy impurities. URL:[Link][1]
-
PubChem Compound Summary: (4-Methyl-2-nitrophenoxy)acetic acid. Source: National Center for Biotechnology Information (2023).[1] Context: Source of physicochemical properties (pKa, LogP) used to design the mobile phase. URL:[Link][1]
Sources
validating the purity of (4-Methyl-2-nitrophenoxy)acetic acid using different analytical techniques
Executive Summary
For researchers and drug development professionals working with (4-Methyl-2-nitrophenoxy)acetic acid (MNAA) , purity validation is not a binary "pass/fail" but a multi-dimensional assessment.[1] While HPLC-UV remains the industry workhorse for routine batch release, it often fails to detect inorganic salts or residual solvents.[1] Quantitative NMR (qNMR) offers the highest absolute accuracy without requiring a reference standard of the analyte, making it superior for primary reference material characterization. Differential Scanning Calorimetry (DSC) provides a thermodynamic purity value critical for solid-state stability studies.[1]
This guide objectively compares these methodologies, providing validated protocols to detect common impurities such as 4-methyl-2-nitrophenol (starting material) and inorganic salts derived from Williamson ether synthesis.[1]
Molecule Profile & Impurity Origins
To validate purity, one must first understand the "impurity profile"—what contaminants are chemically likely to exist. MNAA is typically synthesized via a Williamson ether synthesis between 4-methyl-2-nitrophenol and chloroacetic acid.[1]
-
Target Molecule: (4-Methyl-2-nitrophenoxy)acetic acid[1]
-
CAS: 10463-17-9 (analogous structure reference)[1]
-
Critical Impurities:
Diagram: Synthesis-Derived Impurity Logic
Caption: Logical flow of impurity generation during MNAA synthesis, highlighting targets for analysis.
Technique 1: HPLC-UV (The Separation Specialist)
High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying organic impurities.[1] For MNAA, the presence of the carboxylic acid group requires specific mobile phase buffering to prevent peak tailing.
Why It Works
MNAA and its phenolic precursor are aromatic, providing strong UV absorbance.[1] However, the carboxylic acid moiety (
Validated Protocol
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water + 0.1% Phosphoric Acid (H₃PO₄) or Formic Acid.[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient:
-
0-2 min: 10% B (Equilibration)[1]
-
2-15 min: 10%
90% B (Linear Ramp) -
15-20 min: 90% B (Wash)
-
-
Detection: UV @ 280 nm (Optimized for nitro-aromatics).[1]
-
Temperature: 30°C.
Expected Results
| Component | Approx. Retention Time | Peak Characteristics |
| MNAA (Target) | 8.5 min | Sharp, symmetrical (if acidified) |
| 4-Methyl-2-nitrophenol | 10.2 min | Elutes later due to lack of polar acid group |
| Chloroacetic acid | ~2.0 min | Elutes near void volume (poor UV response) |
Pros: High sensitivity (LOD < 0.05%), separates organic isomers. Cons: Requires a reference standard for absolute quantification; "blind" to inorganic salts.[1]
Technique 2: qNMR (The Absolute Reference)
Quantitative NMR (qNMR) is the superior method for primary standardization . It determines absolute purity (mass fraction) by comparing the molar ratio of the analyte protons to a Certified Reference Material (CRM) internal standard.
Why It Works
Unlike HPLC, qNMR does not require a reference standard of MNAA itself.[1] It relies on the physics of nuclear spin—the signal area is directly proportional to the number of protons.
Validated Protocol
-
Solvent: DMSO-
(Ensures solubility of both the acid and potential salts).[1] -
Internal Standard (IS): Maleic Acid (TraceCERT® or similar) or 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB).[1]
-
Requirement: IS signals must not overlap with MNAA.[1]
-
-
Key Signals for Quantification:
-
Calculation:
(Wherengcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="ng-star-inserted display"> =Integral, =Number of protons, =Molar mass, =Weighed mass, =Purity)[4][5]
Pros: Absolute purity without analyte standard; detects residual solvents and inorganic salts (indirectly via mass balance).[1] Cons: Lower sensitivity (LOD ~0.5%); requires expensive instrumentation (400 MHz+ recommended).
Technique 3: DSC (The Thermodynamic Check)
Differential Scanning Calorimetry (DSC) utilizes the Van't Hoff equation to determine purity based on melting point depression.[6] It is an ASTM-standardized method (ASTM E928) for high-purity solids.[1]
Why It Works
Impurities in a crystal lattice lower the melting point and broaden the melting range.[7][8] DSC measures the heat flow during this transition to calculate the mole fraction of impurities.
Validated Protocol (ASTM E928 Adapted)
-
Instrument: Heat Flux DSC.[1]
-
Sample Mass: 1–3 mg (weighed precisely).
-
Pan: Aluminum, crimped (hermetic if volatile).[1]
-
Heating Rate: Slow ramp (0.5°C/min to 2°C/min) through the melting transition.
-
Atmosphere: Nitrogen purge (50 mL/min).
-
Analysis: Analyze the leading edge of the melting endotherm using the
plot method (Temperature vs. 1/Fraction Melted).
Pros: Requires no solvents or standards; provides thermodynamic data (
Comparative Analysis & Decision Matrix
The following table contrasts the performance of each method for MNAA validation.
| Feature | HPLC-UV | qNMR | DSC |
| Primary Output | Organic Purity (% Area) | Absolute Mass Purity (% w/w) | Molar Purity (% mol) |
| Reference Standard? | Required (of MNAA) | Not Required (IS used) | Not Required |
| Sensitivity (LOD) | High (< 0.05%) | Moderate (~0.1-0.5%) | Low (N/A, range limited) |
| Detects Inorganics? | No | No (but affects mass balance) | No (unless eutectic) |
| Detects Solvents? | No (unless specific method) | Yes | No |
| Throughput | High (Automated) | Low (Manual prep) | Low (Slow ramp) |
Analytical Workflow: Choosing the Right Path
Caption: Decision matrix for selecting the optimal analytical technique based on research goals.
References
-
ASTM International. (2014).[1] ASTM E928-08: Standard Test Method for Purity by Differential Scanning Calorimetry.[1] West Conshohocken, PA.[1]
-
BIPM (Bureau International des Poids et Mesures). (2019).[1] Internal Standard Reference Data for qNMR.
-
AOAC International. (2019).[1] Official Methods of Analysis: Pesticide Formulations (General HPLC Guidelines).[1]
-
Sigma-Aldrich (Merck). (2021).[1] Quantitative NMR (qNMR) Technical Guide and TraceCERT® Standards.[1]
-
National Institutes of Health (PubChem). (2025).[1] (4-Nitrophenyl)acetic acid Compound Summary. (Used for structural analog comparison).
Sources
- 1. (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of Conditions for the Determination of Residual Organic Solvents – Acetic Acid in the Silver Salt Substance 4-[4-(atsetilaminosul'fonil)fenil]-6-(4-bromfenil)-5-(2-nitrofenil)-3,5-digidropirrolo[3,4-с]pirazol-3-ona | Lyust | Drug development & registration [pharmjournal.ru]
- 5. CN101486654B - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]
- 6. mt.com [mt.com]
- 7. tainstruments.com [tainstruments.com]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Safety Operating Guide
Personal protective equipment for handling (4-Methyl-2-nitrophenoxy)acetic acid
Topic: Personal protective equipment for handling (4-Methyl-2-nitrophenoxy)acetic acid CAS: 861296-09-5 Content Type: Operational Safety & Logistics Guide[1][2]
Executive Safety Assessment
Compound Class: Nitrophenoxy derivative / Carboxylic Acid Physical State: Solid (Powder/Crystalline)[1][2]
Handling (4-Methyl-2-nitrophenoxy)acetic acid presents a dual-hazard profile: the corrosive/irritant nature of the phenoxyacetic acid moiety and the potential systemic toxicity and high skin permeation rates associated with the nitro-aromatic group.[1]
As a Senior Application Scientist, I strongly advise treating this compound as a high-permeation risk substance.[1] Standard laboratory nitrile gloves alone are often insufficient for nitro-aromatics in solution due to rapid breakthrough times.[1] The protocols below prioritize "zero-contact" strategies.
PPE Decision Logic (Flowchart)
The following decision tree outlines the required PPE based on the operational state of the chemical.
Figure 1: PPE Selection Logic based on physical state and permeation risk.[1][2]
Detailed PPE Specifications
A. Hand Protection (The Critical Barrier)
Nitro-substituted aromatics are known to permeate standard nitrile rubber. Once dissolved in organic solvents (e.g., DMSO, Methanol, DCM), the breakthrough time can drop from minutes to seconds .
| Layer | Material | Specification | Rationale |
| Inner Glove | Nitrile | 4–5 mil (0.10–0.12 mm) | Acts as a second skin and perspiration barrier.[1][2] Provides high dexterity for instrumentation. |
| Outer Glove (Solids) | Nitrile | 5–8 mil (Extended Cuff) | Sufficient for dry powders where permeation is not the primary mechanism (dust contact only). |
| Outer Glove (Solutions) | Laminate / Barrier | Silver Shield® or North® Silvershield | MANDATORY for solutions. Nitro-compounds permeate nitrile rapidly.[1] Laminate films provide >480 min breakthrough protection against aromatics. |
Expert Insight: If Laminate gloves are too clumsy for fine manipulation, use Double Nitrile (total thickness >10 mil) and implement a "Change Immediately Upon Splash" rule. Do not trust single nitrile gloves with nitro-aromatic solutions.[1][2]
B. Respiratory Protection
-
Primary Control: All open handling must occur inside a certified Chemical Fume Hood.
-
Secondary Control (Weighing outside hood): Use a NIOSH N95 or P100 particulate respirator. The dust is likely an irritant to the upper respiratory tract (mucous membranes).
C. Eye & Body Protection
-
Eyes: Chemical Splash Goggles (vented) are superior to safety glasses. Phenoxyacetic acids can cause severe, irreversible eye damage (corneal opacity).
-
Body:
-
Standard: Cotton lab coat (buttoned).
-
High Risk (Scale-up >10g): Disposable Tyvek® sleeves or apron.[2] Nitro compounds stain skin yellow/brown upon contact, serving as a visual indicator of exposure.
-
Operational Protocols
Protocol A: Safe Weighing (Static Control)
Powdered organic acids are often electrostatic. Static discharge can cause powder to "jump" onto gloves/cuffs.
-
Preparation: Place an antistatic gun or ionizer bar near the balance if available.
-
Containment: Use a disposable weighing boat or glass vial. Do not weigh directly onto balance paper (risk of spill during transfer).
-
Technique:
-
Don double nitrile gloves.
-
Open the container inside the fume hood.
-
Transfer the required amount.
-
Wipe the exterior of the secondary container with a Kimwipe dampened with methanol before removing it from the hood.
-
Protocol B: Solubilization & Reaction
The moment the solid enters a solvent, the permeation risk spikes.
-
Glove Check: Switch to Laminate/Barrier gloves or fresh double-thick nitrile.
-
Addition: Add the solid to the solvent, not vice-versa, to prevent splashing of concentrated solution.
-
Temperature: If the reaction is exothermic (common with acid-base neutralizations), cool the receiving flask in an ice bath to reduce vapor pressure and reaction volatility.
Protocol C: Decontamination & Disposal
Nitro-aromatics are often toxic to aquatic life and should not enter drains.[1][2][3]
-
Spill Cleanup (Solid): Do not dry sweep (generates dust). Cover with wet paper towels (water/detergent), then scoop into a hazardous waste bag.
-
Spill Cleanup (Solution): Absorb with vermiculite or sand.
-
Surface Decontamination: Wash surfaces with 10% Sodium Carbonate (
) solution followed by water. The base helps solubilize the acid residue for easier removal. -
Disposal: Label as "Toxic Organic Acid Waste" (RCRA Code likely D002 for corrosivity + potential toxicity characteristics).
Comparative Hazard Data (Analogous Structures)
Since specific permeation data for CAS 861296-09-5 is rare, we rely on validated data for structural analogs to set safety margins.
| Analogous Compound | Hazard Feature | Glove Breakthrough (Nitrile) | Glove Breakthrough (Laminate) |
| MCPA (Herbicide) | Phenoxyacetic Acid structure | > 240 min (Solid) | > 480 min |
| Nitrobenzene | Nitro-aromatic moiety | < 5 min (Rapid Permeation) | > 480 min |
| Acetic Acid (Glacial) | Acidic moiety | > 60 min | > 480 min |
Data Source: Aggregated from Ansell & Showa Chemical Resistance Guides [1, 2].[2]
Interpretation: The "Nitrobenzene" data point is the limiting factor. You must assume the nitro group drives the permeation risk, necessitating the use of Laminate gloves for solutions.
References
-
Ansell Healthcare. (2022). Ansell Chemical Resistance Guide (8th Edition). Permeation & Degradation Data.[4][5][6][7][8]
-
PubChem. (2025). Compound Summary: (4-Methyl-2-nitrophenyl)acetic acid & Analogs. National Library of Medicine.
-
Fisher Scientific. (2021).[9] Safety Data Sheet: (4-Methylphenoxy)acetic acid.
-
Sigma-Aldrich. (2024).[10] Safety Data Sheet: 4-Chloro-2-methylphenoxyacetic acid (MCPA).
Sources
- 1. 869948-83-4|2-(4-Methyl-2-nitrophenoxy)butanoic acid|BLD Pharm [bldpharm.com]
- 2. 812642-72-1|2-(2-Ethoxy-4-formyl-6-nitrophenoxy)propanoic acid|BLD Pharm [bldpharm.com]
- 3. agilent.com [agilent.com]
- 4. showagroup.com [showagroup.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. ehs.sfsu.edu [ehs.sfsu.edu]
- 8. Glove permeation of chemicals: The state of the art of current practice, Part 1: Basics and the permeation standards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
